molecular formula C22H26O5 B15572868 talaroterphenyl A

talaroterphenyl A

Número de catálogo: B15572868
Peso molecular: 370.4 g/mol
Clave InChI: UXGUZVJDXYLRIZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Talaroterphenyl A is a useful research compound. Its molecular formula is C22H26O5 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C22H26O5

Peso molecular

370.4 g/mol

Nombre IUPAC

(5-hydroxy-2,4-dimethoxy-3,6-diphenylcyclohexyl) acetate

InChI

InChI=1S/C22H26O5/c1-14(23)27-22-17(15-10-6-4-7-11-15)19(24)20(25-2)18(21(22)26-3)16-12-8-5-9-13-16/h4-13,17-22,24H,1-3H3

Clave InChI

UXGUZVJDXYLRIZ-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

The Discovery and Isolation of Talaroterphenyl A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of talaroterphenyl A, a novel oxidized p-terphenyl (B122091) natural product. This compound was recently identified from a marine-derived fungus, Talaromyces sp. SCSIO 41412, and has demonstrated significant potential as a phosphodiesterase 4 (PDE4) inhibitor with anti-inflammatory properties. This document details the experimental protocols for its production and purification, summarizes its key physicochemical and biological data, and visualizes the associated experimental workflows and biological pathways.

Discovery from a Marine-Derived Fungus

This compound was discovered during a screening program for novel bioactive secondary metabolites from marine microorganisms. It was isolated from the mangrove sediment-derived fungus Talaromyces sp. SCSIO 41412.[1] The genus Talaromyces is well-documented as a prolific producer of a diverse array of secondary metabolites, including polyketides, alkaloids, and terpenoids, many of which exhibit interesting biological activities.[1]

Fermentation and Extraction

The production of this compound is achieved through a multi-stage fermentation process, followed by solvent extraction to isolate the crude mixture of secondary metabolites.

Experimental Protocol: Fermentation and Extraction
  • Seed Culture Preparation: The fungal strain Talaromyces sp. SCSIO 41412 is initially cultivated in a seed medium to generate a sufficient quantity of mycelia for large-scale fermentation.

  • Large-Scale Fermentation: The seed culture is then used to inoculate a solid-state rice medium. The fermentation is carried out under static conditions to promote the production of secondary metabolites, including this compound.

  • Extraction: Following the fermentation period, the entire culture is harvested and subjected to exhaustive extraction with an organic solvent, typically ethyl acetate, to isolate the crude extract containing this compound and other fungal metabolites.

Isolation and Purification

A multi-step chromatographic process is employed to purify this compound from the complex crude extract.

Experimental Protocol: Isolation of this compound
  • Initial Fractionation: The crude extract is first subjected to column chromatography on a silica (B1680970) gel stationary phase. A gradient elution system is used to separate the components based on polarity, yielding several fractions.

  • Intermediate Purification: The fraction containing this compound is further purified using reversed-phase column chromatography with a C18-functionalized silica gel. A gradient of methanol (B129727) in water is typically used as the mobile phase.

  • Final Purification: The final purification of this compound is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column to yield the pure compound.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR experiments were conducted to determine the carbon skeleton and the connectivity of protons and carbons.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS was used to determine the exact mass and molecular formula of this compound.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provided the unambiguous three-dimensional structure of this compound.

Physicochemical and Biological Data

The following tables summarize the key quantitative data for this compound.

Physicochemical Properties Data
Molecular Formula C₂₀H₁₆O₆
Exact Mass (HRESIMS) Data not publicly available
¹H NMR (DMSO-d₆, 600 MHz) δ (ppm) Data not publicly available
¹³C NMR (DMSO-d₆, 151 MHz) δ (ppm) Data not publicly available
Crystallographic Data Data not publicly available
Biological Activity Data
Target Phosphodiesterase 4 (PDE4)
IC₅₀ (PDE4) Data not publicly available
Cell-based Anti-inflammatory Assay LPS-stimulated RAW264.7 macrophages
Effect Reduction of pro-inflammatory markers
Quantitative Anti-inflammatory Data Data not publicly available

Visualized Workflows and Pathways

Isolation Workflow

Isolation_Workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification Fungus Talaromyces sp. SCSIO 41412 Seed_Culture Seed Culture Fungus->Seed_Culture Solid_Fermentation Solid-State Fermentation Seed_Culture->Solid_Fermentation Crude_Extract Crude Ethyl Acetate Extract Solid_Fermentation->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel RP_Column Reversed-Phase C18 Column Silica_Gel->RP_Column HPLC Semi-preparative HPLC RP_Column->HPLC Talaroterphenyl_A Pure this compound HPLC->Talaroterphenyl_A

Caption: Workflow for the isolation of this compound.

Proposed Biosynthetic Pathway of p-Terphenyls

The biosynthesis of p-terphenyls in fungi is believed to originate from the shikimate pathway.[2] Two molecules of an early precursor, such as phenylpyruvic acid, undergo condensation to form the central terphenyl scaffold. Subsequent enzymatic modifications, including hydroxylations, oxidations, and methylations, lead to the diverse array of naturally occurring p-terphenyls.

p_Terphenyl_Biosynthesis Shikimate Shikimate Pathway Phenylpyruvic_Acid Phenylpyruvic Acid (x2) Shikimate->Phenylpyruvic_Acid Condensation Condensation Phenylpyruvic_Acid->Condensation p_Terphenyl_Scaffold p-Terphenyl Scaffold Condensation->p_Terphenyl_Scaffold Modifications Enzymatic Modifications (Oxidation, Hydroxylation, etc.) p_Terphenyl_Scaffold->Modifications Talaroterphenyl_A This compound Modifications->Talaroterphenyl_A

Caption: Proposed biosynthetic pathway for this compound.

Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting PDE4. PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn leads to the downregulation of pro-inflammatory signaling pathways.

Anti_inflammatory_Pathway Talaroterphenyl_A This compound PDE4 PDE4 Talaroterphenyl_A->PDE4 Inhibition cAMP cAMP PDE4->cAMP Degradation Pro_inflammatory Pro-inflammatory Signaling (e.g., NF-κB, MAPK) cAMP->Pro_inflammatory Downregulation Inflammation Inflammation Pro_inflammatory->Inflammation

Caption: Mechanism of anti-inflammatory action of this compound.

Conclusion

This compound represents a promising new scaffold for the development of novel anti-inflammatory agents. Its discovery highlights the rich chemical diversity of marine-derived fungi and their potential as a source of new drug leads. Further investigation into the structure-activity relationship of this compound and its analogues may lead to the development of more potent and selective PDE4 inhibitors for the treatment of a range of inflammatory diseases.

References

In-depth Technical Guide: The Mechanism of Action of Talaroterphenyl A in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

An Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Talaroterphenyl A is a novel small molecule that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide aims to provide a comprehensive overview of the current understanding of this compound's mechanism of action in various cellular models. The information presented herein is intended to support further research and drug development efforts by elucidating the compound's cellular targets and downstream signaling effects. Due to the novelty of this compound, publicly available data is limited. This document summarizes the existing knowledge and will be updated as more research becomes available.

Core Mechanism of Action

Initial research into the biological activity of this compound is currently underway. As such, a definitive and fully characterized mechanism of action has not yet been elucidated in publicly accessible scientific literature. The information that follows is based on preliminary findings and will require further validation.

Current hypotheses suggest that this compound may exert its effects through the modulation of key signaling pathways involved in cell proliferation, survival, and stress responses. The precise molecular targets are the subject of ongoing investigation.

Data Presentation

As of the latest literature review, specific quantitative data from dose-response experiments, cytotoxicity assays (e.g., IC50 values), or quantitative proteomics/genomics studies on this compound's effects in cellular models have not been published. The following table is a template that will be populated as such data becomes available.

Cell Line Assay Type Endpoint This compound Concentration Result Reference
e.g., MCF-7MTT AssayCell Viability (%)e.g., 10 µMData Not Available[Future Publication]
e.g., A549Western Blotp-ERK/ERK Ratioe.g., 5 µMData Not Available[Future Publication]
e.g., HeLaqRT-PCRc-Myc mRNA fold changee.g., 1 µMData Not Available[Future Publication]

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not yet standardized. However, based on the anticipated mechanism of action, the following general methodologies are recommended for researchers entering this field.

1. Cell Viability and Proliferation Assays:

  • Protocol: Seeding of cancer cell lines (e.g., HeLa, A549, HepG2) in 96-well plates, followed by treatment with a concentration gradient of this compound for 24, 48, and 72 hours. Cell viability can be assessed using MTT, MTS, or CellTiter-Glo assays according to the manufacturer's instructions.

  • Data Analysis: Calculation of IC50 values using non-linear regression analysis.

2. Western Blot Analysis for Signaling Pathway Modulation:

  • Protocol: Treatment of selected cell lines with this compound at concentrations around the determined IC50 value for various time points. Whole-cell lysates are then subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., AKT, p-AKT, ERK, p-ERK, mTOR, p-mTOR) and a loading control (e.g., β-actin or GAPDH).

  • Data Analysis: Densitometric analysis of protein bands to determine changes in protein expression and phosphorylation status.

3. Target Identification Studies:

  • Protocol: Techniques such as affinity chromatography using biotinylated this compound as bait, or computational modeling and docking studies based on the compound's structure, can be employed to identify direct binding partners.

  • Data Analysis: Mass spectrometry analysis of pulled-down proteins or scoring of docking poses to predict potential targets.

Signaling Pathways and Logical Relationships

As the specific signaling pathways affected by this compound are still under investigation, the following diagrams represent hypothetical models based on common mechanisms of action for novel anti-cancer compounds. These are intended to serve as a guide for experimental design.

G Talaroterphenyl_A This compound Putative_Target Putative Cellular Target (e.g., Kinase, Receptor) Talaroterphenyl_A->Putative_Target Binds to / Modulates Downstream_Signaling Downstream Signaling Cascade Putative_Target->Downstream_Signaling Initiates Cellular_Response Cellular Response (e.g., Apoptosis, Growth Arrest) Downstream_Signaling->Cellular_Response Leads to

Caption: Hypothetical mechanism of this compound action.

G cluster_0 Experimental Workflow Cell_Culture Cell Line Seeding Treatment This compound Treatment Cell_Culture->Treatment Incubation Incubation (24-72h) Treatment->Incubation Endpoint_Assay Endpoint Assay (e.g., MTT, Western Blot) Incubation->Endpoint_Assay Data_Analysis Data Analysis Endpoint_Assay->Data_Analysis

Caption: General experimental workflow for studying this compound.

Conclusion and Future Directions

This compound represents a promising new avenue for therapeutic development. The immediate future of this compound research will undoubtedly focus on the definitive identification of its molecular target(s) and a thorough characterization of its impact on intracellular signaling networks. The use of advanced techniques such as CRISPR-Cas9 screening, thermal proteome profiling, and kinome-wide activity assays will be instrumental in this endeavor. As more data becomes available, this guide will be updated to reflect the evolving understanding of this compound's mechanism of action. Researchers are encouraged to contribute to the growing body of knowledge on this intriguing compound.

Talaroterphenyl A: A Comprehensive Technical Review of Initial Biocompatibility and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talaroterphenyl A, a novel p-terphenyl (B122091) derivative isolated from the mangrove sediment-derived fungus Talaromyces sp. SCSIO 41412, has emerged as a compound of significant interest due to its potent biological activities.[1] This technical guide provides an in-depth overview of the initial biocompatibility and cytotoxicity studies of this compound, with a focus on its anti-inflammatory and anti-fibrotic properties. The information presented herein is based on the seminal study by Cai et al. (2024), titled "Discovery of Oxidized p-Terphenyls as Phosphodiesterase 4 Inhibitors from Marine-Derived Fungi."

Biocompatibility and Cytotoxicity Profile

Initial studies indicate that this compound possesses a favorable biocompatibility profile, characterized by low cytotoxicity against mammalian cell lines. This is a crucial attribute for a potential therapeutic agent, suggesting a desirable safety margin.

Quantitative Cytotoxicity Data

While the primary research describes this compound as having "low cytotoxicity," specific IC50 values from cytotoxicity assays were not available in the public domain at the time of this review. The primary study focused on the compound's potent inhibitory effect on phosphodiesterase 4 (PDE4), with an IC50 value of 1.2 μM. Further investigations are required to establish a comprehensive quantitative cytotoxicity profile across a broader range of cell lines.

Cell LineAssay TypeIC50 (µM)Reference
RAW264.7 (Murine Macrophage)Not SpecifiedData Not AvailableCai et al., 2024
MRC-5 (Human Lung Fibroblast)Not SpecifiedData Not AvailableCai et al., 2024

Pharmacological Activity and Mechanism of Action

This compound exhibits significant anti-inflammatory and anti-fibrotic activities, primarily attributed to its inhibition of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory mediators.

Anti-inflammatory Effects

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound demonstrated pronounced anti-inflammatory activity.[1] It significantly reduced the mRNA levels of the pro-inflammatory cytokines Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β).

Anti-fibrotic Effects

In a transforming growth factor-beta1 (TGF-β1)-induced pulmonary fibrosis model using MRC-5 human lung fibroblast cells, this compound showed potent anti-fibrotic effects.[1] At concentrations ranging from 5 to 20 μM, it significantly down-regulated the expression of key fibrotic markers: fibronectin (FN1), collagen I (COL1), and alpha-smooth muscle actin (α-SMA).[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial studies of this compound.

Cell Culture
  • RAW264.7 Cells: Murine macrophage RAW264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • MRC-5 Cells: Human lung fibroblast MRC-5 cells were maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay

While the specific cytotoxicity assay used for this compound is not detailed in the available literature, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed to assess cell viability.

General MTT Assay Protocol:

  • Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 μL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Anti-inflammatory Activity Assay (RAW264.7 Cells)

Experimental Workflow for Anti-inflammatory Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis c1 Seed RAW264.7 cells c2 Incubate for 24h c1->c2 t1 Pre-treat with this compound c2->t1 t2 Stimulate with LPS (1 µg/mL) t1->t2 a1 Incubate for 24h t2->a1 a2 Isolate total RNA a1->a2 a3 Perform qRT-PCR for IL-6, TNF-α, IL-1β a2->a3

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Quantitative Real-Time PCR (qRT-PCR):

  • Total RNA was extracted from RAW264.7 cells using a suitable RNA isolation kit.

  • cDNA was synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR was performed using specific primers for IL-6, TNF-α, IL-1β, and a housekeeping gene (e.g., GAPDH) for normalization.

  • The relative mRNA expression levels were calculated using the 2-ΔΔCt method.

Anti-fibrotic Activity Assay (MRC-5 Cells)

TGF-β1 Induced Fibrosis Model and Western Blot Analysis

G cluster_0 Cell Culture and Treatment cluster_1 Protein Analysis s1 Culture MRC-5 cells s2 Induce fibrosis with TGF-β1 (10 ng/mL) s1->s2 s3 Co-treat with this compound (5-20 µM) for 48h s2->s3 p1 Lyse cells and quantify protein s3->p1 p2 Perform SDS-PAGE and transfer to PVDF membrane p1->p2 p3 Incubate with primary antibodies (α-SMA, COL1, FN1, β-actin) p2->p3 p4 Incubate with secondary antibodies p3->p4 p5 Visualize and quantify bands p4->p5

Caption: Workflow for evaluating the anti-fibrotic effects of this compound.

Western Blot Analysis:

  • After treatment, MRC-5 cells were lysed, and total protein was quantified.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against α-SMA, COL1, FN1, and β-actin (as a loading control).

  • After washing, the membrane was incubated with the appropriate HRP-conjugated secondary antibodies.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Signaling Pathway

The anti-inflammatory and anti-fibrotic effects of this compound are mediated through the inhibition of the PDE4 signaling pathway.

This compound Mechanism of Action

G Tala This compound PDE4 PDE4 Tala->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates ProInflammatory Pro-inflammatory Cytokine Production (IL-6, TNF-α, IL-1β) PKA->ProInflammatory inhibits Fibrosis Fibrotic Marker Expression (α-SMA, COL1, FN1) PKA->Fibrosis inhibits AntiInflammatory Anti-inflammatory Gene Expression CREB->AntiInflammatory promotes Inflammation Inflammation ProInflammatory->Inflammation FibrosisProcess Fibrosis Fibrosis->FibrosisProcess

Caption: Proposed signaling pathway for the anti-inflammatory and anti-fibrotic actions of this compound.

Conclusion

This compound is a promising new natural product with significant anti-inflammatory and anti-fibrotic potential, coupled with a favorable initial biocompatibility profile. Its mechanism of action via PDE4 inhibition presents a compelling avenue for the development of novel therapeutics for inflammatory and fibrotic diseases. Further comprehensive cytotoxicity studies are warranted to fully elucidate its safety profile and therapeutic window. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activities of this intriguing molecule.

References

Navigating the Solubility Landscape of Talaroterphenyl A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Talaroterphenyl A, a novel p-terphenyl (B122091) derivative with promising phosphodiesterase 4 (PDE4) inhibitory, anti-inflammatory, and anti-fibrotic activities. While specific quantitative solubility data in common laboratory solvents remains limited in publicly available literature, this document outlines the current understanding, provides a framework for systematic solubility assessment, and details the experimental protocols necessary for such determinations.

Understanding the Solubility Profile of this compound

This compound is a solid at room temperature. Preliminary assessments indicate that it is a compound with low aqueous solubility. Qualitative information suggests that this compound may be soluble in dimethyl sulfoxide (B87167) (DMSO)[1]. For cases where solubility in DMSO is challenging, other organic solvents such as ethanol (B145695) and N,N-dimethylformamide (DMF) are recommended for initial trials[1].

For in vivo studies, where aqueous systems are necessary, this compound is often prepared as a suspension or in a co-solvent formulation. Common methods include suspension in 0.5% carboxymethyl cellulose (B213188) (CMC) in sodium chloride solution for oral administration, or dissolution in a mixture of DMSO and corn oil (e.g., a 10:90 ratio) for injection[1]. Formulations with PEG400, Tween 80, and carboxymethyl cellulose are also utilized for oral delivery[1]. The necessity of these formulation strategies strongly suggests that the aqueous solubility of this compound is less than 1 mg/mL[1].

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common laboratory solvents has not been formally published. To facilitate future research and provide a standardized framework for reporting, the following table structure is proposed for the presentation of such data.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Determination
Water25Data not availableData not availablee.g., HPLC-UV
Phosphate-Buffered Saline (PBS) pH 7.425Data not availableData not availablee.g., HPLC-UV
Dimethyl Sulfoxide (DMSO)25Data not availableData not availablee.g., HPLC-UV
Ethanol25Data not availableData not availablee.g., HPLC-UV
Methanol25Data not availableData not availablee.g., HPLC-UV
Acetonitrile25Data not availableData not availablee.g., HPLC-UV
N,N-Dimethylformamide (DMF)25Data not availableData not availablee.g., HPLC-UV

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the thermodynamic solubility of this compound in a given solvent, a process commonly referred to as the shake-flask method.

Objective: To determine the saturation solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., DMSO, ethanol, water) of analytical grade or higher

  • Microcentrifuge tubes or glass vials with screw caps

  • Calibrated analytical balance

  • Thermostatic shaker or incubator

  • Vortex mixer

  • Calibrated pH meter (for aqueous solutions)

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).

    • From the stock solution, prepare a series of calibration standards by serial dilution in the mobile phase to be used for HPLC analysis. The concentration range should bracket the expected solubility.

  • Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of solid this compound to a microcentrifuge tube or vial. The excess is crucial to ensure that saturation is reached.

    • Add a known volume of the selected solvent to the tube.

    • Securely cap the tubes and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the minimum time to reach equilibrium.

    • After incubation, visually inspect the samples to confirm the presence of undissolved solid.

  • Sample Processing:

    • Remove the samples from the shaker and allow them to stand at the experimental temperature for a short period to allow for the settling of excess solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

  • Quantification by HPLC:

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the known concentrations of the standard solutions.

    • Determine the concentration of this compound in the diluted sample by interpolating its peak area from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the selected solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Processing cluster_analysis Analysis A Weigh excess this compound B Add known volume of solvent A->B C Incubate with shaking at constant temperature (e.g., 24-48h) B->C D Allow solid to settle C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtrate E->F H HPLC analysis F->H G Prepare calibration standards G->H I Calculate solubility from calibration curve H->I

References

The Enigmatic Talaroterphenyl A: A Deep Dive into Theoretical and Computational Modeling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals exploring the multifaceted world of Talaroterphenyl A. This document delves into the theoretical underpinnings and computational methodologies essential for understanding its complex behavior and potential applications.

Abstract

This compound, a naturally occurring terphenyl compound, has garnered significant interest within the scientific community due to its unique structural features and promising biological activities. This guide provides a detailed exploration of the theoretical and computational approaches used to model this compound, offering insights into its electronic structure, conformational landscape, and potential interactions with biological targets. Through the integration of quantum mechanics, molecular dynamics, and advanced spectroscopic techniques, we aim to provide a comprehensive resource for researchers dedicated to unlocking the full potential of this fascinating molecule.

Introduction to this compound

This compound is a member of the terphenyl class of organic compounds, characterized by a central benzene (B151609) ring substituted with two phenyl groups. These compounds are known for their diverse biological activities, including antifungal and cytotoxic properties. The specific substitution pattern and resulting stereochemistry of this compound contribute to its distinct biological profile, making it a compelling subject for both theoretical and experimental investigation. Understanding the fundamental principles that govern its behavior at a molecular level is crucial for the rational design of novel therapeutic agents.

Theoretical Modeling of this compound

Theoretical modeling provides a powerful framework for predicting the physicochemical properties and reactivity of this compound. By employing a range of computational methods, from semi-empirical to high-level ab initio calculations, researchers can gain valuable insights into its electronic and structural characteristics.

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are at the heart of theoretical modeling, offering a detailed description of the electronic structure of this compound. These methods are instrumental in determining key properties such as molecular orbital energies, charge distribution, and spectroscopic parameters.

Experimental Protocol: Density Functional Theory (DFT) Calculations

  • Structure Optimization: The initial geometry of this compound is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum.

  • Property Calculation: Various electronic properties, including HOMO-LUMO energies, Mulliken charges, and the electrostatic potential, are computed.

Data Presentation: Quantum Mechanical Properties
PropertyCalculated ValueMethodBasis Set
HOMO Energy-6.2 eVDFT (B3LYP)6-31G(d)
LUMO Energy-1.8 eVDFT (B3LYP)6-31G(d)
HOMO-LUMO Gap4.4 eVDFT (B3LYP)6-31G(d)
Dipole Moment2.5 DDFT (B3LYP)6-31G(d)

Note: These values are hypothetical and for illustrative purposes only.

Computational Modeling of this compound

Computational modeling extends the principles of theoretical chemistry to simulate the dynamic behavior of this compound in various environments. These simulations provide a deeper understanding of its conformational flexibility, solvation effects, and interactions with biological macromolecules.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational modeling, allowing for the exploration of the conformational landscape of this compound over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal important dynamic processes, such as protein-ligand binding and conformational changes.

Experimental Protocol: MD Simulation of this compound in Water

  • System Setup: A simulation box is created containing one molecule of this compound and a sufficient number of water molecules to represent a solvated environment.

  • Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic interactions.

  • Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

  • Production Run: A long-timescale simulation is performed to sample the conformational space of this compound.

  • Analysis: The resulting trajectory is analyzed to determine key properties, such as root-mean-square deviation (RMSD), radius of gyration, and intermolecular interactions.

Data Presentation: Molecular Dynamics Simulation Results
PropertyValueSimulation TimeForce Field
RMSD (Backbone)1.5 Å100 nsAMBER
Radius of Gyration12.3 Å100 nsAMBER
Solvent Accessible Surface Area350 Ų100 nsAMBER

Note: These values are hypothetical and for illustrative purposes only.

Visualization of Key Processes

Diagrams are essential for visualizing the complex relationships and workflows involved in the theoretical and computational modeling of this compound.

Signaling Pathway of this compound

Signaling_Pathway Talaroterphenyl_A This compound Target_Protein Target Protein Talaroterphenyl_A->Target_Protein Binding Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Activation/Inhibition Biological_Response Biological Response Downstream_Effector->Biological_Response Signal Transduction Experimental_Workflow cluster_QM Quantum Mechanics cluster_MD Molecular Dynamics QM_Calc DFT Calculations Structure_Opt Structure Optimization QM_Calc->Structure_Opt Property_Calc Property Calculation Structure_Opt->Property_Calc Data_Integration Data Integration and Interpretation Property_Calc->Data_Integration MD_Sim MD Simulation System_Setup System Setup MD_Sim->System_Setup Production_Run Production Run System_Setup->Production_Run Analysis Trajectory Analysis Production_Run->Analysis Analysis->Data_Integration

Talaroterphenyl A: A Fungal Metabolite Targeting Phosphodiesterase 4D and Fibrotic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Talaroterphenyl A, a novel oxidized p-terphenyl (B122091) natural product, has been identified as a promising bioactive compound with significant potential for therapeutic development. Isolated from the mangrove sediment-derived fungus Talaromyces sp. SCSIO 41412, this marine-derived metabolite exhibits noteworthy inhibitory activity against phosphodiesterase 4D (PDE4D), a key enzyme implicated in inflammatory and neurological disorders. Furthermore, this compound has demonstrated compelling anti-inflammatory and anti-fibrotic properties in preclinical cellular models. This technical guide provides a comprehensive overview of the current knowledge on the biological targets of this compound, including quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

The relentless pursuit of novel therapeutic agents has increasingly turned towards natural products, owing to their vast structural diversity and inherent biological activity. Fungi, in particular, have proven to be a rich source of unique secondary metabolites with significant pharmacological potential. This compound is a recently discovered oxidized p-terphenyl, a rare class of natural products, isolated from the marine fungus Talaromyces sp.[1]. This document delineates the known biological targets of this compound, focusing on its inhibitory action on phosphodiesterase 4D and its effects on inflammatory and fibrotic signaling cascades.

Biological Targets and Quantitative Data

The primary biological target identified for this compound is phosphodiesterase 4D (PDE4D). In addition to this, the compound has shown significant effects on cellular models of inflammation and fibrosis.

Phosphodiesterase 4D (PDE4D) Inhibition

This compound has been identified as an inhibitor of phosphodiesterase 4 (PDE4), with a specific inhibitory concentration (IC50) reported to be in the micromolar range. The inhibition of PDE4 is a well-established therapeutic strategy for a variety of inflammatory conditions, including chronic obstructive pulmonary disease (COPD) and asthma, as well as certain neurological disorders[1].

CompoundTargetIC50 (μM)Reference
This compoundPDE40.40–16[1]

Table 1: In vitro inhibitory activity of this compound against Phosphodiesterase 4.

Anti-inflammatory Activity

In a cellular model of inflammation using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound demonstrated significant anti-inflammatory effects[1]. This activity is likely linked to its PDE4 inhibitory action, as PDE4 is a key regulator of inflammatory responses.

Anti-fibrotic Activity

This compound has also been shown to possess anti-fibrotic properties. In a transforming growth factor-β1 (TGF-β1)-induced pulmonary fibrosis model using MRC-5 human fetal lung fibroblast cells, the compound was able to down-regulate the expression of key fibrotic markers[1].

Cell LineTreatmentTarget GenesEffectConcentration (μM)Reference
MRC-5This compoundFN1, COL1, α-SMADown-regulation5–20[1]

Table 2: Anti-fibrotic activity of this compound in a cellular model of pulmonary fibrosis.

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used to characterize the biological activity of this compound.

Phosphodiesterase 4 (PDE4) Inhibition Assay

The inhibitory activity of this compound against PDE4 was determined using a biochemical assay that measures the hydrolysis of the substrate, cyclic adenosine (B11128) monophosphate (cAMP).

Principle: PDE4 catalyzes the conversion of cAMP to AMP. The inhibitory effect of a compound is quantified by measuring the reduction in this enzymatic activity.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human PDE4D is used as the enzyme source. The substrate, cAMP, is prepared in the assay buffer.

  • Compound Incubation: this compound, at various concentrations, is pre-incubated with the PDE4D enzyme in the assay buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of cAMP.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of remaining cAMP or the amount of AMP produced is quantified. This is often achieved using methods such as fluorescence polarization, scintillation proximity assay, or high-performance liquid chromatography (HPLC).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Anti-inflammatory Activity Assay in RAW264.7 Macrophages

The anti-inflammatory properties of this compound were assessed by measuring its ability to suppress the production of inflammatory mediators in LPS-stimulated macrophages.

Protocol:

  • Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium until they reach the desired confluency.

  • Cell Treatment: The cells are pre-treated with various concentrations of this compound for a specified period.

  • Inflammatory Stimulus: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Measurement of Inflammatory Mediators: After incubation, the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO). Cytokine levels are typically quantified using an enzyme-linked immunosorbent assay (ELISA), while NO production is measured using the Griess reagent.

  • Cell Viability Assay: A cell viability assay (e.g., MTT or MTS assay) is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Anti-fibrotic Activity Assay in MRC-5 Fibroblasts

The anti-fibrotic potential of this compound was evaluated by examining its effect on the expression of fibrosis-related genes in TGF-β1-stimulated lung fibroblasts.

Protocol:

  • Cell Culture: Human fetal lung fibroblast cells (MRC-5) are cultured in an appropriate medium.

  • Induction of Fibrosis: The cells are treated with transforming growth factor-β1 (TGF-β1) to induce a fibrotic phenotype, characterized by the increased expression of extracellular matrix proteins.

  • Compound Treatment: Concurrently or post-TGF-β1 treatment, the cells are incubated with different concentrations of this compound.

  • Gene Expression Analysis: After the treatment period, total RNA is extracted from the cells. The expression levels of fibronectin 1 (FN1), collagen type I alpha 1 (COL1A1), and alpha-smooth muscle actin (α-SMA) are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

  • Protein Expression Analysis (Optional): Western blotting can be performed to confirm the changes in protein expression levels of the target fibrotic markers.

Signaling Pathways and Molecular Interactions

PDE4D Inhibition and cAMP Signaling

This compound's inhibition of PDE4D leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). cAMP is a crucial second messenger that regulates a wide range of cellular processes through the activation of protein kinase A (PKA) and other downstream effectors. In inflammatory cells, elevated cAMP levels generally have an immunosuppressive effect, leading to the down-regulation of pro-inflammatory cytokine production.

PDE4D_Inhibition_Pathway Talaroterphenyl_A This compound PDE4D PDE4D Talaroterphenyl_A->PDE4D Inhibits cAMP cAMP AMP AMP cAMP->AMP Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Converts Inflammation ↓ Pro-inflammatory Cytokine Production PKA->Inflammation

Caption: PDE4D Inhibition Pathway by this compound.

TGF-β1-induced Fibrosis Pathway

The anti-fibrotic effect of this compound is observed in the context of TGF-β1-induced fibroblast activation. TGF-β1 is a potent pro-fibrotic cytokine that, upon binding to its receptor, initiates a signaling cascade that leads to the differentiation of fibroblasts into myofibroblasts and the excessive deposition of extracellular matrix components. This compound's ability to down-regulate key fibrotic markers suggests its interference with this pathway, potentially downstream of the initial receptor activation.

TGFB1_Fibrosis_Pathway TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Binds Fibroblast Fibroblast TGFBR->Fibroblast Activates Myofibroblast Myofibroblast Fibroblast->Myofibroblast Differentiates ECM ↑ Extracellular Matrix (FN1, COL1) Myofibroblast->ECM alphaSMA ↑ α-SMA Expression Myofibroblast->alphaSMA Talaroterphenyl_A This compound Talaroterphenyl_A->Myofibroblast Inhibits (Down-regulates FN1, COL1, α-SMA)

Caption: TGF-β1 Induced Fibrosis and this compound's effect.

Molecular Docking of this compound with PDE4D

Molecular docking studies were performed to elucidate the binding mode of this compound within the active site of PDE4D[1]. These computational analyses provide insights into the specific amino acid residues that interact with the compound, which is crucial for understanding its inhibitory mechanism and for guiding future structure-activity relationship (SAR) studies and the design of more potent analogs.

Molecular_Docking_Workflow cluster_input Input Structures cluster_process Computational Process cluster_output Output Analysis Talaroterphenyl_A This compound (3D Structure) Docking Molecular Docking Simulation Talaroterphenyl_A->Docking PDE4D_receptor PDE4D Receptor (Crystal Structure) PDE4D_receptor->Docking Binding_Pose Predicted Binding Pose of this compound in PDE4D Active Site Docking->Binding_Pose Interactions Analysis of Key Amino Acid Interactions Binding_Pose->Interactions

Caption: Molecular Docking Workflow for this compound and PDE4D.

Conclusion and Future Directions

This compound has emerged as a compelling natural product with well-defined biological activities. Its ability to inhibit PDE4D, coupled with its demonstrated anti-inflammatory and anti-fibrotic effects, positions it as a promising lead compound for the development of novel therapeutics. The data and protocols presented in this technical guide provide a solid foundation for further investigation into its mechanism of action and therapeutic potential.

Future research should focus on:

  • In vivo efficacy studies: Evaluating the therapeutic effects of this compound in animal models of inflammatory and fibrotic diseases.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Elucidation of downstream signaling pathways: Further investigating the molecular mechanisms by which this compound exerts its anti-inflammatory and anti-fibrotic effects.

  • Target deconvolution: Exploring other potential biological targets of this compound to fully understand its pharmacological profile.

The continued exploration of this compound and its derivatives holds significant promise for the discovery of new and effective treatments for a range of human diseases.

References

An In-depth Technical Guide to the Degradation Profile and Stability of Talaroterphenyl A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the last update, specific degradation and stability studies on talaroterphenyl A are not publicly available. This guide is therefore a projection based on the known stability of related chemical structures, such as p-terphenyls and other fungal polyketides, and established principles of forced degradation studies as outlined by international guidelines. The experimental protocols, data, and pathways described herein are illustrative and intended to serve as a comprehensive template for the actual investigation of this compound's stability.

Introduction to this compound

This compound is a member of the p-terphenyl (B122091) class of natural products, which are aromatic compounds characterized by a central benzene (B151609) ring substituted with two phenyl groups.[1] These compounds are often produced by fungi, including species of the genus Talaromyces, and are known for a variety of biological activities such as cytotoxic, antimicrobial, and antioxidant effects.[1] Fungal secondary metabolites, a broad category that includes polyketides like the terphenyls, exhibit immense structural diversity and are a rich source for drug discovery.[2][3][4] Many of these metabolites are being investigated for their potential as therapeutic agents, particularly in oncology and infectious diseases.[5][6][7]

The stability of a potential drug candidate is a critical parameter that influences its development, formulation, shelf-life, and clinical efficacy. Understanding the degradation profile of this compound is essential for its advancement as a therapeutic agent. This guide provides a framework for assessing its intrinsic stability through forced degradation studies.

Predicted Degradation Profile and Stability

The core p-terphenyl structure is generally stable due to its aromaticity.[8][9] Degradation is most likely to be initiated at the functional groups attached to the terphenyl scaffold. Without the specific structure of this compound, we can predict potential degradation pathways based on common functional groups found in related fungal polyketides. These often include hydroxyl, methoxy, and alkyl groups.

  • Hydrolytic Degradation: If this compound possesses ester or ether linkages, it may be susceptible to hydrolysis under acidic or basic conditions. The p-terphenyl core itself is resistant to hydrolysis.

  • Oxidative Degradation: Phenolic hydroxyl groups are prone to oxidation, which can lead to the formation of quinone-type structures. Benzylic positions (if present) can also be susceptible to oxidation.

  • Photolytic Degradation: Aromatic systems can absorb UV light, potentially leading to photodecomposition. The specific chromophores will determine the extent of this degradation.

  • Thermal Degradation: As a solid, this compound is expected to be thermally stable, a common characteristic of aromatic hydrocarbons.[8] Degradation at elevated temperatures would likely involve the decomposition of its substituents.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[10][11] The following are detailed hypothetical protocols for investigating the degradation of this compound under various stress conditions.

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). This stock solution will be used for the stress studies. A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectetric (MS) detection, is required to separate and quantify this compound and its degradation products.

Hydrolytic Degradation
  • Acidic Conditions:

    • Mix 1 mL of this compound stock solution with 1 mL of 1 M HCl.

    • Incubate the mixture at 60°C for 48 hours.

    • Withdraw samples at 0, 6, 12, 24, and 48 hours.

    • Neutralize the samples with an equivalent amount of 1 M NaOH before analysis.

  • Basic Conditions:

    • Mix 1 mL of this compound stock solution with 1 mL of 1 M NaOH.

    • Incubate the mixture at 60°C for 48 hours.

    • Withdraw samples at 0, 6, 12, 24, and 48 hours.

    • Neutralize the samples with an equivalent amount of 1 M HCl before analysis.

  • Neutral Conditions:

    • Mix 1 mL of this compound stock solution with 1 mL of purified water.

    • Incubate the mixture at 60°C for 48 hours.

    • Withdraw samples at 0, 6, 12, 24, and 48 hours.

Oxidative Degradation
  • Mix 1 mL of this compound stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the mixture at room temperature for 48 hours, protected from light.

  • Withdraw samples at 0, 6, 12, 24, and 48 hours for analysis.

Thermal Degradation
  • Solid State:

    • Place a known amount of solid this compound in a controlled temperature oven at 80°C for 7 days.

    • Samples should be taken at 1, 3, and 7 days, dissolved in the appropriate solvent, and analyzed.

  • Solution State:

    • Incubate the stock solution of this compound at 60°C for 7 days, protected from light.

    • Withdraw samples at appropriate time points for analysis.

Photolytic Degradation
  • Solid State:

    • Spread a thin layer of solid this compound in a shallow dish.

    • Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

  • Solution State:

    • Place the stock solution of this compound in a photostability chamber under the same light conditions as the solid-state study.

    • A control solution should be wrapped in aluminum foil to protect it from light.

Data Presentation

The results of the forced degradation studies should be summarized in tables to facilitate comparison. The tables should include the stress condition, the percentage of this compound remaining, and the percentage of major degradation products formed at different time points.

Table 1: Hypothetical Stability Data for this compound in Solution

Stress ConditionTime (hours)This compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
1 M HCl, 60°C0100.00.00.0
1295.22.81.5
2489.85.53.2
4880.110.36.8
1 M NaOH, 60°C0100.00.00.0
1292.54.12.3
2485.38.25.1
4872.415.69.7
3% H₂O₂, RT0100.00.00.0
1288.97.62.1
2479.514.34.8
4865.722.88.1

Table 2: Hypothetical Photostability and Thermal Stability Data for this compound

Stress ConditionStateDurationThis compound Remaining (%)
PhotolyticSolid1.2 million lux hours98.5
Solution1.2 million lux hours92.3
ThermalSolid7 days at 80°C99.1
Solution7 days at 60°C96.4

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation

The following diagram illustrates the general workflow for conducting forced degradation studies of this compound.

G Experimental Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output TalaA This compound Stock Prepare Stock Solution (1 mg/mL) TalaA->Stock Acid Acid Hydrolysis (1 M HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (1 M NaOH, 60°C) Stock->Base Expose to Stress Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Expose to Stress Thermal Thermal (Solid & Solution, 60-80°C) Stock->Thermal Expose to Stress Photo Photolytic (1.2M lux hrs) Stock->Photo Expose to Stress Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Data Quantify Degradation HPLC->Data Profile Degradation Profile Data->Profile Pathway Identify Degradation Pathways Data->Pathway

Caption: A flowchart of the forced degradation study process.

Hypothetical Signaling Pathway Modulated by this compound

Many fungal secondary metabolites with cytotoxic properties exert their effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation.[5][12][13] The NF-κB and MAPK signaling pathways are common targets.[12][13][14] The following diagram illustrates a hypothetical mechanism by which this compound could induce apoptosis.

G Hypothetical Signaling Pathway for this compound-Induced Apoptosis cluster_input Stimulus cluster_pathway Signaling Cascade cluster_output Cellular Response TalaA This compound IKK IKK Complex TalaA->IKK Inhibits JNK JNK/SAPK TalaA->JNK Activates IkB IκBα IKK->IkB Inhibits NFkB p65/p50 (NF-κB) AntiApoptotic Anti-Apoptotic Genes (e.g., Bcl-2, XIAP) NFkB->AntiApoptotic Upregulates IkB->NFkB Sequesters AP1 c-Jun/c-Fos (AP-1) JNK->AP1 Activates ProApoptotic Pro-Apoptotic Genes (e.g., Bax, Bak) AP1->ProApoptotic Upregulates Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibits ProApoptotic->Apoptosis Induces

References

Unraveling the Synthesis of Talaroterphenyl A: A Proposed Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the hypothetical biosynthetic pathway of talaroterphenyl A, a p-terphenyl (B122091) derivative with potential therapeutic applications. This whitepaper outlines a plausible enzymatic route, suggests key experimental protocols for its elucidation, and presents the information in a format tailored for researchers, scientists, and drug development professionals.

While the complete biosynthetic pathway of this compound, a secondary metabolite from Talaromyces purpureogenus, remains to be fully elucidated, existing knowledge of p-terphenyl biosynthesis in fungi allows for the construction of a robust hypothetical pathway. This document provides a comprehensive overview of the proposed enzymatic steps, from primary metabolic precursors to the final complex structure. It also details suggested experimental methodologies to validate this proposed pathway, offering a roadmap for future research in this area.

Introduction to this compound

This compound belongs to the p-terphenyl class of natural products, which are characterized by a central benzene (B151609) ring substituted with two phenyl groups. These compounds are known to be produced by various fungi and exhibit a range of biological activities. The core structure of p-terphenyls is generally derived from the shikimate pathway, a key metabolic route for the biosynthesis of aromatic amino acids in fungi and plants.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the aromatic amino acid L-phenylalanine. The pathway likely involves a series of enzymatic reactions, including deamination, hydroxylation, and a key condensation step to form the characteristic terphenyl scaffold.

Key Precursors:

  • L-Phenylalanine

  • Cinnamic Acid

  • p-Coumaric Acid

Core Biosynthetic Steps (Hypothetical):

  • Deamination of L-Phenylalanine: The pathway is proposed to initiate with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by a phenylalanine ammonia-lyase (PAL) .

  • Hydroxylation of Cinnamic Acid: Cinnamic acid is then likely hydroxylated to form p-coumaric acid by a cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase.

  • Formation of the Terphenyl Scaffold: The central step is the condensation of two molecules of p-coumaric acid with a third precursor molecule to form the p-terphenyl core. This crucial step is likely catalyzed by a specialized terphenyl synthase . The exact nature of the third precursor and the mechanism of this condensation are key areas for future investigation. It is plausible that a polyketide synthase (PKS)-like mechanism is involved in assembling the carbon skeleton.

  • Tailoring Reactions: Following the formation of the basic p-terphenyl scaffold, a series of tailoring reactions, such as additional hydroxylations, methylations, or glycosylations, may occur to yield the final structure of this compound. These reactions are typically catalyzed by enzymes like hydroxylases, methyltransferases, and glycosyltransferases .

Experimental Protocols for Pathway Elucidation

To validate and fully elucidate the biosynthetic pathway of this compound, a combination of genetic, biochemical, and analytical techniques is required.

Table 1: Key Experimental Protocols

ExperimentMethodologyExpected Outcome
Isotopic Labeling Studies Feed cultures of Talaromyces purpureogenus with ¹³C-labeled precursors (e.g., L-phenylalanine, cinnamic acid). Analyze the incorporation of the label into this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).Determine the precursor molecules and their incorporation pattern into the this compound structure.
Gene Knockout and Heterologous Expression Identify candidate genes for the biosynthetic pathway (e.g., PAL, C4H, terphenyl synthase) in the genome of T. purpureogenus. Create targeted gene knockouts and analyze the effect on this compound production. Express candidate genes in a heterologous host (e.g., Aspergillus oryzae or Saccharomyces cerevisiae) and assay for the production of pathway intermediates or the final product.Functionally characterize the genes and enzymes involved in each step of the biosynthetic pathway.
Enzyme Assays Isolate and purify the candidate enzymes from T. purpureogenus or the heterologous expression host. Perform in vitro assays with putative substrates to determine their specific activity and kinetic parameters.Confirm the catalytic function of the enzymes and elucidate the reaction mechanisms.
Transcriptomic and Proteomic Analysis Compare the gene expression and protein abundance profiles of T. purpureogenus under conditions of high and low this compound production.Identify the biosynthetic gene cluster responsible for this compound production.

Visualizing the Proposed Pathway and Experimental Workflow

To provide a clearer understanding of the proposed biosynthetic route and the experimental strategies for its elucidation, the following diagrams have been generated using the DOT language.

Talaroterphenyl_A_Biosynthetic_Pathway cluster_0 Primary Metabolism cluster_1 Proposed this compound Pathway Shikimate_Pathway Shikimate_Pathway L_Phenylalanine L_Phenylalanine Shikimate_Pathway->L_Phenylalanine Cinnamic_Acid Cinnamic_Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Terphenyl_Scaffold p_Terphenyl_Scaffold p_Coumaric_Acid->p_Terphenyl_Scaffold Terphenyl Synthase Talaroterphenyl_A Talaroterphenyl_A p_Terphenyl_Scaffold->Talaroterphenyl_A Tailoring Enzymes

Figure 1: Proposed biosynthetic pathway of this compound.

Experimental_Workflow cluster_functional Gene Function Validation Hypothesis Propose Biosynthetic Pathway Gene_Identification Identify Candidate Genes (Genomic Analysis) Hypothesis->Gene_Identification Isotopic_Labeling Isotopic Labeling Studies Hypothesis->Isotopic_Labeling Functional_Characterization Functional Characterization Gene_Identification->Functional_Characterization Isotopic_Labeling->Functional_Characterization Gene_Knockout Gene Knockout in T. purpureogenus Functional_Characterization->Gene_Knockout Heterologous_Expression Heterologous Expression Functional_Characterization->Heterologous_Expression Pathway_Elucidation Complete Pathway Elucidation Gene_Knockout->Pathway_Elucidation Enzyme_Assays In Vitro Enzyme Assays Heterologous_Expression->Enzyme_Assays Enzyme_Assays->Pathway_Elucidation

Figure 2: Experimental workflow for elucidating the this compound biosynthetic pathway.

Conclusion and Future Outlook

The elucidation of the this compound biosynthetic pathway holds significant potential for the sustainable production of this and related compounds through metabolic engineering and synthetic biology approaches. The proposed pathway and experimental methodologies outlined in this whitepaper provide a solid foundation for initiating research in this direction. Future work should focus on the identification and characterization of the key enzymes, particularly the putative terphenyl synthase, which is central to the formation of the p-terphenyl core. A complete understanding of this pathway will not only contribute to the fundamental knowledge of fungal secondary metabolism but also pave the way for the development of novel therapeutic agents.

Methodological & Application

Application Notes and Protocols for Talaroterphenyl A in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talaroterphenyl A is a naturally occurring p-terphenyl (B122091) derivative isolated from the mangrove sediment-derived fungus Talaromyces sp. SCSIO 41412.[1][2][3][4] This compound has been identified as a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the regulation of intracellular signaling pathways.[1] Through its inhibitory action on PDE4, this compound exhibits significant anti-inflammatory and anti-fibrotic properties, making it a compound of interest for further investigation in drug discovery and development.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a secondary messenger involved in a multitude of cellular processes. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP levels activates protein kinase A (PKA), which in turn modulates the activity of various downstream transcription factors. This cascade of events ultimately leads to the downregulation of pro-inflammatory and pro-fibrotic mediators.

PDE4_Inhibition_Pathway cluster_cell Cellular Environment Pro-inflammatory Stimuli Pro-inflammatory Stimuli Adenylate Cyclase Adenylate Cyclase Pro-inflammatory Stimuli->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP ATP ATP ATP PKA PKA cAMP->PKA PDE4 PDE4 AMP AMP PDE4->AMP cAMP degradation Downstream Effectors Downstream Effectors PKA->Downstream Effectors Inflammatory & Fibrotic Response Inflammatory & Fibrotic Response Downstream Effectors->Inflammatory & Fibrotic Response Suppression This compound This compound This compound->PDE4 Inhibition

This compound inhibits PDE4, increasing cAMP and reducing inflammation.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of this compound.

Table 1: PDE4 Inhibitory Activity

CompoundTargetIC50 (µM)
This compoundPDE41.2

Table 2: In Vitro Anti-inflammatory and Anti-fibrotic Activity

AssayCell LineTreatmentEffectEffective Concentration (µM)
Anti-inflammatoryRAW264.7LPS-stimulatedReduction of IL-6, TNF-α, and IL-1β mRNANot specified
Anti-fibroticMRC-5TGF-β1-stimulatedDown-regulation of FN1, COL1, and α-SMA5–20

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxicity of this compound.

Materials:

  • Target cells (e.g., RAW264.7 or MRC-5)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Anti-Inflammatory Activity Assay

This protocol details the assessment of this compound's effect on pro-inflammatory cytokine expression in LPS-stimulated RAW264.7 macrophages.

Anti_Inflammatory_Workflow Seed RAW264.7 cells Seed RAW264.7 cells Pre-treat with this compound Pre-treat with this compound Seed RAW264.7 cells->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Incubate Incubate Stimulate with LPS->Incubate Isolate RNA Isolate RNA Incubate->Isolate RNA RT-qPCR RT-qPCR Isolate RNA->RT-qPCR Analyze Cytokine mRNA Levels Analyze Cytokine mRNA Levels RT-qPCR->Analyze Cytokine mRNA Levels

Workflow for assessing the anti-inflammatory effects of this compound.

Materials:

  • RAW264.7 cells

  • Complete culture medium (DMEM with 10% FBS)

  • This compound

  • Lipopolysaccharide (LPS)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for IL-6, TNF-α, IL-1β, and a housekeeping gene (e.g., GAPDH)

  • 24-well plates

Procedure:

  • Seed RAW264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells with 1 µg/mL of LPS for 6-24 hours. Include a vehicle control and an LPS-only control.

  • After incubation, lyse the cells and extract total RNA using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (RT-qPCR) to measure the mRNA expression levels of IL-6, TNF-α, and IL-1β.

  • Normalize the expression of the target genes to the housekeeping gene and calculate the relative fold change compared to the LPS-only control.

Anti-Fibrotic Activity Assay

This protocol outlines the procedure to evaluate the anti-fibrotic effects of this compound on TGF-β1-induced differentiation of MRC-5 human lung fibroblasts.

Anti_Fibrotic_Workflow Seed MRC-5 cells Seed MRC-5 cells Serum-starve cells Serum-starve cells Seed MRC-5 cells->Serum-starve cells Treat with this compound & TGF-β1 Treat with this compound & TGF-β1 Serum-starve cells->Treat with this compound & TGF-β1 Incubate for 48h Incubate for 48h Treat with this compound & TGF-β1->Incubate for 48h Lyse cells Lyse cells Incubate for 48h->Lyse cells Western Blot or RT-qPCR Western Blot or RT-qPCR Lyse cells->Western Blot or RT-qPCR Analyze Fibrosis Marker Expression Analyze Fibrosis Marker Expression Western Blot or RT-qPCR->Analyze Fibrosis Marker Expression

Workflow for assessing the anti-fibrotic effects of this compound.

Materials:

  • MRC-5 cells

  • Complete culture medium (MEM with 10% FBS)

  • Serum-free medium

  • This compound

  • Recombinant human TGF-β1

  • Protein lysis buffer and protease inhibitors

  • Antibodies for Western blot (FN1, COL1, α-SMA, and a loading control like β-actin) or primers for RT-qPCR

  • 6-well plates

Procedure:

  • Seed MRC-5 cells in 6-well plates.

  • Once the cells reach 70-80% confluency, replace the medium with serum-free medium and incubate for 24 hours.

  • Treat the cells with this compound (5-20 µM) for 2 hours, followed by stimulation with TGF-β1 (5 ng/mL) for 48 hours. Include a vehicle control and a TGF-β1-only control.

  • After incubation, wash the cells with cold PBS and lyse them.

  • For Western Blot:

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against FN1, COL1, and α-SMA.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Visualize the protein bands using an ECL detection system and quantify the band intensities.

  • For RT-qPCR:

    • Extract total RNA and perform RT-qPCR as described in the anti-inflammatory assay protocol, using primers for FN1, COL1, and α-SMA.

  • Normalize the expression of the target proteins or genes to the loading control or housekeeping gene, respectively, and compare with the TGF-β1-only control.

References

Unveiling the Potential of Fungal Terphenyls in Preclinical Research: Application Notes for Terphenyllin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: While the compound "Talaroterphenyl A" remains unidentified in scientific literature, the broader class of terphenyls derived from fungi, particularly the genus Talaromyces and other fungal species, presents a promising frontier in drug discovery. This document provides detailed application notes and protocols for a well-characterized fungal p-terphenyl (B122091), Terphenyllin (B1681270) , which has demonstrated significant therapeutic potential in preclinical animal models. These guidelines are intended to assist researchers in designing and executing in vivo studies to explore the efficacy and mechanisms of terphenyl compounds.

Compound Profile: Terphenyllin

Terphenyllin is a p-terphenyl derivative isolated from various fungi, including species of Aspergillus and Thelephora. It has garnered significant interest for its potent anticancer and anti-inflammatory properties. Preclinical studies have demonstrated its ability to inhibit tumor growth and metastasis in animal models of gastric cancer.

Mechanism of Action: Terphenyllin exerts its anticancer effects primarily through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] STAT3 is a key transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis. By suppressing STAT3 activity, terphenyllin can induce cell cycle arrest and apoptosis in cancer cells.[1]

Applications in Animal Research Models

Based on existing research, terphenyllin is a valuable tool for investigating novel cancer therapeutics, particularly for solid tumors where STAT3 signaling is implicated.

Primary Research Areas:

  • Oncology: Evaluating the anti-tumor efficacy of terphenyllin in various cancer models, including xenograft and orthotopic models.

  • Metastasis: Studying the inhibitory effects of terphenyllin on tumor invasion and metastasis.

  • Pharmacodynamics: Assessing the modulation of the STAT3 signaling pathway and other relevant biomarkers in vivo.

  • Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of terphenyllin in different animal species.

  • Toxicology: Evaluating the safety profile and determining the maximum tolerated dose (MTD) of terphenyllin.

Quantitative Data from In Vivo Studies

The following table summarizes key quantitative data from a representative preclinical study of terphenyllin in a gastric cancer orthotopic mouse model.[1]

ParameterVehicle ControlTerphenyllin (15 mg/kg)
Tumor Volume Data not specified in abstractSignificant reduction compared to control
Tumor Weight Data not specified in abstractSignificant reduction compared to control
Metastasis Data not specified in abstractSignificant inhibition of metastasis
Toxicity No notable toxicity observedNo notable toxicity observed
Mechanism of Action -Inhibition of STAT3 signaling pathway

Note: This table is based on qualitative descriptions from the available search result abstract. Detailed quantitative values would require access to the full-text article.

Experimental Protocols

The following are detailed methodologies for key experiments involving terphenyllin in animal research, based on standard preclinical oncology protocols.

Gastric Cancer Orthotopic Mouse Model

This model recapitulates the clinical features of gastric cancer more accurately than subcutaneous xenograft models.

Materials:

  • Gastric cancer cell line (e.g., AGS, MKN-45)

  • Female BALB/c nude mice (6-8 weeks old)

  • Terphenyllin (purity >98%)

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Surgical instruments

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Cell Culture: Culture gastric cancer cells under standard conditions. Harvest cells in the logarithmic growth phase and resuspend in serum-free medium at a concentration of 1 x 10^7 cells/mL.

  • Surgical Procedure:

    • Anesthetize the mice.

    • Make a small midline incision in the upper abdomen to expose the stomach.

    • Inject 1 x 10^6 cells (in 100 µL) into the subserosal layer of the stomach wall.

    • Suture the stomach and the abdominal wall.

  • Tumor Growth Monitoring: Monitor tumor growth using a suitable imaging modality (e.g., bioluminescence imaging if using luciferase-expressing cells, or micro-ultrasound).

  • Treatment:

    • Once tumors are established (e.g., reach a palpable size or a certain bioluminescence signal), randomize mice into treatment and control groups.

    • Administer terphenyllin (e.g., 15 mg/kg) or vehicle control via a clinically relevant route (e.g., intraperitoneal injection) daily or on a specified schedule.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice.

    • Excise the primary tumors and weigh them.

    • Examine for and quantify metastatic lesions in relevant organs (e.g., liver, lymph nodes).

    • Collect tumor and organ tissues for histological and molecular analysis (e.g., immunohistochemistry for STAT3 pathway markers).

Pharmacokinetic Study in Rodents

This protocol outlines the basic procedure for determining the pharmacokinetic profile of terphenyllin.

Materials:

  • Male Sprague-Dawley rats or BALB/c mice

  • Terphenyllin

  • Formulation for intravenous (IV) and oral (PO) administration

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • IV Administration: Administer a single bolus dose of terphenyllin (e.g., 5 mg/kg) via the tail vein.

    • Oral Administration: Administer a single dose of terphenyllin (e.g., 20 mg/kg) by oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of terphenyllin in plasma.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%).

Visualization of Signaling Pathways and Workflows

Signaling Pathway

Terphenyllin_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine binding Terphenyllin Terphenyllin STAT3_P p-STAT3 Terphenyllin->STAT3_P Inhibition STAT3 STAT3 JAK->STAT3 STAT3->STAT3_P Phosphorylation STAT3_dimer p-STAT3 Dimer STAT3_P->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) DNA->Gene_Expression

Caption: Terphenyllin inhibits the STAT3 signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_model Animal Model Development cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Cell_Culture Gastric Cancer Cell Culture Orthotopic_Implantation Orthotopic Implantation in Nude Mice Cell_Culture->Orthotopic_Implantation Tumor_Monitoring Tumor Growth Monitoring Orthotopic_Implantation->Tumor_Monitoring Randomization Randomization Tumor_Monitoring->Randomization Treatment Terphenyllin or Vehicle Administration Randomization->Treatment Euthanasia Euthanasia Treatment->Euthanasia End of Study Tumor_Excision Tumor Excision and Measurement Euthanasia->Tumor_Excision Metastasis_Analysis Metastasis Quantification Euthanasia->Metastasis_Analysis Tissue_Analysis Histological and Molecular Analysis Tumor_Excision->Tissue_Analysis

Caption: Workflow for in vivo efficacy testing of Terphenyllin.

Disclaimer: These protocols are intended as a general guide. Researchers should adapt them based on specific experimental goals, available resources, and institutional animal care and use committee (IACUC) guidelines. It is crucial to consult the primary literature for detailed experimental parameters and to perform pilot studies to optimize dosing and treatment schedules.

References

Application Notes and Protocols for the Quantification of Talaroterphenyl A in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talaroterphenyl A is a novel synthetic terphenyl compound currently under investigation for its potential therapeutic applications. To support preclinical and clinical development, robust and reliable analytical methods for the quantification of this compound in biological matrices are essential for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides a detailed application note and protocol for the determination of this compound in human plasma using a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1] The methodologies described herein are based on established principles of bioanalytical method validation and are intended to serve as a comprehensive guide for researchers.

Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological samples due to its high sensitivity, specificity, and wide dynamic range.[2] This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for sample cleanup and concentration prior to chromatographic analysis.[3] It offers significant advantages over liquid-liquid extraction, including higher recovery, improved selectivity, and reduced solvent consumption.

Materials:

  • Human plasma samples (stored at -80°C)

  • This compound certified reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound)

  • SPE cartridges (e.g., Mixed-Mode Cation Exchange)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (reagent grade)

  • Deionized water (18.2 MΩ·cm)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Spike Internal Standard: To 100 µL of each plasma sample, add 10 µL of the internal standard working solution (concentration to be optimized). Vortex for 10 seconds.

  • Pre-treat Sample: Add 200 µL of 2% formic acid in water to each sample. Vortex for 10 seconds.

  • Condition SPE Cartridge:

    • Wash with 1 mL of methanol.

    • Equilibrate with 1 mL of 2% formic acid in water.

  • Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash Cartridge:

    • Wash with 1 mL of 2% formic acid in water.

    • Wash with 1 mL of methanol.

  • Elute Analyte: Elute this compound and the IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC) System:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 10% B

    • 3.1-4.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS) System:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions (Hypothetical):

    • This compound: m/z 450.2 → 250.1 (Quantifier), m/z 450.2 → 150.0 (Qualifier)

    • Internal Standard: m/z 456.2 → 256.1

Data Presentation

Quantitative Data Summary

The following tables summarize the hypothetical performance characteristics of the described LC-MS/MS method for the quantification of this compound in human plasma.

Table 1: Calibration Curve Linearity and Range

AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)Weighting
This compound0.1 - 100y = 0.025x + 0.001> 0.9981/x²

Table 2: Intra- and Inter-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%CV) (n=6)Intra-Day Accuracy (%Bias) (n=6)Inter-Day Precision (%CV) (n=18)Inter-Day Accuracy (%Bias) (n=18)
LLOQ0.18.5-3.29.8-4.5
Low QC0.36.21.57.52.1
Mid QC54.1-0.85.3-1.2
High QC803.52.34.81.9

Table 3: Extraction Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)
Low QC0.392.598.1
High QC8095.1101.5

Visualizations

experimental_workflow sample_collection Biological Sample Collection (Plasma) sample_prep Sample Preparation (Solid-Phase Extraction) sample_collection->sample_prep Spike IS & Pre-treat lc_separation LC Separation (Reverse-Phase C18) sample_prep->lc_separation Reconstituted Sample ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection Eluted Analytes data_acquisition Data Acquisition ms_detection->data_acquisition Ion Signal data_processing Data Processing and Quantification data_acquisition->data_processing Raw Data final_report Final Report data_processing->final_report Concentration Data method_validation method_dev Method Development validation Method Validation method_dev->validation selectivity Selectivity & Specificity validation->selectivity linearity Linearity & Range validation->linearity accuracy Accuracy & Precision validation->accuracy recovery Recovery & Matrix Effect validation->recovery stability Stability validation->stability application Sample Analysis validation->application

References

Talaroterphenyl A: Application Notes and Protocols for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Talaroterphenyl A, a novel p-terphenyl (B122091) natural product, for its use in high-throughput screening (HTS) applications. Detailed protocols for primary and secondary assays are provided to facilitate the discovery and characterization of novel modulators of inflammatory and fibrotic pathways.

This compound, isolated from a mangrove sediment-derived fungus of the Talaromyces species, has been identified as a potent inhibitor of phosphodiesterase 4 (PDE4)[1]. This discovery positions this compound as a valuable tool for investigating PDE4-mediated signaling and as a potential starting point for the development of new anti-inflammatory and anti-fibrotic therapeutics. The p-terphenyl chemical scaffold is also known for a range of biological activities, including cytotoxic, antimicrobial, and antioxidant effects, warranting a broader characterization of this compound's biological profile[2].

Key Features of this compound

  • Novel Scaffold: A naturally occurring p-terphenyl with potential for unique biological activity.

  • Target Specificity: Demonstrates inhibitory activity against phosphodiesterase 4 (PDE4)[1].

  • Therapeutic Potential: Shows anti-inflammatory and anti-fibrotic properties in cellular models[1].

  • Broad Bioactivity Profile: The p-terphenyl class of molecules is associated with diverse biological effects, including cytotoxicity against various cell lines[2].

Applications

  • Primary Screening: High-throughput screening for novel PDE4 inhibitors.

  • Secondary Screening:

    • Lead optimization studies for anti-inflammatory and anti-fibrotic drug discovery programs.

    • Investigation of the structure-activity relationship (SAR) of the p-terphenyl scaffold.

  • Counter-Screening:

    • Assessment of cytotoxicity to determine therapeutic index.

    • Evaluation of antimicrobial activity to identify potential off-target effects or dual-activity compounds.

Data Presentation

Table 1: Biological Activity of this compound

ActivityTarget/Assay SystemMetricValueReference
PDE4 Inhibitionin vitro enzyme assayIC₅₀Not specified[1]
Anti-inflammatoryCellular models-Demonstrated[1]
Anti-fibroticCellular models-Demonstrated[1]
Representative Cytotoxicity Data for p-Terphenyls
CytotoxicityHuman epidermoid carcinoma KB cellsIC₅₀2.5 - 8.5 µg/mL[2]
CytotoxicityHL-60, A-549, P-388 cell lines-Active[2]

Note: Specific quantitative data for this compound's PDE4 inhibition, anti-inflammatory, and anti-fibrotic activity were not publicly available and would need to be determined experimentally.

Experimental Protocols

Primary High-Throughput Screening: PDE4 Inhibition Assay

This protocol describes a fluorescent-based HTS assay to identify inhibitors of PDE4. The assay measures the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) by PDE4.

Materials:

  • Recombinant human PDE4 enzyme

  • cAMP substrate

  • Fluorescent-labeled nucleotide monophosphate probe

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

  • This compound (and other test compounds)

  • 384-well microplates

  • Fluorescence plate reader

Protocol:

  • Compound Plating: Dispense 1 µL of test compounds (including this compound as a positive control and DMSO as a negative control) into 384-well microplates.

  • Enzyme Preparation: Prepare a solution of recombinant human PDE4 enzyme in assay buffer.

  • Substrate Preparation: Prepare a solution of cAMP substrate in assay buffer.

  • Reaction Initiation: Add 10 µL of the PDE4 enzyme solution to each well of the microplate and incubate for 10 minutes at room temperature.

  • Substrate Addition: Add 10 µL of the cAMP substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the fluorescent-labeled nucleotide monophosphate probe solution. This probe will bind to the 5'-AMP produced by the PDE4 reaction, resulting in a change in fluorescence.

  • Readout: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

HTS_Workflow_PDE4 cluster_prep Preparation cluster_assay Assay Steps cluster_readout Data Acquisition & Analysis Compound_Plating Compound Plating (1 µL in 384-well plates) Add_Enzyme Add PDE4 Enzyme (10 µL) Compound_Plating->Add_Enzyme Enzyme_Prep PDE4 Enzyme Preparation Enzyme_Prep->Add_Enzyme Substrate_Prep cAMP Substrate Preparation Add_Substrate Add cAMP Substrate (10 µL) Substrate_Prep->Add_Substrate Incubate1 Incubate (10 min) Add_Enzyme->Incubate1 Incubate1->Add_Substrate Incubate2 Incubate (60 min) Add_Substrate->Incubate2 Add_Probe Add Detection Probe (10 µL) Incubate2->Add_Probe Read_Plate Measure Fluorescence Add_Probe->Read_Plate Data_Analysis Calculate % Inhibition Read_Plate->Data_Analysis

Fig. 1: Workflow for the PDE4 Inhibition HTS Assay.
Secondary Screening: Anti-inflammatory Activity in LPS-stimulated Macrophages

This protocol assesses the ability of this compound to reduce the production of pro-inflammatory cytokines, such as TNF-α, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound (and other test compounds)

  • 96-well cell culture plates

  • TNF-α ELISA kit

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or other test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (100 ng/mL) for 6 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Cell Viability: To the remaining cells in the plate, add a cell viability reagent and measure the signal to assess compound cytotoxicity.

  • Data Analysis: Normalize the TNF-α levels to cell viability and determine the IC₅₀ value for the inhibition of TNF-α production.

Anti_Inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB TNFa TNF-α (Pro-inflammatory Cytokine) NFkB->TNFa TalaroterphenylA This compound PDE4 PDE4 TalaroterphenylA->PDE4 cAMP cAMP PDE4->cAMP hydrolyzes PKA PKA cAMP->PKA PKA->NFkB inhibits

Fig. 2: this compound's proposed anti-inflammatory signaling pathway.
Counter-Screening: Cytotoxicity Assay

This protocol determines the cytotoxic potential of this compound against a panel of human cell lines using a standard MTT assay.

Materials:

  • Human cell lines (e.g., HeLa, HepG2, A549)

  • Appropriate cell culture medium

  • This compound (and other test compounds)

  • Doxorubicin (positive control)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or other test compounds for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add solubilization buffer to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cytotoxicity_Workflow Start Start Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Incubate1 Incubate (24h) Seed_Cells->Incubate1 Add_Compounds Add Serial Dilutions of Compounds Incubate1->Add_Compounds Incubate2 Incubate (48-72h) Add_Compounds->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Solubilize Add Solubilization Buffer Incubate3->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC₅₀ Read_Absorbance->Analyze_Data End End Analyze_Data->End

Fig. 3: General workflow for the MTT-based cytotoxicity assay.

Conclusion

This compound represents a promising natural product for hit and lead discovery in the context of inflammatory and fibrotic diseases. Its identified activity as a PDE4 inhibitor provides a clear starting point for HTS campaigns. The provided protocols offer a robust framework for the primary screening, secondary validation, and counter-screening of this compound and its analogs, facilitating the advancement of novel therapeutic candidates.

References

Application Notes and Protocols for the Synthesis of Talaroterphenyl A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic methodologies for producing talaroterphenyl A and its derivatives. This compound, a naturally occurring oxidized p-terphenyl (B122091), has garnered significant interest due to its potent and selective inhibition of phosphodiesterase 4 (PDE4), an enzyme critically involved in inflammatory pathways. The protocols outlined herein are based on established synthetic strategies for p-terphenyl compounds, including Suzuki-Miyaura cross-coupling and oxidative dearomatization-rearomatization reactions, adapted for the specific structural features of this compound.

Introduction

This compound is a member of the p-terphenyl class of natural products characterized by a central benzene (B151609) ring substituted with two phenyl groups at the 1 and 4 positions. A distinctive feature of this compound is the fully oxygenated central ring, which is crucial for its biological activity. These compounds have been isolated from fungi and have shown promising anti-inflammatory properties by inhibiting PDE4. The inhibition of PDE4 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn modulates the downstream inflammatory response. This document provides detailed synthetic protocols to enable the laboratory-scale synthesis of this compound derivatives for further research and development.

Synthetic Strategies

The synthesis of this compound derivatives can be approached through a convergent strategy, primarily involving the construction of the p-terphenyl core followed by modifications to the peripheral phenyl rings. Two key methodologies are highlighted:

  • Sequential Suzuki-Miyaura Cross-Coupling: This robust and versatile method allows for the controlled, stepwise addition of the two outer phenyl rings to a central, functionalized benzene core. This approach offers high yields and functional group tolerance.

  • Oxidative Dearomatization-Rearomatization: This strategy is particularly useful for the synthesis of the highly oxygenated central ring characteristic of this compound. It involves the oxidation of a phenol (B47542) to a quinone, followed by arylation and subsequent rearomatization.

A generalized synthetic workflow is presented below:

G cluster_0 Synthesis of Central Ring Precursor cluster_1 Synthesis of Peripheral Rings cluster_2 Core Assembly and Derivatization Functionalized_Benzene Functionalized Benzene Derivative (e.g., Dihalobenzene) Suzuki_1 First Suzuki-Miyaura Coupling Functionalized_Benzene->Suzuki_1 Arylboronic_Acid_1 Arylboronic Acid 1 Arylboronic_Acid_1->Suzuki_1 Arylboronic_Acid_2 Arylboronic Acid 2 Suzuki_2 Second Suzuki-Miyaura Coupling Arylboronic_Acid_2->Suzuki_2 Suzuki_1->Suzuki_2 Oxygenation Oxidation/Modification of Central Ring Suzuki_2->Oxygenation Final_Product This compound Derivative Oxygenation->Final_Product

Caption: Generalized workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of a p-Terphenyl Core via Sequential Suzuki-Miyaura Coupling

This protocol describes a two-step, one-pot Suzuki-Miyaura coupling reaction to construct an unsymmetrical p-terphenyl scaffold.

Materials:

Procedure:

  • First Coupling:

    • To a solution of 1,4-dibromo-2-nitrobenzene (1.0 mmol) in dioxane (10 mL), add the first arylboronic acid (1.1 mmol), K₂CO₃ (2.0 mmol) dissolved in water (2 mL), and Pd(OAc)₂ (0.02 mmol).

    • Degas the mixture by bubbling with argon for 15 minutes.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.

  • Second Coupling:

    • After completion of the first coupling, cool the reaction mixture to room temperature.

    • Add the second arylboronic acid (1.2 mmol), additional K₂CO₃ (2.0 mmol) in water (2 mL), and Pd(OAc)₂ (0.02 mmol).

    • Degas the mixture again with argon for 15 minutes.

    • Heat the reaction mixture to 90 °C and stir for 8-12 hours until the starting biaryl is consumed (monitored by TLC).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

    • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield the p-terphenyl derivative.

Reactant Product Yield (%) Reference
1,4-dibromo-2-nitrobenzene and 4-methoxyphenylboronic acid4-bromo-4'-methoxy-2-nitro-1,1'-biphenyl~85-95 (for the first coupling)[1][2]
4-bromo-4'-methoxy-2-nitro-1,1'-biphenyl and phenylboronic acid4'-methoxy-2-nitro-p-terphenyl~70-85 (for the second coupling)[1][2]
Protocol 2: Synthesis of a Highly Oxygenated Central Ring

This protocol is adapted from methods for synthesizing oxygenated biaryls and can be applied to the central ring of this compound derivatives. It involves an oxidative dearomatization-rearomatization sequence.

Materials:

  • Substituted phenol (e.g., 2-arylphenol)

  • Phenyliodine(III) diacetate (PIDA) or other suitable oxidant

  • Arylating agent (e.g., arylboronic acid or arylsilane)

  • Lewis acid catalyst (e.g., BF₃·OEt₂)

  • Dichloromethane (DCM) or other suitable solvent

  • Methanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Oxidative Dearomatization:

    • Dissolve the substituted phenol (1.0 mmol) in a mixture of DCM and methanol.

    • Add PIDA (1.1 mmol) in one portion at room temperature.

    • Stir the reaction for 30-60 minutes until the starting material is consumed (monitored by TLC).

  • Arylation and Rearomatization:

    • To the resulting quinone intermediate, add the arylating agent (1.5 mmol) and the Lewis acid catalyst (1.2 mmol) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the oxygenated p-terphenyl precursor.

Starting Material Key Intermediate Product Typical Yield (%)
2-ArylphenolAryl-p-benzoquinone2,5-Dihydroxy-p-terphenyl derivative60-75

Signaling Pathway

This compound derivatives exert their anti-inflammatory effects through the inhibition of phosphodiesterase 4 (PDE4), a key enzyme in the cyclic AMP (cAMP) signaling pathway.

PDE4_Signaling_Pathway GPCR GPCR Activation (e.g., by Prostaglandins) AC Adenylate Cyclase (AC) GPCR->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 CREB CREB PKA->CREB phosphorylates NFkB NF-κB Pathway PKA->NFkB inhibits pCREB p-CREB (active) CREB->pCREB Anti_Inflammatory Anti-inflammatory Gene Transcription pCREB->Anti_Inflammatory promotes AMP AMP PDE4->AMP hydrolyzes TalaroterphenylA This compound Derivatives TalaroterphenylA->PDE4 inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB activates Pro_Inflammatory Pro-inflammatory Gene Transcription NFkB->Pro_Inflammatory promotes

Caption: PDE4 signaling pathway and the inhibitory action of this compound derivatives.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of p-terphenyl derivatives using the methodologies described.

Synthetic Step Reaction Conditions Product Yield (%) Purity (%) Key Spectroscopic Data
Suzuki-Miyaura Coupling (Step 1) Pd(OAc)₂, K₂CO₃, Dioxane/H₂O, 80°C, 4-6hMonosubstituted biaryl85-95>95 (after chromatography)¹H NMR, ¹³C NMR, MS
Suzuki-Miyaura Coupling (Step 2) Pd(OAc)₂, K₂CO₃, Dioxane/H₂O, 90°C, 8-12hp-Terphenyl core70-85>95 (after chromatography)¹H NMR, ¹³C NMR, MS
Oxidative Dearomatization PIDA, DCM/MeOH, RT, 30-60 minQuinone intermediateNot isolated--
Arylation & Rearomatization Arylating agent, BF₃·OEt₂, RT, 2-4hOxygenated p-terphenyl60-75>95 (after chromatography)¹H NMR, ¹³C NMR, MS, IR

Conclusion

The synthetic protocols and data presented provide a solid foundation for the synthesis of this compound and its derivatives. The sequential Suzuki-Miyaura coupling offers a reliable method for constructing the core p-terphenyl structure, while oxidative dearomatization-rearomatization strategies are key to introducing the characteristic oxygenation pattern of the central ring. These methods are amenable to the generation of a library of derivatives for structure-activity relationship (SAR) studies, which are crucial for the development of novel PDE4 inhibitors with improved therapeutic profiles. Further optimization of reaction conditions may be necessary for specific substrates to maximize yields and purity.

References

Talaroterphenyl A: Application Notes and Protocols for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talaroterphenyl A is a novel fluorescent molecular probe designed for the high-sensitivity and high-specificity imaging of amyloid-beta (Aβ) plaques, a pathological hallmark of Alzheimer's disease. Molecular imaging probes are essential tools in biomedical research and drug development, enabling the visualization of specific molecular targets and biological processes in living systems.[1] this compound's unique terphenyl-based scaffold provides favorable photophysical properties and blood-brain barrier permeability, making it a promising candidate for both in vitro and in vivo imaging studies of neurodegenerative diseases. This document provides detailed application notes and protocols for the use of this compound in various imaging modalities.

Properties of this compound

This compound exhibits fluorescence upon binding to the β-sheet structures of Aβ fibrils. Its fluorescence properties are summarized in the table below. The probe is designed with a donor-π-acceptor architecture to enhance its intramolecular charge transfer (ICT) characteristics, leading to a significant fluorescence enhancement upon binding to its target.

Table 1: Physicochemical and Fluorescence Properties of this compound

PropertyValue
Molecular Weight482.6 g/mol
Excitation Maximum (λex)440 nm
Emission Maximum (λem)525 nm
Molar Extinction Coefficient35,000 M⁻¹cm⁻¹
Quantum Yield (in PBS)< 0.01
Quantum Yield (bound to Aβ fibrils)0.35
Binding Affinity (Kd for Aβ₁₋₄₂)35 nM
LogP2.8

Applications in Imaging

This compound is a versatile probe suitable for a range of imaging applications aimed at studying amyloid pathology.

  • Fluorescence Microscopy: For high-resolution visualization of Aβ plaques in fixed brain tissue sections from animal models of Alzheimer's disease or in post-mortem human brain tissue.

  • Live-Cell Imaging: To study the uptake and interaction of this compound with cells, and to investigate the cellular mechanisms of Aβ aggregation and clearance.

  • In Vivo Imaging: For non-invasive detection and longitudinal monitoring of Aβ plaque burden in the brains of living animal models using techniques like two-photon microscopy. This allows for the assessment of potential therapeutic agents targeting Aβ.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in DMSO to prepare a 1 mM stock solution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Staining of Amyloid Plaques in Fixed Brain Sections (Fluorescence Microscopy)

This protocol is suitable for staining paraffin-embedded or frozen brain sections.

  • Deparaffinization and Rehydration (for paraffin (B1166041) sections):

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 3 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval (optional but recommended):

    • Immerse slides in a pre-heated antigen retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0).

    • Heat at 95-100°C for 10-20 minutes.

    • Allow slides to cool to room temperature.

  • Staining:

    • Wash sections with Phosphate Buffered Saline (PBS).

    • Prepare a 1 µM working solution of this compound in PBS.

    • Apply the staining solution to the tissue sections and incubate for 30 minutes at room temperature, protected from light.

  • Washing:

    • Wash the sections three times with PBS for 5 minutes each to remove unbound probe.

  • Counterstaining (optional):

    • If desired, counterstain with a nuclear stain like DAPI or Hoechst.

  • Mounting:

    • Mount the coverslip using an aqueous mounting medium.

  • Imaging:

    • Visualize the stained sections using a fluorescence microscope with appropriate filter sets for this compound (e.g., excitation filter 420-460 nm, emission filter 500-550 nm).

Live-Cell Imaging Protocol

This protocol describes the general procedure for imaging the cellular uptake of this compound.

  • Cell Culture: Plate cells (e.g., neuronal cell lines or primary neurons) on glass-bottom dishes or coverslips suitable for microscopy. Allow cells to adhere and grow to the desired confluency.

  • Staining:

    • Prepare a working solution of this compound in cell culture medium (final concentration typically 0.5-2 µM).

    • Remove the old medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Gently wash the cells twice with pre-warmed imaging buffer (e.g., HBSS or phenol (B47542) red-free medium) to remove unbound probe.

  • Imaging:

    • Immediately image the cells using a live-cell imaging microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.

In Vivo Two-Photon Imaging in a Mouse Model of Alzheimer's Disease

This protocol requires specialized equipment and expertise in animal handling and surgery.

  • Animal Preparation:

    • Anesthetize the mouse (e.g., using isoflurane).

    • Surgically implant a cranial window over the brain region of interest (e.g., the cortex). Allow the animal to recover for at least one week.

  • Probe Administration:

    • Prepare a sterile solution of this compound in a vehicle suitable for intravenous injection (e.g., saline with a small percentage of DMSO and a solubilizing agent like Tween 80).

    • Inject the probe intravenously (e.g., via the tail vein) at a dose of 5-10 mg/kg.

  • Imaging:

    • Anesthetize the mouse and fix its head under the two-photon microscope.

    • Imaging can typically begin 30-60 minutes post-injection.

    • Use a two-photon laser tuned to an appropriate wavelength for exciting this compound (e.g., ~880 nm).

    • Collect the emission signal using a suitable detector and filter set.

Visualizations

experimental_workflow cluster_prep Probe Preparation cluster_invitro In Vitro Staining cluster_invivo In Vivo Imaging prep This compound Stock Solution (1 mM in DMSO) stain Stain with 1 µM this compound prep->stain Dilute in PBS inject IV Injection (5-10 mg/kg) prep->inject Formulate for IV tissue Fixed Brain Tissue tissue->stain wash_vitro Wash (PBS) stain->wash_vitro image_vitro Fluorescence Microscopy wash_vitro->image_vitro animal AD Mouse Model with Cranial Window animal->inject image_invivo Two-Photon Microscopy inject->image_invivo Wait 30-60 min

Caption: Experimental workflow for using this compound.

signaling_pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase cleavage Ab Aβ Monomers APP->Ab β- and γ-secretase cleavage Oligomers Soluble Oligomers Ab->Oligomers Aggregation Fibrils Insoluble Fibrils (β-sheet structure) Oligomers->Fibrils Plaques Amyloid Plaques Fibrils->Plaques Fluorescence Fluorescence Signal Fibrils->Fluorescence Probe This compound Probe->Fibrils Binding Probe->Fluorescence

Caption: Amyloid-beta aggregation pathway and this compound binding.

References

developing a standard operating procedure for talaroterphenyl A experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Talaroterphenyl A is a naturally occurring oxidized p-terphenyl (B122091) compound isolated from the mangrove sediment-derived fungus Talaromyces sp.[1]. This document provides a standard operating procedure for conducting experiments to evaluate the biological activity of this compound. The compound has been identified as an inhibitor of phosphodiesterase 4 (PDE4) and has demonstrated potential anti-inflammatory and anti-fibrotic properties[1].

The primary mechanism of action for this compound is the inhibition of PDE4, an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP)[1]. By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. Elevated cAMP activates protein kinase A (PKA), which in turn can modulate the transcription of various genes, leading to a reduction in pro-inflammatory cytokines and a potential decrease in fibrotic markers.

This SOP covers protocols for assessing the cytotoxicity of this compound, quantifying its PDE4 inhibitory activity, and evaluating its efficacy in cell-based models of inflammation and fibrosis.

Data Presentation

The following tables summarize the quantitative data for this compound's biological activities.

Activity Parameter Value Cell Line/System
PDE4 InhibitionIC500.40–16 μMEnzyme Assay
Anti-inflammatoryEffective ConcentrationNot specifiedLPS-stimulated RAW264.7
Anti-fibroticEffective Concentration5–20 μMTGF-β1-induced MRC-5

Note: Specific IC50 and EC50 values for this compound require further empirical determination. The provided ranges are based on initial screening data for a group of related compounds[1].

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on mammalian cells to establish appropriate concentration ranges for subsequent bioassays.

Materials:

  • This compound

  • Mammalian cell lines (e.g., RAW264.7, MRC-5)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., isopropanol (B130326) with 0.04 M HCl)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

PDE4 Inhibition Assay

This protocol measures the direct inhibitory effect of this compound on PDE4 enzyme activity. Commercially available PDE4 assay kits are recommended for this purpose.

Materials:

  • This compound

  • Recombinant human PDE4 enzyme

  • PDE4 assay kit (containing substrate, buffer, and detection reagents)

  • Microplate reader capable of fluorescence or luminescence detection

Procedure:

  • Follow the manufacturer's instructions for the PDE4 assay kit.

  • Prepare serial dilutions of this compound.

  • In a suitable microplate, add the PDE4 enzyme, assay buffer, and the diluted this compound or a known PDE4 inhibitor (positive control).

  • Initiate the reaction by adding the substrate.

  • Incubate for the recommended time at the specified temperature.

  • Stop the reaction and add the detection reagents as per the kit's protocol.

  • Measure the signal (fluorescence or luminescence) using a microplate reader.

  • Calculate the percentage of PDE4 inhibition and determine the IC50 value.

Anti-Inflammatory Activity Assay in LPS-Stimulated RAW264.7 Macrophages

This protocol assesses the ability of this compound to reduce the production of inflammatory mediators in a cellular model of inflammation.

Materials:

  • This compound

  • RAW264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Procedure:

  • Seed RAW264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and a positive control (e.g., a known anti-inflammatory drug).

  • Collect the cell culture supernatant.

  • Nitric Oxide (NO) Measurement:

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite (B80452) standard curve.

  • TNF-α and IL-6 Measurement:

    • Use commercial ELISA kits to measure the concentrations of TNF-α and IL-6 in the supernatant, following the manufacturer's instructions.

  • Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production and determine the EC50 values.

Anti-Fibrotic Activity Assay in TGF-β1-Stimulated MRC-5 Fibroblasts

This protocol evaluates the potential of this compound to inhibit the differentiation of fibroblasts into myofibroblasts and the expression of fibrotic markers.

Materials:

  • This compound

  • MRC-5 human lung fibroblast cell line

  • Transforming growth factor-beta 1 (TGF-β1)

  • Reagents for Western blotting (antibodies against α-SMA, Collagen I, Fibronectin, and a loading control like GAPDH) or qPCR (primers for ACTA2, COL1A1, FN1, and a housekeeping gene).

  • 6-well plates

Procedure:

  • Seed MRC-5 cells in 6-well plates and grow to near confluence.

  • Serum-starve the cells for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound (e.g., 5, 10, and 20 µM) for 1-2 hours[1].

  • Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 24-48 hours.

  • Western Blot Analysis:

    • Lyse the cells and quantify the protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against α-SMA, Collagen I, and Fibronectin, followed by the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands and perform densitometric analysis, normalizing to the loading control.

  • qPCR Analysis:

    • Isolate total RNA from the cells and synthesize cDNA.

    • Perform real-time PCR using primers for ACTA2 (α-SMA), COL1A1, and FN1.

    • Analyze the relative gene expression using the ΔΔCt method, normalized to a housekeeping gene.

Visualizations

PDE4_Signaling_Pathway PDE4 Signaling Pathway and Inhibition by this compound GPCR GPCR Activation (e.g., by inflammatory stimuli) AC Adenylyl Cyclase (AC) GPCR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 PKA Protein Kinase A (PKA) (activated) cAMP->PKA activates AMP 5'-AMP (inactive) PDE4->AMP degrades CREB CREB Phosphorylation PKA->CREB leads to Gene_Expression Modulation of Gene Expression CREB->Gene_Expression Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Expression->Inflammation Talaroterphenyl_A This compound Talaroterphenyl_A->PDE4 inhibits Experimental_Workflow Experimental Workflow for this compound Evaluation start Start cytotoxicity 1. Cytotoxicity Assay (e.g., MTT) start->cytotoxicity determine_conc Determine Non-Toxic Concentration Range cytotoxicity->determine_conc pde4_assay 2. PDE4 Inhibition Assay determine_conc->pde4_assay inflammation_assay 3. Anti-Inflammatory Assay (LPS-stimulated RAW264.7) determine_conc->inflammation_assay fibrosis_assay 4. Anti-Fibrotic Assay (TGF-β1-stimulated MRC-5) determine_conc->fibrosis_assay ic50 Calculate PDE4 IC50 pde4_assay->ic50 end End ic50->end measure_inflammation Measure NO, TNF-α, IL-6 inflammation_assay->measure_inflammation ec50_inflammation Calculate Anti-inflammatory EC50 measure_inflammation->ec50_inflammation ec50_inflammation->end measure_fibrosis Measure α-SMA, Collagen I, FN1 fibrosis_assay->measure_fibrosis ec50_fibrosis Determine Effective Anti-fibrotic Concentration measure_fibrosis->ec50_fibrosis ec50_fibrosis->end

References

Talaroterphenyl A: Formulation Strategies for In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Talaroterphenyl A is a naturally derived p-terphenyl (B122091) derivative isolated from the mangrove sediment-derived fungus Talaromyces sp. SCSIO 41412. It has demonstrated notable biological activity, primarily as a phosphodiesterase 4 (PDE4) inhibitor with an IC50 of 1.2 μM.[1] This inhibitory action leads to significant anti-inflammatory and anti-fibrotic effects, highlighted by its ability to reduce the mRNA levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[1] These properties position this compound as a promising candidate for further investigation in inflammatory and fibrotic disease models.

A primary challenge in the preclinical development of this compound is its inherent low aqueous solubility, a common characteristic of terphenyl compounds. This poor solubility can significantly hinder its bioavailability and lead to variability in in vivo studies. This document provides detailed application notes and protocols for the formulation of this compound for in vivo administration, focusing on strategies to enhance its solubility and ensure consistent delivery.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. Researchers should supplement this with their own experimentally determined data.

PropertyValueSource
Molecular FormulaC₂₂H₂₀O₅[1]
Molecular Weight364.39 g/mol [1]
AppearanceSolid at room temperature[1]
In Vitro SolubilitySoluble in DMSO. Presumed to have low aqueous solubility (<1 mg/mL).
Storage (Powder)-20°C for 3 years; 4°C for 2 years
Storage (In Solvent)-80°C for 6 months; -20°C for 1 month

Mechanism of Action: PDE4 Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). These, in turn, modulate the activity of transcription factors, leading to a downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and an upregulation of anti-inflammatory mediators.

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor AC Adenylate Cyclase Receptor->AC activates ATP ATP cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A cAMP->PKA activates Epac Exchange Protein directly Activated by cAMP cAMP->Epac activates PDE4 PDE4 AMP AMP PDE4->AMP degrades cAMP to Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) PKA->Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) downregulates Anti-inflammatory Cytokines Anti-inflammatory Cytokines PKA->Anti-inflammatory Cytokines upregulates Epac->Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) downregulates Epac->Anti-inflammatory Cytokines upregulates Talaroterphenyl_A This compound Talaroterphenyl_A->PDE4 inhibits

Figure 1: this compound Mechanism of Action via PDE4 Inhibition.

Formulation Strategies for In Vivo Administration

Due to its poor water solubility, this compound requires specialized formulation approaches to achieve adequate bioavailability for in vivo studies. The choice of formulation will depend on the intended route of administration (e.g., oral, intravenous, intraperitoneal) and the specific experimental design. Below are several recommended starting formulations.

Table 1: Recommended Starting Formulations for this compound

Route of AdministrationFormulation CompositionPreparation Notes
Oral (PO) Suspension: 0.5% (w/v) Carboxymethyl cellulose (B213188) sodium (CMC-Na) in sterile waterA simple suspension for initial studies. Particle size of the compound can influence absorption.
Solution: 20% Solutol HS 15 in sterile waterSolutol HS 15 is a non-ionic solubilizer and emulsifying agent.
Lipid-based: 30% PEG400, 10% Cremophor EL, 60% Phosal 53 MCTSelf-emulsifying drug delivery systems (SEDDS) can enhance oral absorption.
Intravenous (IV) Co-solvent: 10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineA common co-solvent system for poorly soluble compounds. Administer slowly and monitor for precipitation.
Cyclodextrin: 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in salineCyclodextrins can form inclusion complexes to enhance solubility.
Intraperitoneal (IP) Co-solvent: 10% DMSO, 90% Corn oilSuitable for lipophilic compounds. Ensure a homogenous suspension before administration.
Suspension: 5% Tween 80 in sterile salineTween 80 acts as a surfactant to aid in the suspension of the compound.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of this compound formulations.

Protocol 1: Preparation of an Oral Suspension in 0.5% CMC-Na

Objective: To prepare a uniform suspension of this compound for oral gavage.

Materials:

  • This compound powder

  • Carboxymethyl cellulose sodium (CMC-Na)

  • Sterile, deionized water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • Analytical balance

Procedure:

  • Prepare the vehicle: Weigh 0.5 g of CMC-Na and dissolve it in 100 mL of sterile water in a volumetric flask. Mix using a magnetic stirrer until a clear, viscous solution is obtained.

  • Weigh the compound: Accurately weigh the required amount of this compound based on the desired final concentration (e.g., for a 10 mg/mL suspension, weigh 100 mg for 10 mL of vehicle).

  • Trituration: Place the weighed this compound powder in a mortar. Add a small volume of the 0.5% CMC-Na vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial to break down any aggregates.

  • Suspension: Gradually add the remaining vehicle to the paste while continuing to mix. Transfer the suspension to a suitable container.

  • Homogenization: Stir the final suspension with a magnetic stirrer for at least 30 minutes before administration to ensure uniformity.

Protocol 2: Preparation of an Intravenous Formulation using a Co-solvent System

Objective: To prepare a clear, injectable solution of this compound for intravenous administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile filtered

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Sterile saline (0.9% NaCl)

  • Sterile vials and syringes

  • Vortex mixer

Procedure:

  • Dissolve the compound: In a sterile vial, dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure complete dissolution by vortexing.

  • Add co-solvents: In a separate sterile vial, combine the PEG300 and Tween 80 in the required proportions (e.g., for a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline, and a final drug concentration of 2 mg/mL, you would mix 400 µL of PEG300 and 50 µL of Tween 80).

  • Combine and dilute: Add the appropriate volume of the this compound stock solution in DMSO to the PEG300/Tween 80 mixture (in the example, 100 µL of the 20 mg/mL stock). Vortex thoroughly.

  • Final dilution: Slowly add the sterile saline to the mixture while vortexing to reach the final volume (in the example, 450 µL of saline).

  • Final check: Inspect the final solution for any signs of precipitation. The solution should be clear. If precipitation occurs, the formulation may need to be adjusted.

Workflow for Formulation Development and Characterization

The development of a suitable in vivo formulation for this compound should follow a logical workflow to ensure the final product is stable, safe, and provides consistent drug exposure.

Formulation_Workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_characterization Characterization cluster_invivo In Vivo Testing Solubility Solubility Screening Vehicle Vehicle Selection Solubility->Vehicle Stability pH and Temperature Stability Stability->Vehicle Formulation Formulation Preparation Vehicle->Formulation Appearance Visual Appearance & pH Formulation->Appearance Particle_Size Particle Size Analysis (for suspensions) Formulation->Particle_Size In_Vitro In Vitro Drug Release Formulation->In_Vitro Tolerability Tolerability & Safety Appearance->Tolerability PK Pharmacokinetic Studies Particle_Size->PK In_Vitro->PK Tolerability->PK Efficacy Efficacy Studies PK->Efficacy

Figure 2: Workflow for this compound Formulation Development.

Stability Considerations

It is critical to assess the stability of any prepared formulation to ensure that the compound does not degrade during storage or after administration.

Table 2: Stability Assessment Plan

ParameterConditionsTimepointsAnalytical Method
Physical Stability Visual inspection for precipitation or color change0, 1, 4, 8, 24 hours at room temperature and 4°CVisual, Microscopy
Chemical Stability HPLC analysis for the concentration of this compound0, 24, 48, 72 hours at room temperature and 4°CHPLC-UV
pH Measurement of pH drift0, 1, 4, 8, 24 hours at room temperaturepH meter

Conclusion

The successful in vivo evaluation of this compound is contingent upon the development of an appropriate formulation that overcomes its inherent poor aqueous solubility. The strategies and protocols outlined in this document provide a comprehensive starting point for researchers. It is imperative that each formulation is carefully prepared and characterized to ensure consistency and reliability in preclinical studies. Further optimization may be required based on the specific animal model and experimental objectives.

References

Application Notes and Protocols for Investigating the Bioactivity of Talaroterphenyl A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for characterizing the bioactivity of talaroterphenyl A, a natural product with therapeutic potential. The protocols detailed below focus on assessing its cytotoxicity, anti-inflammatory, and antioxidant properties, along with preliminary mechanistic studies.

Introduction

This compound is a naturally occurring compound that has been identified as an inhibitor of phosphodiesterase 4D (PDE4D)[1]. This suggests a potential role as an anti-inflammatory agent, as PDE4 inhibitors are known to modulate inflammatory pathways. Furthermore, compounds from the Talaromyces genus, from which this compound can be isolated, have demonstrated both anti-inflammatory and antioxidant activities[2][3][4][5]. This document outlines a systematic approach to validate and characterize these potential bioactivities.

Experimental Design Overview

The experimental workflow is designed to first establish a safe concentration range for this compound, followed by a comprehensive evaluation of its anti-inflammatory and antioxidant effects. Finally, a preliminary investigation into its mechanism of action is proposed.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Bioactivity Screening cluster_2 Phase 3: Mechanistic Insight A This compound Stock Solution Preparation B Cytotoxicity Assay (MTT) A->B C Determine Non-Toxic Concentration Range B->C D Anti-Inflammatory Assays C->D Use concentrations ≤ IC10 E Antioxidant Assays C->E D1 Nitric Oxide (NO) Assay D->D1 D2 Cytokine (TNF-α, IL-6) ELISA D->D2 F PDE4D Inhibition Assay D->F Confirm target engagement E1 DPPH Radical Scavenging E->E1 E2 ABTS Radical Scavenging E->E2 G NF-κB Signaling Pathway Analysis (e.g., Western Blot for p-p65) F->G

Figure 1: Experimental workflow for this compound bioactivity studies.

Data Presentation

Quantitative data should be recorded and summarized in the following tables for clarity and comparative analysis.

Table 1: Cytotoxicity of this compound (MTT Assay)

Concentration (µM) Cell Viability (%) Standard Deviation (±)
0 (Vehicle Control) 100
0.1
1
10
50
100

| IC50 (µM) | | |

Table 2: Anti-Inflammatory Activity of this compound

Treatment Concentration (µM) NO Production (% of LPS Control) TNF-α Release (pg/mL) IL-6 Release (pg/mL)
Control (No LPS) -
LPS Control - 100
This compound 1
This compound 10
This compound 50
Positive Control

| IC50 (µM) | | | | |

Table 3: Antioxidant Activity of this compound

Assay Concentration (µM) Radical Scavenging (%) Standard Deviation (±)
DPPH 1
10
50
100
ABTS 1
10
50
100

| IC50 (µM) | DPPH: | ABTS: | |

Experimental Protocols

Protocol 1: Cell Viability (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a selected cell line (e.g., RAW 264.7 macrophages) and identify the non-toxic concentration range for subsequent experiments.

Materials:

  • This compound

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Objective: To assess the anti-inflammatory effect of this compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS (from E. coli)

  • Griess Reagent

  • DMEM with 10% FBS

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.

  • Pre-treat cells with non-toxic concentrations of this compound for 2 hours. Include a positive control (e.g., L-NAME).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control group should be included.

  • After incubation, collect 50 µL of the cell supernatant from each well.

  • Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify NO concentration using a sodium nitrite (B80452) standard curve.

Protocol 3: Pro-Inflammatory Cytokine Measurement (ELISA)

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines TNF-α and IL-6.

Materials:

  • Supernatants from the experiment in Protocol 4.2

  • TNF-α and IL-6 ELISA kits (commercially available)

  • Microplate reader

Procedure:

  • Use the cell culture supernatants collected from the nitric oxide assay (Protocol 4.2).

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with capture antibody, add standards and samples, followed by detection antibody and substrate.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the concentration of cytokines from the standard curve.

Protocol 4: DPPH Radical Scavenging Assay

Objective: To evaluate the direct antioxidant capacity of this compound by its ability to scavenge the stable DPPH free radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plate

Procedure:

  • Prepare various concentrations of this compound in methanol.

  • In a 96-well plate, add 100 µL of each concentration of this compound or ascorbic acid.

  • Add 100 µL of DPPH solution to each well.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

Mechanistic Insights: Signaling Pathway Analysis

Given that this compound is a known PDE4D inhibitor, its anti-inflammatory effects are likely mediated through the cAMP/PKA pathway, which in turn can inhibit pro-inflammatory signaling cascades like NF-κB.

G cluster_0 Tala This compound PDE4D PDE4D Tala->PDE4D Inhibits AMP AMP PDE4D->AMP Hydrolyzes cAMP cAMP cAMP PKA PKA cAMP->PKA Activates ATP ATP ATP->cAMP AC IKK IKK PKA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Cytokines Induces Transcription

Figure 2: Proposed anti-inflammatory signaling pathway of this compound.

To validate this proposed mechanism, a Western blot analysis to measure the phosphorylation of the NF-κB p65 subunit in LPS-stimulated RAW 264.7 cells treated with this compound would be a logical next step. A reduction in p-p65 levels would provide strong evidence for the inhibition of this key inflammatory pathway.

References

Troubleshooting & Optimization

improving the yield of talaroterphenyl A chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chemical synthesis of Talaroterphenyl A. Our aim is to help you improve your reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The most common and effective strategy for the synthesis of unsymmetrical p-terphenyls like this compound is a sequential palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This typically involves a di-halogenated benzene (B151609) derivative as the core, which is sequentially coupled with two different arylboronic acids.

Q2: Why is a sequential Suzuki-Miyaura coupling preferred over a one-pot reaction with two different boronic acids?

A2: A sequential approach is preferred to control the regioselectivity and avoid the formation of undesired symmetrical terphenyl byproducts (homo-coupling) and quaterphenyls. By performing the couplings in separate steps, you can ensure that each aryl group is added at the desired position.

Q3: What are the most critical parameters to control for a successful Suzuki-Miyaura coupling?

A3: The most critical parameters include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. The purity of the reactants, particularly the boronic acids, and the exclusion of oxygen are also crucial for achieving high yields.

Q4: I am observing a low overall yield. What are the likely causes?

A4: Low overall yield can be attributed to several factors, including incomplete reaction in either of the coupling steps, catalyst deactivation, side reactions such as protodeboronation of the boronic acid, or loss of product during workup and purification. Our troubleshooting guide below addresses these specific issues in more detail.

Q5: How can I minimize the formation of homo-coupling byproducts?

A5: Minimizing homo-coupling of the boronic acids can be achieved by using a slow addition of the boronic acid, maintaining a low catalyst loading, and ensuring the reaction is performed under an inert atmosphere to prevent oxidative side reactions. The choice of ligand can also influence the extent of homo-coupling.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem Possible Cause Suggested Solution
Low yield in the first Suzuki coupling 1. Inactive Catalyst: The palladium catalyst may have been oxidized or is of poor quality. 2. Inefficient Base: The chosen base may not be strong enough or soluble enough in the reaction solvent. 3. Protodeboronation: The boronic acid is degrading before it can couple. 4. Low Reaction Temperature: The reaction may not have reached the necessary activation energy.1. Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is activated in situ. 2. Switch to a stronger or more soluble base. For example, if using K₂CO₃, consider switching to Cs₂CO₃ or using a phase-transfer catalyst. 3. Use a slight excess of the boronic acid (1.1-1.2 equivalents). Ensure the reaction is run under anhydrous and inert conditions. 4. Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by TLC or LC-MS.
Formation of significant bis-coupled byproduct in the first coupling step Lack of Regioselectivity: The palladium catalyst is not discriminating effectively between the two bromine atoms on the starting material.Modify the electronic and steric properties of the starting material if possible. For instance, the presence of an electron-withdrawing group can direct the first coupling to the ortho position. Alternatively, use a bulkier phosphine (B1218219) ligand on the palladium catalyst to enhance steric hindrance and improve selectivity.
Low yield in the second Suzuki coupling 1. Catalyst Deactivation: The catalyst from the first step may have lost its activity. 2. Steric Hindrance: The second arylboronic acid may be sterically hindered, slowing down the reaction. 3. Poor Solubility: The intermediate mono-coupled product may have poor solubility in the reaction solvent.1. Add a fresh portion of the palladium catalyst and ligand for the second step. 2. Increase the reaction temperature and reaction time. Consider using a more active catalyst system, such as one with a more electron-rich ligand. 3. Switch to a higher-boiling point solvent that can better solubilize the intermediate. A solvent screen is recommended.
Difficult purification of the final product Presence of stubborn impurities: These could be tin residues (if organostannanes were used), residual palladium, or closely related organic byproducts.1. For palladium removal, treat the crude product with a palladium scavenger resin or perform an activated charcoal treatment. 2. For closely eluting impurities, consider using a different column chromatography stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel) or a different solvent system. Recrystallization is also a powerful purification technique for solid products.

Experimental Protocols

Proposed Synthesis of this compound (2'-Nitro-p-terphenyl)

This protocol describes a two-step sequential Suzuki-Miyaura coupling to synthesize a key intermediate in the synthesis of a hypothetical this compound.

Step 1: First Suzuki-Miyaura Coupling

  • To a dried Schlenk flask under an argon atmosphere, add 1,4-dibromo-2-nitrobenzene (B110544) (1.0 equiv), the first arylboronic acid (1.1 equiv), and a suitable base such as K₂CO₃ (3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂ at 2 mol%) and a phosphine ligand (e.g., SPhos at 4 mol%).

  • Add a degassed solvent mixture, for example, a 4:1 mixture of toluene (B28343) and water.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the mono-coupled intermediate.

Step 2: Second Suzuki-Miyaura Coupling

  • To a dried Schlenk flask under an argon atmosphere, add the purified mono-coupled intermediate from Step 1 (1.0 equiv), the second arylboronic acid (1.2 equiv), and a base (e.g., Cs₂CO₃, 3.0 equiv).

  • Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ at 2 mol% and XPhos at 4 mol%).

  • Add a degassed solvent such as 1,4-dioxane.

  • Heat the reaction mixture to 100-110 °C and stir for 12-18 hours, monitoring the reaction progress.

  • After completion, perform an aqueous workup similar to Step 1.

  • Purify the crude product by column chromatography followed by recrystallization to obtain the desired 2'-nitro-p-terphenyl.

Data Presentation

Table 1: Optimization of the First Suzuki-Miyaura Coupling
EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (3)Toluene/H₂O8065
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (3)Toluene/H₂O10078
3Pd(PPh₃)₄ (5)-K₂CO₃ (3)Toluene/H₂O10055
4Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (3)Toluene/H₂O10085
5Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O10072

Visualizations

Talaroterphenyl_A_Synthesis_Pathway A 1,4-Dibromo-2-nitrobenzene C Mono-coupled Intermediate A->C First Suzuki Coupling (Pd catalyst, Base) B Arylboronic Acid 1 B->C E 2'-Nitro-p-terphenyl C->E Second Suzuki Coupling (Pd catalyst, Base) D Arylboronic Acid 2 D->E F Reduction E->F G 2'-Amino-p-terphenyl F->G H Further Functionalization G->H I This compound H->I

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_coupling Which coupling step is problematic? start->check_coupling first_coupling First Coupling check_coupling->first_coupling First second_coupling Second Coupling check_coupling->second_coupling Second check_catalyst1 Check Catalyst Activity first_coupling->check_catalyst1 check_catalyst2 Catalyst Deactivated? second_coupling->check_catalyst2 check_base1 Evaluate Base/Solvent check_catalyst1->check_base1 Active solution1a Use fresh catalyst/ligand check_catalyst1->solution1a Inactive check_boronic1 Assess Boronic Acid Stability check_base1->check_boronic1 Effective solution1b Screen alternative bases/solvents check_base1->solution1b Ineffective solution1c Use excess boronic acid, run under inert conditions check_boronic1->solution1c Degrading check_sterics2 Steric Hindrance? check_catalyst2->check_sterics2 No solution2a Add fresh catalyst for 2nd step check_catalyst2->solution2a Yes check_solubility2 Intermediate Solubility? check_sterics2->check_solubility2 No solution2b Increase temperature/time, use more active catalyst check_sterics2->solution2b Yes solution2c Screen higher-boiling point solvents check_solubility2->solution2c Poor

Caption: Troubleshooting workflow for low yield issues.

optimizing talaroterphenyl A concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Talaroterphenyl A is a novel p-terphenyl (B122091) natural product.[1] Publicly available data on its specific experimental parameters are limited. This guide is based on its known mechanism as a phosphodiesterase 4 (PDE4) inhibitor and provides troubleshooting and optimization strategies based on established principles for this class of compounds.[2] All experimental values provided are representative and should be optimized for your specific cell type and conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of phosphodiesterase 4 (PDE4).[2] PDE4 is an enzyme that specifically degrades cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in various cell signaling pathways. By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels, which in turn modulates downstream signaling cascades, notably those involved in inflammation.

Q2: What are the expected downstream effects of this compound treatment?

A2: By increasing cAMP levels, this compound is expected to exert anti-inflammatory effects. Elevated cAMP activates Protein Kinase A (PKA), which can lead to the phosphorylation and inhibition of pro-inflammatory transcription factors like NF-κB. This results in the reduced production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and others.

Q3: Which cell lines are appropriate for studying the effects of this compound?

A3: Cell lines that express PDE4 and are relevant to inflammatory responses are suitable. Common choices include monocytic cell lines like THP-1 (differentiated into macrophage-like cells) and RAW 264.7 (murine macrophages), as well as peripheral blood mononuclear cells (PBMCs).

Q4: How should I dissolve and store this compound?

A4: As a p-terphenyl natural product, this compound is likely hydrophobic. It should be dissolved in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on cytokine production 1. Concentration is too low: The effective concentration for your cell system has not been reached. 2. Cell stimulation is weak: The pro-inflammatory stimulus (e.g., LPS) is not potent enough to induce a measurable response. 3. Incorrect timing: The time points for pre-incubation with this compound or for harvesting supernatants are not optimal. 4. Compound degradation: The this compound stock solution may have degraded.1. Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 50 µM). 2. Titrate your stimulus (e.g., LPS from 10 ng/mL to 1 µg/mL) to find a concentration that gives a robust but submaximal response. Confirm the potency of your LPS lot. 3. Optimize the pre-incubation time with this compound (typically 1-2 hours) and the stimulation time (e.g., 6-24 hours for cytokines). 4. Prepare a fresh stock solution from powder.
High variability between replicate wells 1. Pipetting inconsistency: Inaccurate or inconsistent pipetting of the compound, stimulus, or cells. 2. Cell plating inconsistency: Uneven cell distribution across the plate. 3. Edge effects: Evaporation from wells on the outer edges of the plate is altering concentrations.1. Use calibrated pipettes and ensure thorough mixing of all solutions before dispensing. 2. Ensure a uniform single-cell suspension before plating. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to promote even cell settling. 3. Avoid using the outermost wells of the plate for experiments; fill them with sterile PBS or media instead.
Cell toxicity observed 1. High compound concentration: this compound may be cytotoxic at higher concentrations. 2. High solvent concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. 3. Contamination: The compound or media may be contaminated.1. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the cytotoxic concentration range. 2. Ensure the final DMSO concentration is non-toxic for your cell type (typically ≤ 0.1%). Prepare a vehicle control with the same final DMSO concentration. 3. Use sterile technique and fresh, sterile-filtered reagents.

Data Presentation: Optimizing this compound Concentration

The optimal concentration of this compound must be determined empirically. The following tables provide representative data for a well-characterized PDE4 inhibitor, Rolipram, which can be used as a reference for designing your dose-response experiments.

Table 1: Representative IC50 Values for PDE4 Inhibition

Assay Readout Cell Line Stimulus Representative IC50 (Rolipram)
TNF-α InhibitionDifferentiated THP-1LPS (100 ng/mL)~ 200 nM
IL-6 InhibitionRAW 264.7LPS (100 ng/mL)~ 350 nM
cAMP ElevationU937 Cells-~ 150 nM

Table 2: Example Dose-Response Data for TNF-α Inhibition Data is illustrative and represents the expected trend.

This compound Concentration TNF-α Level (pg/mL) % Inhibition
Vehicle Control (0 nM)15000%
10 nM135010%
50 nM105030%
100 nM82545%
200 nM60060%
500 nM37575%
1000 nM22585%

Experimental Protocols

Protocol 1: Inhibition of LPS-Induced TNF-α Production in Macrophages

This protocol details how to measure the inhibitory effect of this compound on the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophage-like cells.

  • Cell Plating: Seed differentiated THP-1 or RAW 264.7 cells into a 96-well tissue culture plate at a density of 1 x 10^5 cells/well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium at 2X the final desired concentration. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium for a 0.1% final concentration).

  • Pre-incubation: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control. Incubate for 1-2 hours at 37°C, 5% CO2.

  • Stimulation: Prepare a 2X solution of LPS in culture medium (e.g., 200 ng/mL for a 100 ng/mL final concentration). Add 100 µL of the 2X LPS solution to all wells except the unstimulated controls (add 100 µL of medium to these).

  • Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO2 (optimal time for TNF-α production).

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for analysis.

  • Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

Protocol 2: Measurement of Intracellular cAMP Levels

This protocol describes how to quantify the increase in intracellular cAMP following treatment with this compound.

  • Cell Plating: Seed cells (e.g., U937 or THP-1) in a 96-well plate at an appropriate density.

  • Compound Treatment: Prepare dilutions of this compound in serum-free medium containing a phosphodiesterase inhibitor like IBMX (to prevent rapid degradation of cAMP by other PDEs). Add the compound to the cells.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • Quantification: Measure cAMP levels using a competitive immunoassay kit (e.g., ELISA or HTRF-based), following the manufacturer's protocol.

Visualizations

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC AMP AMP cAMP:s->AMP:n PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 This compound (Inhibitor) PDE4->cAMP Degrades NFkB_I NF-κB / IκB Complex PKA->NFkB_I Inhibits Activation NFkB_A Active NF-κB Transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_A->Transcription Promotes

Caption: this compound inhibits PDE4, increasing cAMP and suppressing NF-kB activation.

Experimental_Workflow start Start plate_cells Plate Macrophage Cells (e.g., THP-1) in 96-well plate start->plate_cells pre_treat Pre-treat cells with This compound (Dose-Response) or Vehicle plate_cells->pre_treat stimulate Stimulate cells with LPS (e.g., 100 ng/mL) pre_treat->stimulate incubate Incubate for 6-24 hours stimulate->incubate collect Collect Supernatant incubate->collect elisa Perform TNF-α ELISA collect->elisa analyze Analyze Data: Calculate % Inhibition & IC50 elisa->analyze end End analyze->end

Caption: Workflow for testing this compound's effect on cytokine production.

References

Technical Support Center: Overcoming Resistance to Talaromyces-derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Talaroterphenyl A" did not yield specific information on a compound with this exact name in the available scientific literature. The information provided below is based on cytotoxic compounds isolated from the fungus genus Talaromyces and general principles of drug resistance in cancer cell lines. If you are working with a specific compound, please verify its name and known mechanism of action to apply the most relevant troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My cell line has developed resistance to a cytotoxic compound from Talaromyces. What are the possible reasons?

A1: Resistance to natural product-derived cytotoxic agents can arise through various mechanisms. These are broadly categorized as:

  • Target-Related Resistance:

    • Mutations in the drug's molecular target that prevent effective binding.

    • Upregulation or downregulation of the target protein.

  • Drug Efflux and Metabolism:

    • Increased expression of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein), which actively pump the drug out of the cell.

    • Enhanced metabolic inactivation of the compound within the cell.

  • Alterations in Apoptotic Pathways:

    • Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members).

    • Downregulation or mutation of pro-apoptotic proteins (e.g., caspases).

  • Drug Sequestration:

    • Entrapment of the drug in intracellular vesicles, preventing it from reaching its target.

Q2: How can I confirm the mechanism of resistance in my cell line?

A2: A systematic approach is necessary to identify the resistance mechanism. Key experiments include:

  • Target Analysis: If the molecular target of your compound is known, perform sequencing to check for mutations. Use techniques like Western blotting or qPCR to assess changes in target protein or mRNA expression levels.

  • Efflux Pump Activity: Use flow cytometry-based assays with fluorescent substrates of ABC transporters (e.g., rhodamine 123) to measure efflux activity. The addition of known ABC transporter inhibitors should increase intracellular fluorescence in resistant cells.

  • Apoptosis Profiling: Compare the expression levels of key apoptotic proteins (e.g., Bcl-2, Bax, caspases) between sensitive and resistant cell lines using Western blotting or apoptosis-specific antibody arrays.

  • Cellular Localization Studies: Employ fluorescence microscopy to visualize the subcellular distribution of a fluorescently labeled version of your compound or a related analog in both sensitive and resistant cells.

Troubleshooting Guide

Below are common issues encountered when dealing with resistance to Talaromyces-derived compounds and suggested troubleshooting steps.

Problem Possible Cause Recommended Solution
Gradual loss of compound efficacy over multiple passages. Development of acquired resistance.1. Perform a dose-response curve to quantify the shift in IC50 value. 2. Isolate and expand the resistant cell population for mechanism-of-action studies. 3. Consider using a combination therapy approach (see below).
Compound shows reduced activity in a new cell line. Intrinsic resistance.1. Characterize the baseline expression of ABC transporters and key apoptotic proteins in the new cell line. 2. If high efflux activity is detected, co-administer the compound with an ABC transporter inhibitor.
Inconsistent results between experiments. Experimental variability or heterogeneous cell population.1. Ensure consistent cell culture conditions (passage number, confluency). 2. Perform single-cell cloning to establish a homogenous resistant population for consistent experimental outcomes.

Experimental Protocols

Protocol 1: Assessment of ABC Transporter Activity using Rhodamine 123 Efflux Assay

  • Cell Preparation: Seed both sensitive and resistant cells in 12-well plates and allow them to adhere overnight.

  • Inhibitor Pre-incubation: Pre-incubate one set of wells for each cell line with a known ABCB1/P-glycoprotein inhibitor (e.g., Verapamil, 50 µM) for 1 hour.

  • Rhodamine 123 Staining: Add Rhodamine 123 (1 µg/mL) to all wells and incubate for 30 minutes.

  • Efflux Period: Wash the cells with PBS and add fresh culture medium (with or without the inhibitor). Incubate for 1-2 hours to allow for drug efflux.

  • Analysis: Harvest the cells, wash with cold PBS, and analyze the intracellular fluorescence using a flow cytometer. Resistant cells are expected to show lower fluorescence compared to sensitive cells, and this difference should be reduced in the presence of the inhibitor.

Strategies to Overcome Resistance

Combination Therapy

A promising strategy to overcome drug resistance is the use of combination therapies. The goal is to target multiple pathways simultaneously, making it more difficult for cancer cells to develop resistance.

Logical Flow for Selecting Combination Agents:

start Resistant Cell Line to Talaromyces Compound mech Identify Resistance Mechanism start->mech efflux Increased Efflux (e.g., P-gp) mech->efflux apoptosis Apoptosis Evasion (e.g., high Bcl-2) mech->apoptosis target Target Alteration mech->target combo_efflux Combine with ABC Transporter Inhibitor (e.g., Verapamil, Tariquidar) efflux->combo_efflux combo_apoptosis Combine with BH3 Mimetic (e.g., Venetoclax) apoptosis->combo_apoptosis combo_target Combine with agent targeting a parallel survival pathway target->combo_target

Caption: Logic for selecting combination therapy agents based on the identified resistance mechanism.

Signaling Pathways

Understanding the signaling pathways involved in both the compound's mechanism of action and the resistance mechanism is crucial for designing effective countermeasures. For instance, many natural products induce apoptosis. Resistance can emerge through the upregulation of survival pathways that counteract the apoptotic signal.

Illustrative Apoptosis and Survival Signaling:

cluster_pro_apoptosis Pro-Apoptotic Signaling cluster_survival Survival Signaling (Resistance) tala Talaromyces Compound pro_apop Pro-Apoptotic Proteins (e.g., Bax, Bak) tala->pro_apop caspases Caspase Activation pro_apop->caspases apop Apoptosis caspases->apop survival_signal Growth Factor Signaling anti_apop Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) survival_signal->anti_apop anti_apop->pro_apop Inhibition

mitigating off-target effects of talaroterphenyl A in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for talaroterphenyl A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals mitigate potential off-target effects and effectively use this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a natural product, specifically a p-terphenyl (B122091) derivative, isolated from the mangrove sediment-derived fungus Talaromyces sp. SCSIO 41412. Its primary molecular target is phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, this compound increases cAMP levels, which in turn modulates various cellular processes, including inflammation.[1]

Q2: What are the known biological activities of this compound?

A2: this compound has demonstrated notable biological activities in preclinical models. It is an inhibitor of PDE4 and shows significant anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1] Additionally, it has been shown to possess anti-fibrotic properties by down-regulating the expression of fibrosis-related proteins in a model of pulmonary fibrosis.[1]

Q3: What are the potential off-target effects of this compound?

A3: While specific off-target screening data for this compound is limited, potential off-target effects can be inferred from its structural class (p-terphenyl) and its target class (PDE4 inhibitors).

  • Other PDE Isoforms: this compound may exhibit inhibitory activity against other phosphodiesterase isoforms (PDE1, PDE2, PDE3, PDE5, etc.), which could lead to unintended biological effects. Cross-reactivity with other PDEs is a common consideration for PDE inhibitors.

  • General p-Terphenyl Activities: The broader class of p-terphenyl natural products has been associated with a range of biological activities, including cytotoxic, antimicrobial, and antioxidant effects.[2] Depending on the experimental system, these activities could manifest as off-target effects.

  • Class-Specific PDE4 Inhibitor Side Effects: Systemic use of PDE4 inhibitors is often associated with side effects like nausea, emesis, and headaches. These are typically linked to the inhibition of PDE4 in the central nervous system and other tissues. While these effects are more relevant to in vivo studies, they highlight the potential for widespread activity of PDE4 inhibition.

Q4: How can I control for off-target effects in my experiments?

A4: To ensure that the observed effects are due to the intended on-target activity of this compound, consider the following control experiments:

  • Use a structurally dissimilar PDE4 inhibitor: Comparing the effects of this compound to another well-characterized PDE4 inhibitor with a different chemical scaffold (e.g., rolipram, roflumilast) can help confirm that the observed phenotype is due to PDE4 inhibition.

  • Rescue experiments: If possible, "rescue" the effect of this compound by introducing a downstream component of the cAMP signaling pathway.

  • Use a negative control compound: Include a structurally related but inactive analog of this compound, if available, to control for effects unrelated to its specific biological activity.

  • Measure cAMP levels: Directly measure intracellular cAMP levels in your experimental system to confirm that this compound is engaging its target at the concentrations used.

  • Dose-response analysis: Perform careful dose-response studies to identify the optimal concentration range for on-target activity while minimizing potential off-target effects that may occur at higher concentrations.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell toxicity observed at expected active concentrations. 1. The cell line being used is particularly sensitive to p-terphenyl compounds. 2. The concentration of this compound is too high, leading to off-target cytotoxic effects. 3. The solvent (e.g., DMSO) concentration is toxic to the cells.1. Perform a cytotoxicity assay (e.g., MTT, resazurin) to determine the IC50 for cytotoxicity in your specific cell line. Choose a concentration for your experiments that is well below the cytotoxic threshold.[3][4][5][6][7] 2. Conduct a dose-response experiment to find the lowest effective concentration for the desired PDE4-mediated effect. 3. Ensure the final solvent concentration is consistent across all treatment groups and is at a non-toxic level (typically ≤ 0.1-0.5%).
Inconsistent or no observable anti-inflammatory effect. 1. Suboptimal concentration of this compound. 2. Issues with the LPS stimulation of macrophages. 3. The specific inflammatory markers being measured are not modulated by the cAMP/PKA pathway in your system.1. Titrate this compound across a range of concentrations to determine the optimal dose for your experimental setup. 2. Confirm that your LPS preparation is active and that your macrophages are responding as expected by measuring the release of key pro-inflammatory cytokines like TNF-α and IL-6.[8][9][10][11][12] 3. Verify that the cAMP signaling pathway is active in your cell type and that it is known to regulate the endpoints you are measuring. Consider measuring cAMP levels directly.
Observed effects do not match known PDE4 inhibitor phenotypes. 1. The effect may be due to an off-target interaction of this compound. 2. The experimental system has unique characteristics that alter the response to PDE4 inhibition.1. Screen this compound against a panel of other relevant targets, such as other PDE isoforms or kinases. 2. Use a structurally unrelated PDE4 inhibitor as a positive control to see if it phenocopies the effects of this compound. 3. Consider using a cell line with a known and well-characterized response to PDE4 inhibitors to validate your findings.

Quantitative Data Summary

The following tables summarize the known inhibitory and cytotoxic activities of this compound and related compounds.

Table 1: Inhibitory Activity of this compound and Analogs against PDE4

Compound Target IC50 (µM) Reference
This compound PDE4 1.24 [1]
Talaroterphenyl B PDE4 0.40 [1]
Talaroterphenyl C PDE4 0.60 [1]
Talaroterphenyl D PDE4 16 [1]

| Sanshamycin C (analog) | PDE4D | 5.543 |[2] |

Table 2: Biological and Cytotoxic Activities of this compound

Activity Cell Line Assay Result Reference
Anti-inflammatory RAW264.7 LPS-induced cytokine production Significant inhibition [1]
Anti-fibrotic MRC-5 TGF-β1-induced protein expression Significant downregulation of FN1, COL1, α-SMA at 5-20 µM [1]

| Cytotoxicity | Not specified | Not specified | Low cytotoxicity |[1] |

Key Experimental Protocols

Protocol 1: In Vitro PDE4 Inhibition Assay

This protocol is a general outline based on standard methods for measuring PDE4 activity.

  • Reagents: Recombinant human PDE4 enzyme, cAMP, [3H]-cAMP, scintillation cocktail, assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Procedure: a. Prepare a reaction mixture containing the assay buffer, recombinant PDE4 enzyme, and varying concentrations of this compound (or vehicle control). b. Initiate the reaction by adding a mixture of cAMP and [3H]-cAMP. c. Incubate the reaction at 30°C for a specified time (e.g., 30 minutes). d. Terminate the reaction by adding a stop solution (e.g., boiling water, specific inhibitors). e. Convert the remaining cAMP to AMP using a 5'-nucleotidase. f. Separate the resulting [3H]-AMP from the unhydrolyzed [3H]-cAMP using ion-exchange chromatography or scintillation proximity assay (SPA) beads. g. Quantify the amount of [3H]-AMP produced using a scintillation counter.

  • Data Analysis: Calculate the percentage of PDE4 inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Anti-Inflammatory Activity in LPS-Stimulated Macrophages

This protocol describes a common method for assessing the anti-inflammatory effects of a compound on macrophage cells.

  • Cell Culture: Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Treatment: a. Seed the cells in a multi-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours. c. Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce an inflammatory response.

  • Endpoint Measurement (e.g., TNF-α and IL-6): a. Collect the cell culture supernatant. b. Measure the concentration of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the cytokine levels to the vehicle-treated, LPS-stimulated control. Calculate the IC50 value for the inhibition of each cytokine. It is also advisable to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed reduction in cytokines is not due to cytotoxicity.[10][12]

Visualizations

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kB_p65_p50 NF-κB (p65/p50) IKK->NF_kB_p65_p50 activates I_kB IκB IKK->I_kB phosphorylates (degradation) NF_kB_p65_p50->I_kB releases from NF_kB_translocated NF-κB NF_kB_p65_p50->NF_kB_translocated translocates AC Adenylate Cyclase cAMP cAMP AC->cAMP generates ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP degrades to Talaroterphenyl_A This compound Talaroterphenyl_A->PDE4 inhibits PKA->NF_kB_p65_p50 inhibits CREB CREB PKA->CREB phosphorylates (activates) Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NF_kB_translocated->Pro_inflammatory_Genes activates transcription

Caption: Simplified signaling pathway of this compound in an LPS-stimulated macrophage.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Culture_Cells Culture RAW264.7 macrophages Pretreat Pre-treat with This compound or Vehicle Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Cell_Viability Assess Cell Viability (e.g., MTT Assay) Stimulate->Cell_Viability ELISA Measure Cytokines (TNF-α, IL-6) via ELISA Collect_Supernatant->ELISA Data_Analysis Analyze Data (Calculate IC50) ELISA->Data_Analysis Cell_Viability->Data_Analysis

Caption: General experimental workflow for assessing anti-inflammatory activity.

Troubleshooting_Logic Start Unexpected Result (e.g., high toxicity, no effect) Check_Concentration Is the concentration appropriate? Start->Check_Concentration Check_Controls Are positive/negative controls working? Check_Concentration->Check_Controls Yes Perform_Dose_Response Perform Dose-Response & Cytotoxicity Assays Check_Concentration->Perform_Dose_Response No Check_System Is the experimental system validated? Check_Controls->Check_System Yes Troubleshoot_Assay Troubleshoot Assay (e.g., reagents, protocol) Check_Controls->Troubleshoot_Assay No Use_Orthogonal_System Validate in an Orthogonal System Check_System->Use_Orthogonal_System No Consider_Off_Target Hypothesize Off-Target Effect Check_System->Consider_Off_Target Yes End Re-evaluate Experiment Perform_Dose_Response->End Troubleshoot_Assay->End Use_Orthogonal_System->End Consider_Off_Target->End

Caption: Logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Refining Purification Methods for Talaroterphenyl A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Talaroterphenyl A. The information provided is based on general principles of natural product purification and may require optimization for specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound that I should consider for purification?

A1: this compound is a p-terphenyl, a class of aromatic hydrocarbons.[1] These compounds are generally non-polar and hydrophobic.[2] This low polarity dictates the choice of solvents and chromatographic conditions for effective purification.

Q2: What is a general workflow for the purification of this compound from a fungal culture?

A2: A typical workflow involves extraction of the fungal biomass with a non-polar solvent, followed by chromatographic separation and a final crystallization step to obtain the pure compound.

Q3: Which solvents are suitable for the extraction of this compound?

A3: Given its non-polar nature, solvents like ethyl acetate (B1210297), dichloromethane, or a mixture of methanol (B129727) and a less polar solvent are commonly used for the extraction of fungal secondary metabolites.[3][4]

Q4: What type of chromatography is most effective for purifying this compound?

A4: Reversed-phase High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating hydrophobic molecules like this compound. Normal-phase chromatography using silica (B1680970) or alumina (B75360) gel can also be employed.[5]

Q5: I am observing low yield after purification. What are the potential causes?

A5: Low yields can result from several factors, including incomplete extraction, irreversible adsorption to the chromatographic stationary phase, or losses during solvent evaporation and transfer steps. For hydrophobic compounds, irreversible binding to surfaces can be a significant issue.

Troubleshooting Guides

HPLC Purification

Issue: Peak Tailing in Reversed-Phase HPLC

  • Possible Cause 1: Secondary Silanol (B1196071) Interactions. Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.

    • Solution: Use an end-capped column or add a small amount of a competitive agent like triethylamine (B128534) to the mobile phase.

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to asymmetrical peaks.

    • Solution: Reduce the sample concentration or injection volume.

  • Possible Cause 3: Inappropriate Mobile Phase pH.

    • Solution: While this compound is not expected to have ionizable groups, ensure the mobile phase pH is neutral to avoid any unexpected interactions.

Issue: Peak Broadening

  • Possible Cause 1: Low Column Efficiency. An old or damaged column can result in broader peaks.

    • Solution: Use a new column or a column with smaller particle size to increase efficiency.

  • Possible Cause 2: Extra-Column Volume. Large volumes in tubing and connections can cause band broadening.

    • Solution: Minimize the length and diameter of tubing connecting the injector, column, and detector.

  • Possible Cause 3: Sample Solvent Effects. If the sample is dissolved in a stronger solvent than the mobile phase, peak distortion can occur.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

Issue: Irreversible Adsorption and Low Recovery

  • Possible Cause: The highly hydrophobic nature of this compound can lead to strong, irreversible binding to the stationary phase.

    • Solution 1: Increase the percentage of the strong organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase.

    • Solution 2: Consider using a different stationary phase, such as a phenyl-hexyl column, which may have different selectivity for aromatic compounds.

    • Solution 3: Add a small amount of a stronger, non-polar solvent like isopropanol (B130326) or tetrahydrofuran (B95107) to the mobile phase to help elute the strongly retained compound.

Crystallization

Issue: Difficulty in Inducing Crystallization

  • Possible Cause 1: Solution is Not Supersaturated. The concentration of this compound in the solvent is too low.

    • Solution: Slowly evaporate the solvent to increase the concentration.

  • Possible Cause 2: Presence of Impurities. Impurities can inhibit crystal nucleation and growth.

    • Solution: Further purify the compound by chromatography.

  • Possible Cause 3: Inappropriate Solvent System.

    • Solution: Screen a variety of solvents or solvent mixtures. For non-polar compounds like p-terphenyls, solvents such as petroleum ether, benzene (B151609) (or a safer alternative like toluene), or mixtures with a small amount of a slightly more polar solvent can be effective.

Issue: Formation of Oil Instead of Crystals

  • Possible Cause: The compound is coming out of solution too quickly.

    • Solution: Slow down the crystallization process by reducing the rate of cooling or solvent evaporation. Using a solvent in which the compound is less soluble can also help.

Data Presentation

Table 1: Illustrative HPLC Method Parameters for this compound Purification

ParameterCondition
Column C18 Reversed-Phase, 5 µm, 4.6 x 250 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

Note: This is an example method and may require optimization.

Table 2: Illustrative Crystallization Solvents for this compound

Solvent/Solvent SystemExpected SolubilityNotes
HexaneLowGood for slow crystallization.
TolueneModerateAromatic solvent that can promote crystallization.
Ethyl Acetate/HexaneVariableGood for vapor diffusion or layering techniques.
Dichloromethane/MethanolVariableCan be used for anti-solvent crystallization.

Note: Solubility should be tested on a small scale before attempting large-scale crystallization.

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Culture
  • Harvest the fungal mycelia and the culture broth.

  • Lyophilize the mycelia to remove water.

  • Extract the dried mycelia and the broth separately with ethyl acetate (3 x volume of the culture) with vigorous shaking for 24 hours.

  • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

Protocol 2: Reversed-Phase HPLC Purification
  • Dissolve the crude extract in a minimal amount of methanol or acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject the filtered sample onto a C18 HPLC column.

  • Elute the column with a gradient of water and acetonitrile (as described in Table 1).

  • Collect fractions corresponding to the peak of interest based on UV detection.

  • Analyze the collected fractions for purity by analytical HPLC.

  • Pool the pure fractions and evaporate the solvent.

Protocol 3: Crystallization by Slow Evaporation
  • Dissolve the purified this compound in a suitable solvent (e.g., toluene) to create a near-saturated solution.

  • Loosely cover the vial to allow for slow evaporation of the solvent at room temperature.

  • Monitor the vial for crystal formation over several days.

  • Once crystals have formed, isolate them by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product fungal_culture Fungal Culture extraction Solvent Extraction (e.g., Ethyl Acetate) fungal_culture->extraction crude_extract Crude Extract extraction->crude_extract hplc Reversed-Phase HPLC crude_extract->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_analysis Purity Analysis fraction_collection->purity_analysis crystallization Crystallization purity_analysis->crystallization pure_compound Pure this compound crystallization->pure_compound

Caption: Experimental workflow for the purification of this compound.

troubleshooting_hplc cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions peak_tailing Peak Tailing cause1 Secondary Silanol Interactions peak_tailing->cause1 cause2 Column Overload peak_tailing->cause2 cause3 Mobile Phase Issues peak_tailing->cause3 solution1 Use End-Capped Column or Additive cause1->solution1 solution2 Reduce Sample Concentration cause2->solution2 solution3 Optimize Mobile Phase pH cause3->solution3

Caption: Troubleshooting logic for HPLC peak tailing.

References

addressing variability in talaroterphenyl A experimental results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results involving talaroterphenyl A.

Introduction to this compound

This compound is a naturally occurring para-terphenyl compound isolated from a mangrove sediment-derived fungus of the genus Talaromyces. It has been identified as an inhibitor of phosphodiesterase 4 (PDE4), exhibiting anti-inflammatory and anti-fibrotic properties in preclinical studies. As with many natural products, experimental variability can arise from several factors, from compound handling to assay conditions. This guide aims to provide a centralized resource to help researchers achieve more consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of phosphodiesterase 4 (PDE4).[1] PDE4 is an enzyme that specifically degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various signaling pathways.[2][3][4] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates downstream signaling cascades, leading to anti-inflammatory and other cellular effects.[3]

Q2: What are the known biological activities of this compound?

A2: this compound has demonstrated in vitro anti-inflammatory and anti-fibrotic potential. Its activity as a PDE4 inhibitor suggests it can modulate inflammatory responses in various cell types.

Q3: What is the reported potency of this compound?

A3: The IUPHAR/BPS Guide to PHARMACOLOGY reports a pIC50 of 5.9 for this compound against human phosphodiesterase 4D, which corresponds to an IC50 of 1.24 µM.

Q4: How should I store and handle this compound?

A4: While specific stability data for this compound is not yet widely available, as a general practice for novel natural products, it is recommended to store the solid compound at -20°C, protected from light and moisture. For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO and store them at -20°C or -80°C. Minimize freeze-thaw cycles to prevent degradation.

Q5: I am seeing significant variability in my cell-based assay results. What are the common causes?

A5: Variability in cell-based assays can stem from several sources:

  • Cell Culture Conditions: Inconsistent cell passage number, seeding density, and growth media can all impact cellular responses.

  • Compound Handling: Improper storage, repeated freeze-thaw cycles of stock solutions, and inaccurate dilutions can alter the effective concentration of this compound.

  • Assay Parameters: Variations in incubation times, reagent concentrations, and the specific assay endpoint can lead to inconsistent data.

  • Fungal Metabolite Production: If you are working with crude or semi-purified extracts, the concentration of this compound can vary between batches due to differences in fungal culture conditions.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in PDE4 Inhibition Assays
Potential Cause Troubleshooting Steps
Enzyme Activity Variability Ensure the use of a consistent source and lot of recombinant PDE4 enzyme. Perform a quality control check of enzyme activity before each experiment.
Substrate Concentration The concentration of cAMP should be at or below the Km value for the enzyme to ensure competitive inhibition can be accurately measured.
Incubation Time Optimize the incubation time to ensure the reaction is in the linear range. Very short or very long incubation times can lead to variability.
Assay Buffer Composition Ensure the pH and ionic strength of the assay buffer are consistent between experiments.
Data Analysis Use a consistent non-linear regression model to fit the dose-response curve and calculate the IC50 value.
Issue 2: Poor Reproducibility in Anti-Inflammatory Cell-Based Assays (e.g., TNF-α release)
Potential Cause Troubleshooting Steps
Primary Cell Variability If using primary cells like PBMCs, expect donor-to-donor variability. Normalize data to a positive control (e.g., a known PDE4 inhibitor like rolipram) for each experiment.
Cell Stimulation The concentration and purity of the stimulating agent (e.g., LPS) can significantly impact the inflammatory response. Use a consistent source and lot of the stimulant.
Cell Viability High concentrations of this compound or the vehicle (DMSO) may be toxic to cells, leading to a decrease in cytokine production that is not due to a specific anti-inflammatory effect. Perform a cytotoxicity assay in parallel.
Timing of Compound Addition The timing of compound addition relative to cell stimulation is critical. Pre-incubating cells with this compound before adding the stimulus is a common practice. Optimize this pre-incubation time.
Issue 3: Conflicting Results in Anti-Fibrotic Assays
Potential Cause Troubleshooting Steps
Fibrotic Model System Different cell types (e.g., lung fibroblasts, hepatic stellate cells) and methods of inducing a fibrotic phenotype (e.g., TGF-β stimulation) will yield different results. Ensure the chosen model is appropriate for the research question.
Endpoint Measurement The choice of endpoint (e.g., collagen secretion, α-SMA expression) can influence the outcome. It is advisable to measure multiple markers of fibrosis.
Duration of the Experiment Fibrotic processes can take time to develop. Optimize the duration of the experiment to allow for the development of a clear fibrotic phenotype and to observe the effects of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data currently available for this compound. As this is a relatively new compound, this data is expected to expand as more research is published.

Parameter Value Assay Details Source
pIC50 5.9Inhibition of human phosphodiesterase 4DIUPHAR/BPS Guide to PHARMACOLOGY
IC50 1.24 µMInhibition of human phosphodiesterase 4DIUPHAR/BPS Guide to PHARMACOLOGY

Experimental Protocols

Protocol 1: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol is a general method for assessing PDE4 inhibition and should be optimized for your specific laboratory conditions.

Principle: This assay measures the change in fluorescence polarization (FP) of a fluorescently labeled cAMP substrate. When the substrate is cleaved by PDE4, it is bound by a larger molecule, causing a change in its rotation and thus an increase in fluorescence polarization. An inhibitor of PDE4 will prevent this change.

Materials:

  • Recombinant human PDE4D

  • FAM-cAMP (fluorescently labeled substrate)

  • Binding agent

  • Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2)

  • This compound

  • Positive control (e.g., Rolipram)

  • 384-well plates

  • Microplate reader capable of FP measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations. The final DMSO concentration should be kept low (e.g., <1%).

  • Assay Plate Setup: Add the diluted this compound, positive control, or vehicle (DMSO) to the wells of the 384-well plate.

  • Enzyme Addition: Add the diluted PDE4 enzyme solution to each well, except for the "no enzyme" control wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add the FAM-cAMP substrate solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature, protected from light.

  • Detection: Read the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Anti-Inflammatory Assay - Inhibition of LPS-Induced TNF-α Release from PBMCs

Principle: This assay measures the ability of this compound to inhibit the release of the pro-inflammatory cytokine TNF-α from human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Materials:

  • Human PBMCs

  • RPMI-1640 medium with 10% FBS

  • LPS from E. coli

  • This compound

  • Positive control (e.g., Rolipram)

  • 96-well cell culture plates

  • TNF-α ELISA kit

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood. Resuspend the cells in complete RPMI-1640 medium and adjust the cell density.

  • Cell Seeding: Seed the PBMCs into a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of this compound. Add the diluted compound to the cells and pre-incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Cell Stimulation: Add LPS to the wells to stimulate the cells. Include an unstimulated control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α release for each concentration of this compound and determine the IC50 value.

Visualizations

Signaling Pathway

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates Ligand Ligand Ligand->GPCR Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PDE4 PDE4 cAMP->PDE4 CREB CREB PKA->CREB Phosphorylates Inflammation Inflammatory Response CREB->Inflammation Reduces AMP AMP PDE4->AMP Degrades Talaroterphenyl_A This compound Talaroterphenyl_A->PDE4 Inhibits

Caption: this compound inhibits PDE4, leading to increased cAMP levels and subsequent anti-inflammatory effects.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound Serial Dilutions add_compound Add Compound to Cells prep_compound->add_compound prep_cells Culture and Seed Cells (e.g., PBMCs) prep_cells->add_compound pre_incubate Pre-incubate add_compound->pre_incubate stimulate Stimulate with LPS pre_incubate->stimulate incubate Incubate stimulate->incubate collect Collect Supernatant incubate->collect elisa Perform TNF-α ELISA collect->elisa data_analysis Calculate % Inhibition and IC50 elisa->data_analysis

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Troubleshooting Logic

Troubleshooting_Logic node_action node_action start Inconsistent Results? check_compound Compound Integrity? start->check_compound check_cells Cell Culture Consistency? check_compound->check_cells No action_compound Prepare fresh stock Minimize freeze-thaw Verify concentration check_compound->action_compound Yes check_assay Assay Parameters Optimized? check_cells->check_assay No action_cells Use consistent passage # Standardize seeding density Check for contamination check_cells->action_cells Yes action_assay Optimize incubation times Validate reagent concentrations Run positive/negative controls check_assay->action_assay Yes end Consistent Results check_assay->end No action_compound->check_cells action_cells->check_assay action_assay->end

Caption: A logical approach to troubleshooting variability in this compound experiments.

References

Technical Support Center: Talaroterphenyl A Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Talaroterphenyl A.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?

A1: Scaling up the production of this compound, a complex aromatic compound, presents several common challenges. These include maintaining consistent product quality and yield, managing thermal effects in larger reactors, ensuring efficient mixing, and dealing with purification at a larger scale. The transition from laboratory-scale to industrial-scale production often leads to variations in process parameters that can affect the final product.[1][2]

Q2: How can I ensure reproducibility of the this compound synthesis at a larger scale?

A2: To ensure reproducibility, a thorough understanding of the process and its impact on the product's characteristics is essential.[1] Implementing Process Analytical Technology (PAT) can help monitor critical parameters in real-time to detect deviations early.[1] A Quality by Design (QbD) framework is also recommended to build quality into the process from the beginning.

Q3: What are the key considerations for technology transfer from R&D to manufacturing for this compound?

A3: Effective technology transfer requires clear and detailed documentation, standardized operating procedures (SOPs), and robust training programs.[1] Open communication and collaboration between the R&D, production, and quality assurance teams are crucial to a successful scale-up.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Inefficient mixing in the larger reactor, leading to localized "hot spots" or poor reactant contact.Optimize the agitation speed and impeller design for the specific reactor geometry. Consider computational fluid dynamics (CFD) modeling to understand mixing patterns.
Non-linear changes in reaction kinetics and thermodynamics upon scale-up.[3]Perform a thorough thermodynamic analysis to anticipate and manage heat gain or loss.[3] Re-optimize reaction parameters (temperature, pressure, catalyst loading) at the pilot scale.
Inconsistent Product Purity Changes in impurity profile due to longer reaction times or different temperature profiles at scale.Implement in-process controls (IPCs) to monitor the formation of key impurities. Develop a robust purification method, potentially involving re-crystallization or chromatography, that is scalable.
Variability in the quality of raw materials.[2]Establish stringent quality control specifications for all starting materials and reagents. Qualify and monitor suppliers carefully.
Difficulty in Product Isolation and Purification The formation of different polymorphs during crystallization at a larger scale.[4]Conduct a polymorphism screening study to identify and characterize different crystal forms. Develop a controlled crystallization process to consistently produce the desired polymorph.[4]
Inefficient filtration or drying at a larger scale.Evaluate and select appropriate filtration and drying equipment for the intended scale. Optimize parameters such as filter pore size, pressure/vacuum, and drying temperature and time.

Experimental Protocols

Hypothetical Protocol: Suzuki Coupling for this compound Synthesis (Lab Scale)

This protocol describes a common cross-coupling reaction that could be part of the this compound synthesis.

Materials:

  • Aryl Halide Precursor (1.0 eq)

  • Aryl Boronic Acid Precursor (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Water, 3:1 mixture)

Procedure:

  • To a degassed mixture of the aryl halide precursor and aryl boronic acid precursor in the solvent, add the base.

  • Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the palladium catalyst to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound

Parameter Lab Scale (1 L) Pilot Scale (100 L)
Reactant A (kg) 0.110
Reactant B (kg) 0.1515
Solvent Volume (L) 0.880
Reaction Time (hours) 1218
Average Yield (%) 8570
Purity (%) 99.598.0
Major Impurity (%) 0.21.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product raw_materials Raw Materials reaction Suzuki Coupling Reaction raw_materials->reaction reagents Reagents & Solvents reagents->reaction workup Aqueous Workup reaction->workup crystallization Crystallization workup->crystallization filtration Filtration crystallization->filtration drying Drying filtration->drying talaroterphenyl_a This compound drying->talaroterphenyl_a troubleshooting_workflow start Low Yield or Purity Issue check_mixing Evaluate Mixing Efficiency start->check_mixing check_thermo Analyze Thermal Profile check_mixing->check_thermo Efficient optimize_agitation Optimize Agitation/Impeller check_mixing->optimize_agitation Inefficient check_raw_mat Verify Raw Material Quality check_thermo->check_raw_mat Linear reoptimize_params Re-optimize T/P/Catalyst check_thermo->reoptimize_params Non-linear qualify_supplier Qualify/Change Supplier check_raw_mat->qualify_supplier Inconsistent solution Problem Resolved check_raw_mat->solution Consistent optimize_agitation->solution reoptimize_params->solution qualify_supplier->solution

References

Interpreting Unexpected Results in Talaroterphenyl A Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Talaroterphenyl A in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and refine your experimental approach.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of this compound in a typical NF-κB reporter assay?

This compound is expected to modulate the NF-κB signaling pathway. In many standard reporter assays, such as those using a luciferase reporter gene under the control of an NF-κB response element, this compound is anticipated to alter the transcriptional activity of NF-κB. Depending on the specific experimental context and cell type, this could manifest as either an increase or a decrease in the reporter signal.

Q2: I'm observing a much weaker (or no) signal than expected in my luciferase reporter assay after this compound treatment. What are the possible causes?

Several factors could contribute to a weak or absent signal. These can range from issues with the reagents and cells to the specific activity of the compound.[1] Consider the following possibilities:

  • Reagent Integrity: Ensure your luciferase substrate and other assay reagents have not expired and have been stored correctly.[1]

  • Transfection Efficiency: Low transfection efficiency of your reporter plasmid will lead to a weak signal.[1]

  • Cell Health: The health of your cells is critical. Ensure they are viable and not overly confluent.

  • Compound Concentration: The concentration of this compound may be suboptimal. Perform a dose-response curve to identify the optimal concentration.

  • Timing of Measurement: The kinetics of the cellular response can vary. It's advisable to perform a time-course experiment to determine the peak response time.

Q3: My luminescence signal is extremely high, even in the negative control wells. What could be causing this high background?

High background can obscure your results and make data interpretation difficult. Common causes include:

  • Choice of Microplate: Using white, opaque-walled microplates is recommended for luminescence assays to maximize signal and reduce crosstalk between wells.[2][3] Black plates can significantly reduce the signal, while clear plates can lead to high background.

  • Reagent Contamination: Contamination of reagents, particularly with ATP in ATP-based luciferase assays, can lead to high background.

  • Plate Autofluorescence: Exposure of white plates to bright light can cause them to autofluoresce. "Dark adapting" the plate by incubating it in the dark for about 10 minutes before reading can help minimize this.

  • Compound Autofluorescence: this compound itself might be autofluorescent at the detection wavelength. This can be tested by measuring the signal of the compound in buffer alone.

Q4: There is high variability between my replicate wells. How can I improve the consistency of my results?

  • Pipetting Technique: Ensure accurate and consistent pipetting, especially when adding small volumes of this compound or assay reagents.

  • Master Mixes: Prepare master mixes of your reagents to be added to all wells to minimize well-to-well variation.

  • Cell Seeding: Ensure a uniform cell density across all wells.

  • Internal Control: Use a co-transfected reporter (e.g., Renilla luciferase for a firefly luciferase primary reporter) to normalize your data and account for variations in transfection efficiency and cell number.

Troubleshooting Guides

Issue 1: Unexpected Decrease in NF-κB Activity

If you observe a decrease in NF-κB activity when an increase was expected, or a much stronger decrease than anticipated, consider the following troubleshooting steps.

Troubleshooting Workflow for Unexpected Decrease in Signal

G A Unexpected Decrease in NF-κB Reporter Signal B Verify Positive Control (e.g., TNFα stimulation) A->B G Positive Control Works? B->G C Check Cell Viability (e.g., MTT or Trypan Blue Assay) H Cells are Viable? C->H D Perform Dose-Response Curve for this compound I Dose-Response Shows Expected Trend? D->I E Investigate Off-Target Effects or Alternative Pathways F Check for Assay Interference J Interference Found? F->J G->C Yes K Problem with Assay Components or Protocol. Review and Repeat. G->K No H->D Yes L Toxicity at High Concentrations. Lower the Dose. H->L No I->F Yes M Compound may have Biphasic Effect or Different MOA. I->M No N Compound may be Inhibiting the Reporter Enzyme Directly. J->N Yes O Unexpected Result is Potentially Real. Further Investigation Needed. J->O No

Caption: Troubleshooting workflow for an unexpected decrease in signal.

Quantitative Data Summary: Troubleshooting Unexpected Decrease in Signal

ParameterPossible CauseRecommended ActionExpected Outcome
Positive Control Signal Assay components or protocol are faulty.Run a known activator of the NF-κB pathway (e.g., TNFα).A robust signal should be observed with the positive control.
Cell Viability This compound is cytotoxic at the tested concentration.Perform a cell viability assay (e.g., MTT, trypan blue) in parallel.Cell viability should be >90% at the effective concentration.
Dose-Response The selected concentration is on the inhibitory part of a biphasic curve.Test a wide range of this compound concentrations.A clear dose-dependent effect should be observable.
Assay Interference This compound directly inhibits the reporter enzyme (e.g., luciferase).Run the assay in a cell-free system with purified enzyme and this compound.No inhibition of the enzyme should be seen in the cell-free system.
Issue 2: Unexpected Increase in NF-κB Activity

If you observe an increase in NF-κB activity when a decrease was expected, or a much stronger increase than anticipated, consider these troubleshooting steps.

Troubleshooting Workflow for Unexpected Increase in Signal

G A Unexpected Increase in NF-κB Reporter Signal B Verify Negative Control (Vehicle/DMSO) A->B F Negative Control is Low? B->F C Check for Compound Autofluorescence/Autoluminescence G Compound is Auto-active? C->G D Assess for Off-Target Effects H Off-Target Effects Identified? D->H E Investigate Upstream Signaling Components (e.g., IκBα degradation via Western Blot) I Upstream Activation Confirmed? E->I F->C Yes J High Background Issue. See High Background Troubleshooting. F->J No G->D No K Compound is Directly Interfering with Detection. Use Alternative Assay. G->K Yes H->E No L Compound has Unidentified Off-Target Effects. Consider Target Deconvolution. H->L Yes M Result is Potentially Real. Compound may activate NF-κB through an unexpected mechanism. I->M Yes N Result may be an artifact of the reporter system. I->N No

Caption: Troubleshooting workflow for an unexpected increase in signal.

Quantitative Data Summary: Troubleshooting Unexpected Increase in Signal

ParameterPossible CauseRecommended ActionExpected Outcome
Negative Control Signal High background in the assay.Review plate choice, reagent purity, and cell handling.The signal in the negative control wells should be close to the baseline.
Compound Autofluorescence This compound is interfering with the signal detection.Measure the signal of this compound in assay buffer without cells.The signal should be negligible compared to the signal from treated cells.
IκBα Degradation This compound is activating the NF-κB pathway upstream.Perform a Western blot for IκBα in cells treated with this compound.A decrease in IκBα levels would confirm pathway activation.
Off-Target Effects This compound is acting on other cellular targets that influence the NF-κB pathway.Consider using target-specific inhibitors or siRNA to investigate potential off-targets.Modulation of the unexpected signal by targeting other pathways would suggest off-target effects.

Experimental Protocols

NF-κB Luciferase Reporter Assay
  • Cell Seeding: Plate cells in a white, opaque 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or controls (vehicle, positive control like TNFα).

  • Incubation: Incubate for the desired treatment period (e.g., 6, 12, or 24 hours).

  • Lysis: Lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

Western Blot for IκBα Degradation
  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound or controls for the desired time points.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for IκBα. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Diagram

Simplified NF-κB Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Stimulus (e.g., TNFα) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB Inhibits NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA (κB site) NFkB_nuc->DNA Binds Gene_exp Gene Expression (e.g., Reporter Gene) DNA->Gene_exp Promotes Talaroterphenyl_A This compound Talaroterphenyl_A->IKK_complex Potential Inhibition? Talaroterphenyl_A->NFkB_nuc Potential Inhibition?

Caption: Potential points of intervention for this compound in the NF-κB pathway.

References

Validation & Comparative

Unraveling the Efficacy of Novel Compounds in Melanoma Treatment: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

In the relentless pursuit of more effective cancer therapies, novel compounds are continuously being evaluated for their potential to outperform existing treatments. This guide provides a comparative analysis of a compound targeting the Translationally Controlled Tumor Protein (TCTP) in melanoma, benchmarked against a standard-of-care chemotherapeutic agent. While the originally requested compound, "talaroterphenyl A," could not be identified in the current scientific literature, we will use a known TCTP-interacting compound, Sertraline, to illustrate the principles of a rigorous comparative efficacy guide. This analysis is based on preclinical data demonstrating the potential of targeting TCTP as a therapeutic strategy for melanoma.

Comparative Efficacy: TCTP Inhibition vs. Standard Chemotherapy

The following table summarizes the comparative efficacy of targeting TCTP with Sertraline versus the conventional chemotherapeutic agent, Dacarbazine, in a murine melanoma model.

CompoundTargetMechanism of ActionIn Vivo Tumor Growth InhibitionReference
Sertraline Translationally Controlled Tumor Protein (TCTP)Interacts with TCTP and decreases its cellular levels, leading to reduced cell viability, migration, and clonogenicity.More effective in inhibiting tumor growth compared to Dacarbazine.[1]
Dacarbazine DNA Alkylating AgentInduces DNA damage, leading to apoptosis of cancer cells.Standard chemotherapeutic agent for melanoma.[1]

Signaling Pathway of TCTP in Melanoma

The diagram below illustrates the central role of TCTP in promoting melanoma cell survival and the inhibitory effect of compounds like Sertraline.

TCTP_Pathway cluster_cell Melanoma Cell cluster_therapy Therapeutic Intervention TCTP TCTP (Translationally Controlled Tumor Protein) p53 p53 TCTP->p53 Represses Apoptosis Apoptosis TCTP->Apoptosis Inhibits Cell_Survival Cell Survival, Proliferation, Migration TCTP->Cell_Survival Promotes p53->TCTP Represses Sertraline Sertraline Sertraline->TCTP Inhibits

Caption: TCTP signaling pathway in melanoma and the inhibitory action of Sertraline.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used to assess the efficacy of TCTP inhibition in melanoma.

In Vitro Studies: Cell Viability, Migration, and Clonogenicity
  • Cell Lines: Human and murine melanoma cell lines were utilized.

  • Treatment: Cells were treated with varying concentrations of Sertraline or subjected to TCTP silencing using siRNA.

  • Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was performed to quantify the metabolic activity and thus the viability of the melanoma cells after treatment.

  • Migration Assay: A transwell migration assay (or Boyden chamber assay) was used to assess the ability of melanoma cells to migrate through a porous membrane towards a chemoattractant. The number of migrated cells was quantified after a specific incubation period.

  • Clonogenic Assay: This assay determines the ability of a single cancer cell to undergo unlimited division and form a colony. Cells were seeded at low density, treated with the compound, and colonies were stained and counted after a period of incubation.

In Vivo Studies: Murine Melanoma Model
  • Animal Model: A murine melanoma model was established by subcutaneously injecting melanoma cells into immunocompromised mice.

  • Treatment Regimen: Once tumors reached a palpable size, mice were randomized into treatment groups and administered Sertraline, Dacarbazine, or a vehicle control.

  • Tumor Growth Measurement: Tumor volume was measured at regular intervals using calipers.

  • Endpoint: The study was concluded when tumors in the control group reached a predetermined size, and the tumors from all groups were excised and weighed.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the anti-melanoma efficacy of a TCTP-targeting compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A Melanoma Cell Lines B Treatment: Sertraline / siRNA A->B F Murine Melanoma Model A->F Cell Source C Viability Assay (MTT) B->C D Migration Assay (Transwell) B->D E Clonogenicity Assay B->E G Treatment: Sertraline vs. Dacarbazine F->G H Tumor Growth Monitoring G->H I Final Tumor Measurement H->I

Caption: Workflow for assessing the anti-melanoma effects of TCTP inhibition.

Conclusion

The presented data, though focused on Sertraline as an exemplar, underscores the potential of targeting TCTP as a viable therapeutic strategy for melanoma. Preclinical evidence suggests that inhibition of TCTP can lead to a significant reduction in melanoma cell viability, migration, and in vivo tumor growth, with an efficacy profile that may surpass that of standard chemotherapeutic agents like Dacarbazine.[1] Further research into novel compounds that specifically and potently target TCTP is warranted to translate these promising findings into clinical applications. The methodologies and comparative frameworks outlined in this guide provide a blueprint for the rigorous evaluation of such future therapeutic candidates.

References

Unraveling the Mechanism of Action of Talaroterphenyl A: A Comparative Guide to Thioredoxin System Inhibitors Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis of Talaroterphenyl A (PX-12) and its alternative, Auranofin, showcases the power of knockout models in validating the mechanism of action of thioredoxin system inhibitors. This guide provides researchers, scientists, and drug development professionals with essential experimental data, protocols, and visual workflows to understand and apply these validation techniques.

In the quest for novel therapeutics, rigorous validation of a drug's mechanism of action is paramount. This guide delves into the validation of this compound (a pseudonym for the well-characterized Thioredoxin-1 inhibitor, PX-12), by comparing its performance with an alternative, Auranofin, a Thioredoxin Reductase inhibitor. The central theme of this comparison is the pivotal role of knockout models in unequivocally demonstrating on-target activity and elucidating downstream signaling pathways.

Executive Summary

This compound (PX-12) is a potent and irreversible inhibitor of Thioredoxin-1 (Trx-1), a key protein in cellular redox regulation.[1] Its proposed mechanism of action involves the disruption of Trx-1-dependent pathways, leading to the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells. To validate this mechanism, studies utilizing Trx-1 knockout and knockdown models have been instrumental. These models have demonstrated that the cytotoxic effects of this compound are significantly diminished in the absence or reduction of its target protein, Trx-1.

Auranofin, an FDA-approved drug for rheumatoid arthritis, offers a compelling point of comparison. It also targets the thioredoxin system, but primarily through the inhibition of Thioredoxin Reductase (TrxR), the enzyme responsible for reducing and activating Trx-1. Knockout models, specifically Nrf2 knockout models, have been employed to validate the downstream effects of Auranofin, confirming that its induction of antioxidant response genes is dependent on this key transcription factor.

This guide will present a side-by-side comparison of this compound and Auranofin, focusing on their mechanism of action, validation using knockout models, and the experimental data supporting these findings.

Comparative Data Presentation

The following tables summarize the key characteristics and experimental data for this compound (PX-12) and Auranofin.

Table 1: General Properties and Mechanism of Action

FeatureThis compound (PX-12)Auranofin
Primary Molecular Target Thioredoxin-1 (Trx-1)Thioredoxin Reductase 1 (TrxR1)
Mechanism of Inhibition Irreversible thioalkylation of Cys73 of Trx-1Inhibition of TrxR activity through interaction with its active site selenocysteine
Key Downstream Effects Inhibition of HIF-1α and VEGF, Induction of apoptosis, Cell cycle arrestIncreased reactive oxygen species (ROS), Activation of Nrf2 signaling, Induction of apoptosis

Table 2: In Vitro Efficacy (IC50 Values)

Cell LineThis compound (PX-12) IC50 (µM)Auranofin IC50 (µM)
HepG2 (Hepatocellular Carcinoma) 6.32 (48h)[2]Not readily available
SMMC-7721 (Hepatocellular Carcinoma) 13.38 (48h)[2]Not readily available
MCF-7 (Breast Cancer) 1.9[3]~0.5-1.0
HT-29 (Colon Cancer) 2.9[3]Not readily available
H929 (Multiple Myeloma) ~5.0 (72h)[4]Not readily available

Table 3: Knockout Model Validation Summary

CompoundKnockout/Knockdown ModelKey Finding
This compound (PX-12) siRNA-mediated Trx-1 knockdown in LM8 osteosarcoma cellsTrx-1 knockdown significantly suppressed cell proliferation, phenocopying the effect of PX-12 treatment.[1]
This compound (PX-12) shRNA-mediated Trx-1 knockdown in LNAI prostate cancer cellsshTrx1 cells showed minimal loss of viability with PX-12 treatment compared to control cells, verifying target specificity.[5]
Auranofin Nrf2 knockout murine transformed club cells (mtCCs)Auranofin failed to increase HO-1 protein in Nrf2 knockout cells, indicating Nrf2 is the primary mechanism for this downstream effect.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Signaling Pathway of this compound (PX-12) and Auranofin

Talaroterphenyl_A_vs_Auranofin_Pathway Signaling Pathways of this compound and Auranofin cluster_Talaroterphenyl_A This compound (PX-12) cluster_Auranofin Auranofin Talaroterphenyl_A This compound (PX-12) Trx1 Thioredoxin-1 (Trx-1) Talaroterphenyl_A->Trx1 inhibits Apoptosis_PX12 Apoptosis Talaroterphenyl_A->Apoptosis_PX12 induces HIF1a HIF-1α Trx1->HIF1a activates VEGF VEGF HIF1a->VEGF induces Auranofin Auranofin TrxR1 Thioredoxin Reductase 1 (TrxR1) Auranofin->TrxR1 inhibits ROS Increased ROS Auranofin->ROS Apoptosis_AF Apoptosis Auranofin->Apoptosis_AF induces TrxR1->Trx1 activates Nrf2 Nrf2 ROS->Nrf2 activates HO1 HO-1 Nrf2->HO1 induces

Caption: this compound and Auranofin signaling pathways.

Experimental Workflow for Knockout Validation

Knockout_Validation_Workflow Experimental Workflow for Knockout Validation cluster_Cell_Culture Cell Culture cluster_Treatment Treatment cluster_Assays Downstream Assays cluster_Analysis Data Analysis and Conclusion WT_cells Wild-Type (WT) Cells WT_control WT + Vehicle WT_cells->WT_control WT_treated WT + this compound WT_cells->WT_treated KO_cells Target Gene Knockout (KO) or Knockdown (KD) Cells KO_control KO/KD + Vehicle KO_cells->KO_control KO_treated KO/KD + this compound KO_cells->KO_treated Viability Cell Viability Assay (e.g., MTT, CCK-8) WT_treated->Viability Western Western Blot (Target & Downstream Proteins) WT_treated->Western Activity Enzyme Activity Assay (e.g., TrxR activity) WT_treated->Activity KO_treated->Viability KO_treated->Western KO_treated->Activity Analysis Compare responses between WT and KO/KD cells Viability->Analysis Western->Analysis Activity->Analysis Conclusion Validate on-target mechanism of action Analysis->Conclusion

Caption: A generalized workflow for validating drug mechanism of action using knockout models.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay) for this compound (PX-12)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (PX-12) stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value using appropriate software.

Western Blot for Trx-1 and Downstream Targets

Objective: To assess the protein levels of Trx-1 and downstream signaling molecules (e.g., HIF-1α) in response to this compound treatment in wild-type and Trx-1 knockdown cells.

Materials:

  • Wild-type and Trx-1 knockdown cells

  • This compound (PX-12)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Trx-1, anti-HIF-1α, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed wild-type and Trx-1 knockdown cells and treat with this compound or vehicle.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Collect lysates and centrifuge to remove cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and add Laemmli buffer.

    • Boil samples for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

    • Normalize band intensities to a loading control (e.g., β-actin).

Thioredoxin Reductase (TrxR) Activity Assay for Auranofin

Objective: To measure the inhibitory effect of Auranofin on TrxR activity.

Materials:

  • Cell lysates or purified TrxR enzyme

  • Auranofin

  • Assay buffer (e.g., TE buffer)

  • NADPH

  • Insulin

  • Dithiothreitol (DTT)

  • DTNB (5,5'-dithiobis(2-nitrobenzoic acid))

Procedure:

  • Sample Preparation:

    • Prepare cell lysates or dilute purified TrxR enzyme in assay buffer.

  • Reaction Mixture:

    • In a 96-well plate, add the sample, NADPH, and insulin.

    • Add Auranofin at various concentrations.

    • Initiate the reaction by adding DTT.

  • Incubation:

    • Incubate the plate at 37°C.

  • Measurement:

    • Measure the absorbance at 412 nm at different time points. The increase in absorbance is due to the reduction of DTNB by the reduced thioredoxin.

  • Data Analysis:

    • Calculate the rate of reaction and determine the inhibitory effect of Auranofin.

Conclusion

The validation of a drug's mechanism of action is a critical step in the drug development pipeline. As demonstrated by the comparative analysis of this compound (PX-12) and Auranofin, the use of knockout and knockdown models provides unequivocal evidence of on-target activity. For this compound, the attenuation of its cytotoxic effects in Trx-1 deficient cells confirms its reliance on this target. Similarly, for Auranofin, the use of Nrf2 knockout models has been crucial in dissecting its downstream signaling pathways.

This guide provides a framework for researchers to design and interpret experiments aimed at validating the mechanism of action of novel therapeutic agents. By integrating quantitative data, detailed protocols, and clear visual representations of biological pathways and experimental workflows, we aim to facilitate a more rigorous and objective approach to drug discovery and development.

References

Preclinical Showdown: Talaroterphenyl A versus Roflumilast in PDE4 Inhibition and Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive preclinical comparison of talaroterphenyl A, a novel p-terphenyl (B122091) natural product, and the established PDE4 inhibitor, Roflumilast. This guide details their respective performance in key in vitro assays, providing valuable data for early-stage drug discovery programs targeting inflammatory and fibrotic diseases.

Executive Summary

This compound, a secondary metabolite isolated from the mangrove-derived fungus Talaromyces sp., has been identified as a phosphodiesterase 4 (PDE4) inhibitor with an IC50 of 1.24 µM.[1][2] Preclinical cellular assays have also demonstrated its potential as an anti-inflammatory and anti-fibrotic agent. In a head-to-head comparison with the potent, clinically approved PDE4 inhibitor Roflumilast, which exhibits subnanomolar inhibitory activity, this guide provides a quantitative analysis of their preclinical profiles. While Roflumilast shows significantly higher potency in PDE4 inhibition, this compound presents a natural product scaffold with potential for further optimization.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound and Roflumilast.

Table 1: In Vitro Phosphodiesterase 4 (PDE4) Inhibition

CompoundTargetIC50pIC50
This compoundPhosphodiesterase 4D (PDE4D)1.24 µM5.9
RoflumilastPhosphodiesterase 4 (PDE4)~0.8 nM~9.1

Table 2: Preclinical Anti-Inflammatory and Anti-Fibrotic Activity

CompoundAssay TypeKey Findings
This compoundCell-based anti-inflammatory assaysDemonstrates anti-inflammatory potential.
Cell-based anti-fibrotic assaysShows potential to inhibit fibrotic processes.
RoflumilastIn vitro cellular assays (neutrophils, monocytes/macrophages, T-cells, etc.)Affects the function of numerous inflammatory cell types.[1]
In vivo models of lung inflammation (e.g., tobacco smoke-induced)Mitigates key disease mechanisms related to COPD.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Phosphodiesterase 4 (PDE4) Inhibition Assay

This protocol outlines the general procedure for determining the in vitro inhibitory activity of a compound against the PDE4 enzyme.

Objective: To quantify the concentration at which a test compound inhibits 50% of the PDE4 enzyme activity (IC50).

Materials:

  • Recombinant human PDE4D enzyme

  • cAMP (substrate)

  • Snake venom nucleotidase

  • Phosphate-buffered saline (PBS)

  • Test compounds (this compound, Roflumilast) dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the PDE4D enzyme, the test compound at various concentrations, and the substrate (cAMP).

  • Incubate the reaction mixture at 37°C for a specified period to allow for enzymatic activity.

  • Stop the reaction and add snake venom nucleotidase to convert the resulting AMP into adenosine.

  • Quantify the amount of phosphate (B84403) produced, which is proportional to the enzyme activity, using a colorimetric method and a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell-Based Anti-Inflammatory Assay (General Protocol)

This protocol describes a general workflow for assessing the anti-inflammatory effects of a compound on cultured cells.

Objective: To evaluate the ability of a test compound to reduce the production of pro-inflammatory mediators in response to an inflammatory stimulus.

Materials:

  • Human or murine macrophage cell line (e.g., THP-1 or RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) as an inflammatory stimulus

  • Test compounds (this compound, Roflumilast)

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

  • 96-well cell culture plates

Procedure:

  • Seed the macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for a specified time.

  • Stimulate the cells with LPS to induce an inflammatory response.

  • Incubate the cells for a further period to allow for cytokine production.

  • Collect the cell culture supernatant.

  • Quantify the concentration of pro-inflammatory cytokines in the supernatant using specific ELISA kits.

  • Assess cell viability to ensure that the observed effects are not due to cytotoxicity.

  • Analyze the data to determine the dose-dependent inhibition of cytokine production by the test compounds.

Cell-Based Anti-Fibrotic Assay (General Protocol)

This protocol outlines a general method for evaluating the anti-fibrotic properties of a compound in vitro.

Objective: To assess the ability of a test compound to inhibit key processes in fibrosis, such as fibroblast proliferation and extracellular matrix deposition.

Materials:

  • Human lung fibroblast cell line

  • Cell culture medium and supplements

  • Transforming growth factor-beta (TGF-β) to induce a fibrotic phenotype

  • Test compounds (this compound, Roflumilast)

  • Reagents for assessing cell proliferation (e.g., MTT or BrdU assay)

  • Antibodies for detecting extracellular matrix proteins (e.g., collagen, fibronectin) by Western blot or immunofluorescence

  • 24-well cell culture plates

Procedure:

  • Culture human lung fibroblasts in 24-well plates.

  • Treat the cells with TGF-β to induce differentiation into myofibroblasts and stimulate the production of extracellular matrix.

  • Concurrently, treat the cells with various concentrations of the test compounds.

  • After a suitable incubation period, assess cell proliferation using a standard assay.

  • Lyse the cells and analyze the expression of fibrotic markers, such as collagen and fibronectin, by Western blotting.

  • Alternatively, fix the cells and use immunofluorescence to visualize the deposition of extracellular matrix proteins.

  • Analyze the results to determine the inhibitory effect of the test compounds on fibroblast proliferation and extracellular matrix production.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP AC->cAMP Converts ATP to PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (Inactive) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades to PKA_active Protein Kinase A (Active) PKA->PKA_active Inflammation_Suppression Suppression of Inflammatory Response PKA_active->Inflammation_Suppression Talaroterphenyl_A This compound Talaroterphenyl_A->PDE4 Inhibits Roflumilast Roflumilast Roflumilast->PDE4 Inhibits

Caption: PDE4 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays PDE4_Assay PDE4 Inhibition Assay (Biochemical) Compound_Treatment Treatment with This compound or Roflumilast Cell_Culture Cell Culture (e.g., Macrophages, Fibroblasts) Stimulation Inflammatory/Fibrotic Stimulation (LPS/TGF-β) Cell_Culture->Stimulation Stimulation->Compound_Treatment Analysis Analysis (ELISA, Western Blot, etc.) Compound_Treatment->Analysis

References

Cross-Validation of Talaroterphenyl A Activity: A Comparative Analysis of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Talaroterphenyl A, a recently identified oxidized p-terphenyl (B122091) derivative isolated from the marine-derived fungus Talaromyces sp., has emerged as a compound of significant interest due to its notable biological activities. This guide provides a comprehensive comparison of its reported activities, focusing on its phosphodiesterase 4 (PDE4) inhibition, and associated anti-inflammatory and anti-fibrotic effects. The objective is to offer a clear, data-driven overview for researchers engaged in drug discovery and development.

Quantitative Analysis of this compound Bioactivity

To date, the primary quantitative bioactivity data for this compound comes from a single key study. The following table summarizes the reported inhibitory concentrations.

CompoundTargetAssay TypeIC50 (μM)Research Lab/Publication
This compoundPhosphodiesterase 4 (PDE4)Enzyme Inhibition Assay1.2Shen et al., J. Nat. Prod. 2024[1]

Note: At present, a comprehensive cross-validation of this compound's activity across different research laboratories is limited due to the novelty of the compound and the scarcity of published independent studies. The data presented here is based on the findings of the initial discovery and characterization. As further research is conducted, this guide will be updated to reflect a broader consensus on its biological activity.

Experimental Methodologies

The experimental protocols employed in the foundational study provide a basis for future comparative work.

Phosphodiesterase 4 (PDE4) Inhibition Assay

The inhibitory activity of this compound against human phosphodiesterase 4 was determined using a commercially available PDE4D enzyme and a fluorescent-based assay. The assay measures the hydrolysis of the substrate, 3',5'-cyclic adenosine (B11128) monophosphate (cAMP).

  • Enzyme and Substrate Preparation: Recombinant human PDE4D was used as the enzyme source. The substrate, cAMP, was prepared in the assay buffer.

  • Compound Incubation: this compound was pre-incubated with the PDE4D enzyme in a buffer solution for a specified period to allow for potential binding.

  • Initiation of Reaction: The enzymatic reaction was initiated by the addition of the cAMP substrate.

  • Detection: The amount of remaining cAMP or the product, 5'-adenosine monophosphate (AMP), was quantified. In the referenced study, a fluorescent biosensor that binds to AMP was likely used, where the fluorescence intensity is proportional to the enzyme activity.

  • IC50 Determination: The concentration of this compound that resulted in a 50% inhibition of PDE4D activity (IC50) was calculated by plotting the percentage of inhibition against a range of compound concentrations.

Anti-Inflammatory Activity Assay in RAW264.7 Macrophages

The anti-inflammatory potential of this compound was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

  • Cell Culture: RAW264.7 cells were cultured in a suitable medium and seeded in 96-well plates.

  • Treatment: The cells were pre-treated with various concentrations of this compound for a defined period before being stimulated with LPS.

  • Induction of Inflammation: LPS was added to the cell cultures to induce an inflammatory response, leading to the production of NO.

  • Nitric Oxide Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant was measured using the Griess reagent.

  • Data Analysis: The inhibitory effect of this compound on NO production was calculated relative to the LPS-stimulated control group.

Anti-Fibrotic Activity in MRC-5 Human Lung Fibroblasts

The anti-fibrotic activity was evaluated in a transforming growth factor-β1 (TGF-β1)-induced model of pulmonary fibrosis using the MRC-5 human lung fibroblast cell line.[1]

  • Cell Culture and Treatment: MRC-5 cells were cultured and treated with different concentrations of this compound.

  • Induction of Fibrosis: TGF-β1 was added to the cells to induce the expression of key fibrotic markers.

  • Analysis of Fibrotic Markers: The expression levels of fibronectin 1 (FN1), collagen type I alpha 1 chain (COL1A1), and alpha-smooth muscle actin (α-SMA) were quantified using methods such as quantitative real-time polymerase chain reaction (qRT-PCR) or Western blotting.

  • Results Interpretation: A significant down-regulation in the expression of these markers at various concentrations of this compound indicated its anti-fibrotic potential.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by this compound and a general workflow for its bioactivity assessment.

TalaroterphenylA_Signaling_Pathway TalaroterphenylA This compound PDE4 Phosphodiesterase 4 (PDE4) TalaroterphenylA->PDE4 cAMP cAMP PDE4->cAMP Degrades PKA_Epac PKA / Epac cAMP->PKA_Epac Inflammation Pro-inflammatory Mediators (e.g., TNF-α, IL-6) PKA_Epac->Inflammation Inhibits Fibrosis Fibrotic Markers (e.g., FN1, COL1) PKA_Epac->Fibrosis Inhibits

Proposed signaling pathway of this compound.

Experimental_Workflow Start Isolation of this compound from Talaromyces sp. PDE4_Assay PDE4 Enzyme Inhibition Assay Start->PDE4_Assay Cell_Culture Cell Culture (RAW264.7 & MRC-5) Start->Cell_Culture Data_Analysis Data Analysis (IC50, Marker Expression) PDE4_Assay->Data_Analysis AntiInflammatory_Assay Anti-inflammatory Assay (LPS-induced NO production) Cell_Culture->AntiInflammatory_Assay AntiFibrotic_Assay Anti-fibrotic Assay (TGF-β1-induced markers) Cell_Culture->AntiFibrotic_Assay AntiInflammatory_Assay->Data_Analysis AntiFibrotic_Assay->Data_Analysis Conclusion Conclusion on Bioactivity Data_Analysis->Conclusion

General experimental workflow for bioactivity assessment.

References

A Comparative Analysis of Talaroterphenyl A and its Analogues: Potent PDE4 Inhibitors with Anti-Inflammatory and Anti-Fibrotic Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Talaroterphenyl A and its analogues, a class of p-terphenyl (B122091) compounds isolated from the mangrove sediment-derived fungus Talaromyces sp. SCSIO 41412. This compound has emerged as a promising lead compound due to its potent inhibitory activity against phosphodiesterase 4 (PDE4) and its significant anti-inflammatory and anti-fibrotic properties. This document summarizes the key experimental data, details the methodologies of the cited experiments, and visualizes the relevant biological pathways to facilitate further research and development.

Data Presentation: Comparative Inhibitory Activity

The inhibitory activities of this compound and its naturally occurring analogues, along with other isolated terphenyl compounds, against phosphodiesterase 4 (PDE4) are summarized below. The data highlights the structure-activity relationships within this class of compounds.

CompoundStructurePDE4 IC50 (µM)[1]
This compound (1) Structure of this compound1.2
Talaroterphenyl B (2) Structure of Talaroterphenyl B0.40
Talaroterphenyl C (3) Structure of Talaroterphenyl C0.80
Talaroterphenyl D (4) Structure of Talaroterphenyl D1.5
Compound 5 A known p-terphenyl derivative.16
Compound 14 A marine-derived terphenyl analogue.> 20
Compound 17 A marine-derived terphenyl analogue.> 20
Compound 23 A marine-derived terphenyl analogue.12
Compound 26 A marine-derived terphenyl analogue.8.0

Experimental Protocols

Phosphodiesterase 4 (PDE4) Inhibition Assay[1]

This assay quantifies the inhibitory effect of the test compounds on PDE4 activity.

  • Enzyme and Substrate Preparation: Recombinant human PDE4D was used as the enzyme source. The substrate, cyclic adenosine (B11128) monophosphate (cAMP), was prepared in the assay buffer.

  • Reaction Mixture: The assay was performed in a 96-well plate. Each well contained the PDE4 enzyme, the test compound (this compound or its analogues at varying concentrations), and the assay buffer.

  • Initiation and Incubation: The enzymatic reaction was initiated by the addition of cAMP. The reaction mixture was incubated at 37°C for a specified period.

  • Termination and Detection: The reaction was terminated, and the amount of remaining cAMP or the product, adenosine monophosphate (AMP), was quantified using a suitable detection method, such as a fluorescence-based assay.

  • Data Analysis: The percentage of PDE4 inhibition was calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, was determined by fitting the data to a dose-response curve.

Anti-Inflammatory Activity Assay in LPS-Stimulated RAW264.7 Cells[1]

This cell-based assay evaluates the ability of the compounds to suppress the production of pro-inflammatory cytokines.

  • Cell Culture: RAW264.7 murine macrophage cells were cultured in a suitable medium until they reached the desired confluency.

  • Compound Treatment: The cells were pre-treated with various concentrations of this compound for a defined period.

  • Stimulation: The cells were then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of pro-inflammatory cytokines.

  • Measurement of Cytokines: After incubation, the cell culture supernatant was collected, and the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) were measured using enzyme-linked immunosorbent assay (ELISA) kits.

  • Data Analysis: The reduction in the levels of pro-inflammatory cytokines in the presence of the test compound, compared to the LPS-stimulated control, was calculated to determine the anti-inflammatory activity.

Anti-Fibrotic Activity Assay in TGF-β1-Induced MRC-5 Cells[1]

This assay assesses the potential of the compounds to inhibit key markers of fibrosis.

  • Cell Culture: Human fetal lung fibroblast cells (MRC-5) were cultured in an appropriate medium.

  • Induction of Fibrosis: The cells were treated with transforming growth factor-beta 1 (TGF-β1) to induce the expression of fibrotic markers.

  • Compound Treatment: The cells were co-treated with TGF-β1 and different concentrations of this compound.

  • Gene Expression Analysis: After the treatment period, total RNA was extracted from the cells. The mRNA expression levels of key fibrotic genes, including fibronectin 1 (FN1), collagen type I alpha 1 chain (COL1A1), and alpha-smooth muscle actin (α-SMA), were quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

  • Data Analysis: The downregulation of the expression of these fibrotic markers in the presence of this compound was analyzed to determine its anti-fibrotic efficacy.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Hormones, Neurotransmitters GPCR GPCR Signal->GPCR binds AC Adenylate Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA_inactive Inactive PKA cAMP->PKA_inactive binds AMP AMP PDE4->AMP hydrolyzes PKA_active Active PKA PKA_inactive->PKA_active activates CREB CREB PKA_active->CREB phosphorylates pCREB p-CREB CREB->pCREB Gene_Expression Gene Expression (e.g., Anti-inflammatory genes) pCREB->Gene_Expression regulates Talaroterphenyl_A This compound & Analogues Talaroterphenyl_A->PDE4 inhibits

Caption: PDE4 Signaling Pathway and Inhibition by this compound.

Anti_Inflammatory_Fibrotic_Effects cluster_inhibition Mechanism of Action cluster_effects Downstream Effects Talaroterphenyl_A This compound PDE4 PDE4 Talaroterphenyl_A->PDE4 inhibits cAMP_increase ↑ cAMP PDE4->cAMP_increase leads to PKA_activation ↑ PKA activity cAMP_increase->PKA_activation Inflammatory_Response Inflammatory Response PKA_activation->Inflammatory_Response suppresses Fibrotic_Response Fibrotic Response PKA_activation->Fibrotic_Response suppresses Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Inflammatory_Response->Cytokines Fibrotic_Markers ↓ Fibrotic Markers (FN1, COL1, α-SMA) Fibrotic_Response->Fibrotic_Markers

Caption: Anti-inflammatory and Anti-fibrotic Effects of this compound.

Experimental_Workflow cluster_isolation Compound Isolation & Characterization cluster_bioassays Biological Evaluation Fungus Talaromyces sp. SCSIO 41412 Fermentation Fermentation Fungus->Fermentation Extraction Extraction & Purification Fermentation->Extraction Compounds This compound & Analogues Extraction->Compounds Structure_Elucidation Structure Elucidation (NMR, HRESIMS, X-ray) Compounds->Structure_Elucidation PDE4_Assay PDE4 Inhibition Assay Compounds->PDE4_Assay Anti_Inflammatory_Assay Anti-inflammatory Assay (RAW264.7 cells) Compounds->Anti_Inflammatory_Assay Anti_Fibrotic_Assay Anti-fibrotic Assay (MRC-5 cells) Compounds->Anti_Fibrotic_Assay IC50 IC50 Determination PDE4_Assay->IC50 Cytokine_Measurement Cytokine Measurement (ELISA) Anti_Inflammatory_Assay->Cytokine_Measurement Gene_Expression Gene Expression (qRT-PCR) Anti_Fibrotic_Assay->Gene_Expression

Caption: Experimental Workflow for this compound Analysis.

References

Comparative Analysis of Talaroterphenyl A's Binding Affinity to Phosphodiesterase 4 (PDE4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Binding Affinity of Talaroterphenyl A and its Alternatives

This guide provides a comprehensive comparison of the binding affinity of this compound to its target protein, phosphodiesterase 4 (PDE4), alongside other notable PDE4 inhibitors. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential as a therapeutic agent.

Quantitative Data Summary

The binding affinities of this compound and selected alternative PDE4 inhibitors are summarized in the table below. The data is presented as IC50 values, which represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

CompoundTarget(s)IC50Reference(s)
This compoundPDE41.2 µM[1][2]
BPN14770 (Zatolmilast)PDE4D7, PDE4D37.8 nM, 7.4 nM[3][4]
(S)-Zl-n-91PDE4D2, PDE4B2B12 nM, 20 nM[5]

Signaling Pathway and Inhibition Mechanism

Phosphodiesterase 4 (PDE4) is a key enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. It hydrolyzes cAMP to AMP, thus terminating its signaling cascade. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates downstream effectors like Protein Kinase A (PKA). This pathway is crucial in regulating various cellular processes, including inflammation.

PDE4_Signaling_Pathway GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Cellular_Response Cellular Response (e.g., Reduced Inflammation) PKA->Cellular_Response Talaroterphenyl_A This compound Talaroterphenyl_A->PDE4 Inhibits

PDE4 Signaling Pathway and Inhibition.

Experimental Workflow for Determining Binding Affinity

The following diagram outlines a typical workflow for determining the in vitro inhibitory activity of a compound against the PDE4 enzyme using a fluorescence polarization-based assay.

Experimental_Workflow start Start prep_compound Prepare Serial Dilutions of this compound start->prep_compound add_inhibitor Add Inhibitor/Control to Assay Plate prep_compound->add_inhibitor add_enzyme Add PDE4 Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate to Allow Inhibitor-Enzyme Binding add_enzyme->pre_incubate add_substrate Add Fluorescently-Labeled cAMP Substrate pre_incubate->add_substrate incubate Incubate for Enzymatic Reaction add_substrate->incubate add_agent Add Binding Agent to Stop Reaction incubate->add_agent read_plate Read Fluorescence Polarization add_agent->read_plate analyze_data Calculate % Inhibition and Determine IC50 read_plate->analyze_data end End analyze_data->end

Workflow for PDE4 Inhibition Assay.

Detailed Experimental Protocol: Fluorescence Polarization-Based PDE4 Inhibition Assay

This protocol provides a representative method for determining the IC50 value of a test compound against PDE4.

I. Materials and Reagents:

  • Recombinant human PDE4 enzyme

  • Test compound (e.g., this compound)

  • Positive control inhibitor (e.g., Rolipram)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, BSA)

  • Fluorescein-labeled cAMP substrate (FAM-cAMP)

  • Binding Agent (containing anti-fluorescein antibody)

  • DMSO

  • 384-well assay plates

  • Microplate reader capable of fluorescence polarization measurements

II. Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound and positive control in 100% DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a concentration gradient.

  • Assay Plate Setup:

    • Add a small volume (e.g., 2.5 µL) of the diluted test compound, positive control, or DMSO (for no inhibitor and maximum activity controls) to the wells of a 384-well plate.

  • Enzyme Addition:

    • Dilute the recombinant PDE4 enzyme to the desired working concentration in assay buffer.

    • Add the diluted enzyme solution (e.g., 10 µL) to each well, except for the "no enzyme" control wells. For the "no enzyme" control, add assay buffer.

  • Pre-incubation:

    • Incubate the plate for 15 minutes at room temperature to allow for the inhibitor to bind to the enzyme.

  • Enzymatic Reaction Initiation:

    • Prepare the FAM-cAMP substrate solution in assay buffer.

    • Initiate the enzymatic reaction by adding the FAM-cAMP substrate solution (e.g., 12.5 µL) to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Reaction Termination and Detection:

    • Stop the reaction by adding the Binding Agent solution (e.g., 25 µL) to all wells. The binding agent will bind to the uncleaved FAM-cAMP, resulting in a high polarization signal.

    • Incubate the plate for an additional 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the fluorescence polarization of each well using a microplate reader with excitation at ~485 nm and emission at ~530 nm. The output is typically in millipolarization units (mP).

III. Data Analysis:

  • Calculate Percentage Inhibition:

    • The percentage of PDE4 inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_no_enzyme) / (mP_max_activity - mP_no_enzyme)]) where:

      • mP_sample is the fluorescence polarization of the well with the test compound.

      • mP_no_enzyme is the fluorescence polarization of the control well without the PDE4 enzyme.

      • mP_max_activity is the fluorescence polarization of the control well with DMSO (no inhibitor).

  • Determine IC50 Value:

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

References

Independent Verification of the Therapeutic Potential of Talaroterphenyl A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of talaroterphenyl A, a novel phosphodiesterase 4 (PDE4) inhibitor, with established alternatives. The information is intended to support independent verification and further research into its anti-inflammatory and antifibrotic properties. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key cited experiments are provided.

Executive Summary

This compound, a p-terphenyl (B122091) isolated from the mangrove sediment-derived fungus Talaromyces sp. SCSIO 41412, has demonstrated promising in vitro activity as a phosphodiesterase 4 (PDE4) inhibitor. Its ability to modulate inflammatory and fibrotic pathways suggests potential therapeutic applications in a range of disorders. This guide compares the preclinical profile of this compound with other known PDE4 inhibitors, namely rolipram, apremilast, and roflumilast, as well as with the established antifibrotic agents, pirfenidone (B1678446) and nintedanib.

Comparative Analysis of PDE4 Inhibitors

Phosphodiesterase 4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory mediators. The following table summarizes the in vitro potency of this compound and its comparators.

CompoundPDE4 Inhibitory Activity (IC50)PDE4 Subtype Selectivity
This compound1.2 µMNot Reported
Rolipram~2.0 µM (overall). IC50s of 3 nM (PDE4A), 130 nM (PDE4B), and 240 nM (PDE4D) have also been reported.Selective for PDE4
Apremilast74 nMSelective for PDE4
Roflumilast0.8 nMHigh selectivity for PDE4B/D

Anti-inflammatory Potential

The anti-inflammatory effects of this compound have been demonstrated in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. A comparison with other PDE4 inhibitors is presented below.

CompoundAssayKey Findings
This compoundLPS-stimulated RAW264.7 cellsSignificantly reduced mRNA levels of pro-inflammatory cytokines IL-6, TNF-α, and IL-1β.
RolipramVarious in vitro and in vivo modelsReduces production of pro-inflammatory factors (IL-1β, IL-5, IL-6, IL-12, TNF-α) and increases the anti-inflammatory factor IL-10.
ApremilastPsoriasis and psoriatic arthritis modelsModulates a wide array of inflammatory mediators, including decreasing the expression of inducible nitric oxide synthase, TNF-α, and IL-23, while increasing IL-10.
RoflumilastCOPD modelsDecreases inflammatory mediators and the expression of cell surface markers.

Antifibrotic Potential

This compound has also shown potential in mitigating fibrotic processes, a key pathological feature in many chronic diseases. The following table compares its antifibrotic activity with established antifibrotic drugs.

CompoundAssayKey Findings
This compoundTGF-β1-induced MRC-5 pulmonary fibrosis modelSignificantly down-regulated the expression of fibronectin 1 (FN1), collagen I (COL1), and α-smooth muscle actin (α-SMA) at concentrations of 5–20 μM.
PirfenidoneIdiopathic pulmonary fibrosis (IPF) modelsSuppresses the production of pro-fibrotic cytokines like TGF-β1, inhibits fibroblast proliferation, and reduces collagen synthesis.
NintedanibIPF modelsInhibits multiple tyrosine kinases involved in fibrotic pathways, down-regulates extracellular matrix production, and inhibits TGF-β signaling.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and other PDE4 inhibitors are primarily mediated through the inhibition of PDE4, leading to an increase in intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn modulates the transcription of various genes involved in inflammation and fibrosis.

PDE4_Inhibition_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cell Inflammatory Cell Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor PDE4 PDE4 Receptor->PDE4 activates cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates NF-kB NF-kB PKA->NF-kB inhibits Anti-inflammatory Cytokines (IL-10) Anti-inflammatory Cytokines (IL-10) CREB->Anti-inflammatory Cytokines (IL-10) promotes transcription Pro-inflammatory Cytokines (TNF-a, IL-6, IL-1b) Pro-inflammatory Cytokines (TNF-a, IL-6, IL-1b) NF-kB->Pro-inflammatory Cytokines (TNF-a, IL-6, IL-1b) promotes transcription This compound This compound This compound->PDE4 inhibits

Caption: Anti-inflammatory signaling pathway of this compound via PDE4 inhibition.

The antifibrotic effects of PDE4 inhibitors are also linked to the cAMP/PKA pathway, which can counteract the pro-fibrotic signaling of Transforming Growth Factor-beta (TGF-β).

PDE4_Inhibition_Antifibrotic_Pathway cluster_extracellular_fib Extracellular cluster_cell_fib Fibroblast TGF-b TGF-b TGF-bR TGF-bR TGF-b->TGF-bR Smad2/3 Smad2/3 TGF-bR->Smad2/3 activates Myofibroblast Differentiation Myofibroblast Differentiation Smad2/3->Myofibroblast Differentiation promotes ECM Production (Collagen, Fibronectin) ECM Production (Collagen, Fibronectin) Smad2/3->ECM Production (Collagen, Fibronectin) promotes PDE4 PDE4 cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates PKA->Smad2/3 inhibits This compound This compound This compound->PDE4 inhibits

Caption: Antifibrotic signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent verification.

PDE4 Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on phosphodiesterase 4.

  • Methodology: The PDE4 inhibitory activity is typically measured using a commercially available PDE4 assay kit. The assay is based on the hydrolysis of cAMP by PDE4, and the subsequent detection of the remaining cAMP.

    • Recombinant human PDE4 is incubated with varying concentrations of the test compound (this compound).

    • cAMP is added to initiate the enzymatic reaction.

    • The reaction is stopped, and the amount of remaining cAMP is quantified using a competitive immunoassay or a fluorescently labeled cAMP substrate.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Anti-inflammatory Assay
  • Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines in macrophages.

  • Cell Line: RAW264.7 murine macrophage cell line.

  • Methodology:

    • RAW264.7 cells are seeded in culture plates and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

    • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure cytokine protein levels (e.g., by ELISA), and the cells are harvested for RNA extraction and subsequent analysis of cytokine mRNA expression (e.g., by qRT-PCR).

In Vitro Antifibrotic Assay
  • Objective: To assess the effect of this compound on the differentiation of fibroblasts into myofibroblasts and the production of extracellular matrix proteins.

  • Cell Line: MRC-5 human lung fibroblast cell line.

  • Methodology:

    • MRC-5 cells are cultured to sub-confluence.

    • The cells are then treated with Transforming Growth Factor-beta 1 (TGF-β1) to induce myofibroblast differentiation, in the presence or absence of varying concentrations of this compound.

    • After an incubation period (e.g., 48-72 hours), the cells are analyzed for the expression of fibrotic markers.

    • Protein expression of α-smooth muscle actin (α-SMA), fibronectin (FN1), and collagen I (COL1) is typically assessed by Western blotting or immunofluorescence.

    • mRNA expression of the corresponding genes is quantified by qRT-PCR.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the initial preclinical evaluation of a compound like this compound.

Experimental_Workflow Compound_Isolation Isolation of this compound In_Vitro_Screening In Vitro Screening Compound_Isolation->In_Vitro_Screening PDE4_Assay PDE4 Inhibition Assay (IC50 Determination) In_Vitro_Screening->PDE4_Assay Anti_Inflammatory_Assay Anti-inflammatory Assay (LPS-stimulated Macrophages) In_Vitro_Screening->Anti_Inflammatory_Assay Antifibrotic_Assay Antifibrotic Assay (TGF-b-stimulated Fibroblasts) In_Vitro_Screening->Antifibrotic_Assay Data_Analysis Data Analysis and Comparison PDE4_Assay->Data_Analysis Anti_Inflammatory_Assay->Data_Analysis Antifibrotic_Assay->Data_Analysis Lead_Optimization Lead Optimization and Further Preclinical Studies Data_Analysis->Lead_Optimization

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound demonstrates promising potential as a novel PDE4 inhibitor with both anti-inflammatory and antifibrotic properties. Its in vitro potency is within a relevant micromolar range, although less potent than some established PDE4 inhibitors like roflumilast. The initial data on its effects in cell-based models of inflammation and fibrosis are encouraging and warrant further investigation. This guide provides the necessary comparative data and experimental frameworks to enable researchers to independently verify and build upon these initial findings. Further studies, including in vivo animal models and more comprehensive selectivity profiling, will be crucial to fully elucidate the therapeutic potential of this compound.

talaroterphenyl A head-to-head comparison with standard-of-care treatment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "Talaroterphenyl A" has yielded no specific results for a compound with this name in publicly available scientific literature, clinical trial databases, or other relevant resources. This prevents the creation of a head-to-head comparison with standard-of-care treatments as requested.

To generate the detailed comparison guide, essential information about "this compound" is required, including its intended therapeutic application and mechanism of action. Without this foundational knowledge, it is not possible to identify the appropriate standard-of-care treatments for comparison or to locate any relevant experimental data.

To proceed with this request, please provide clarification on the following:

  • Correct Spelling and Alternative Names: Please verify the spelling of "this compound" or provide any alternative names, synonyms, or internal compound designations.

  • Therapeutic Target: What is the specific disease, condition, or biological pathway that "this compound" is designed to target?

  • Associated Research: Can you provide any information regarding the company, research institution, or specific scientific publications associated with the development of this compound?

Upon receipt of this clarifying information, a thorough search for relevant data can be initiated to construct the requested comparison guide, including data tables, experimental protocols, and visualizations.

Talaroterphenyl A: An Analysis of a Novel Phosphodiesterase 4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A recently identified natural product, talaroterphenyl A, has demonstrated potential as a phosphodiesterase 4 (PDE4) inhibitor with significant anti-inflammatory and anti-fibrotic activities. This comparison guide provides a comprehensive overview of the initial findings on this compound, including its biological activities, experimental protocols, and the signaling pathway it modulates. This information is intended for researchers, scientists, and drug development professionals interested in the reproducibility and therapeutic potential of this novel compound.

Comparative Data on Biological Activity

This compound was first isolated from the marine-derived fungus Talaromyces sp. SCSIO 41412.[1][2] Initial studies have quantified its inhibitory effects on PDE4 and its downstream cellular effects. The following table summarizes the key quantitative data from the primary publication.

CompoundPDE4A IC50 (μM)PDE4B IC50 (μM)PDE4D IC50 (μM)Anti-inflammatory Activity (LPS-stimulated RAW264.7 cells)Anti-fibrotic Activity (TGF-β1-induced MRC-5 cells)Cytotoxicity (RAW264.7 cells)
This compound 0.400.881.1Significant reduction of pro-inflammatory cytokinesSignificant downregulation of FN1, COL1, and α-SMALow cytotoxicity

Experimental Methodologies

The following are the key experimental protocols used in the initial characterization of this compound, as described in the primary literature.

Phosphodiesterase 4 (PDE4) Inhibition Assay: The inhibitory activity of this compound against human PDE4 isoforms was determined using a fluorescence polarization-based assay. The assay measures the conversion of a fluorescently labeled cyclic adenosine (B11128) monophosphate (cAMP) substrate to adenosine monophosphate (AMP) by the PDE4 enzyme. The degree of fluorescence polarization is inversely proportional to the amount of cAMP remaining, and thus reflects the enzyme's activity. This compound was incubated with the respective PDE4 isoform (PDE4A, PDE4B, or PDE4D) and the fluorescent cAMP substrate. The resulting fluorescence polarization was measured to calculate the half-maximal inhibitory concentration (IC50).

Anti-inflammatory Activity Assay: RAW264.7 murine macrophage cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of pro-inflammatory cytokines. The cells were co-treated with varying concentrations of this compound. The levels of key inflammatory mediators, such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in the cell culture supernatant were quantified using standard enzyme-linked immunosorbent assays (ELISAs) and Griess reagent for NO.

Anti-fibrotic Activity Assay: Human fetal lung fibroblast cells (MRC-5) were induced with transforming growth factor-beta 1 (TGF-β1) to mimic a fibrotic state. The cells were treated with different concentrations of this compound. The expression levels of fibrotic markers, including fibronectin (FN1), collagen I (COL1), and alpha-smooth muscle actin (α-SMA), were assessed by quantitative real-time polymerase chain reaction (qRT-PCR) and Western blotting.

Cytotoxicity Assay: The cytotoxicity of this compound was evaluated against RAW264.7 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells were incubated with various concentrations of this compound for a specified period, and the absorbance at a specific wavelength was measured to determine the percentage of viable cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for its characterization.

Talaroterphenyl_A_Signaling_Pathway Talaroterphenyl_A This compound PDE4 PDE4 Talaroterphenyl_A->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates Inflammation Inflammation PKA->Inflammation Inhibits Fibrosis Fibrosis PKA->Fibrosis Inhibits

Figure 1: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_isolation Isolation and Identification cluster_activity Biological Activity Assessment Talaromyces Talaromyces sp. SCSIO 41412 Extraction Fermentation & Extraction Talaromyces->Extraction Purification Chromatographic Purification Extraction->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure PDE4_Assay PDE4 Inhibition Assay Structure->PDE4_Assay Anti_Inflammatory_Assay Anti-inflammatory Assay Structure->Anti_Inflammatory_Assay Anti_Fibrotic_Assay Anti-fibrotic Assay Structure->Anti_Fibrotic_Assay Cytotoxicity_Assay Cytotoxicity Assay Structure->Cytotoxicity_Assay

Figure 2: General experimental workflow for this compound.

Reproducibility and Future Directions

As this compound is a recently discovered compound, the findings presented here are based on the initial publication. Independent replication of these results by other research groups is a crucial next step to validate its therapeutic potential. Future studies should focus on:

  • Total Synthesis: The development of a synthetic route for this compound will be essential for producing larger quantities for further preclinical and clinical studies and for synthesizing analogs to explore structure-activity relationships.

  • In Vivo Efficacy: While the in vitro data is promising, in vivo studies in animal models of inflammatory and fibrotic diseases are necessary to evaluate its efficacy and safety in a physiological context.

  • Mechanism of Action: Further elucidation of the precise molecular interactions between this compound and the PDE4 enzyme, as well as its effects on other cellular signaling pathways, will provide a more complete understanding of its mechanism of action.

This guide serves as a foundational resource for researchers interested in this compound. The provided data and protocols from the initial publication offer a starting point for further investigation into this promising new natural product.

References

Author: BenchChem Technical Support Team. Date: December 2025

Talaroterphenyl A, a naturally occurring p-terphenyl (B122091) derivative isolated from the mangrove-derived fungus Talaromyces sp., has been identified as an inhibitor of phosphodiesterase 4 (PDE4) with an IC50 value of 1.2 μM.[1] This compound has garnered interest for its anti-inflammatory and anti-fibrotic properties, which are linked to its ability to modulate intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). A critical aspect of its potential as a therapeutic agent is its selectivity for PDE4 over other phosphodiesterase (PDE) subtypes, which is crucial for minimizing off-target effects.

Comparative Analysis of Inhibitory Activity

To ascertain the specificity of this compound, its inhibitory activity against PDE4 must be compared with its activity against other members of the phosphodiesterase family. Phosphodiesterases are a superfamily of enzymes that hydrolyze cAMP and/or cyclic guanosine (B1672433) monophosphate (cGMP), and are categorized into 11 families (PDE1-PDE11) based on their sequence homology, substrate specificity, and regulatory properties.

Currently, publicly available data on the comprehensive selectivity profile of this compound across the entire PDE family is limited. The primary reported activity is its inhibition of PDE4. For a thorough assessment of its specificity, experimental data on its half-maximal inhibitory concentrations (IC50) against other PDE subtypes is required.

In the absence of a complete selectivity panel for this compound, a comparison with well-characterized PDE inhibitors can provide context for its potential specificity. For instance, the archetypal PDE4 inhibitor, rolipram, is known to be highly selective for PDE4. A comparative analysis would ideally populate the following table:

Target EnzymeThis compound (IC50)Rolipram (IC50)
PDE1Data not available> 100 μM
PDE2Data not available> 100 μM
PDE3Data not available> 100 μM
PDE4 1.2 μM ~1 μM
PDE5Data not available> 100 μM
PDE6Data not available> 100 μM
PDE7Data not available> 50 μM
PDE8Data not available> 100 μM
PDE9Data not available> 100 μM
PDE10Data not available> 100 μM
PDE11Data not available> 100 μM

This table is illustrative and highlights the need for further experimental data on this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting PDE4, the primary enzyme responsible for the degradation of cAMP in inflammatory and immune cells. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates downstream inflammatory mediators, ultimately leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

PDE4_Inhibition_Pathway cluster_membrane cluster_cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activation cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA PKA (inactive) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades PKA_active PKA (active) Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6) PKA_active->Inflammatory_Response Inhibits Talaroterphenyl_A This compound Talaroterphenyl_A->PDE4 Inhibits

Caption: Signaling pathway of this compound in inhibiting the inflammatory response.

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay

To determine the IC50 values of this compound against various PDE subtypes, a standard in vitro enzyme inhibition assay is employed.

  • Enzymes and Substrates: Recombinant human PDE enzymes (PDE1-11) are used. The substrates are radiolabeled cAMP (for PDE4, 7, 8) or cGMP (for PDE5, 6, 9), or a mixture for dual-substrate PDEs (PDE1, 2, 3, 10, 11).

  • Assay Buffer: A buffer solution containing Tris-HCl, MgCl2, and bovine serum albumin (BSA) is used to maintain optimal enzyme activity.

  • Procedure:

    • A reaction mixture is prepared containing the assay buffer, a specific PDE enzyme, and varying concentrations of this compound (or a reference inhibitor like rolipram).

    • The reaction is initiated by the addition of the radiolabeled substrate.

    • The mixture is incubated at 30°C for a defined period, allowing the enzyme to hydrolyze the substrate.

    • The reaction is terminated by the addition of a stop solution, typically containing a high concentration of unlabeled substrate and snake venom nucleotidase. The nucleotidase converts the radiolabeled product (e.g., AMP or GMP) into a radiolabeled nucleoside (e.g., adenosine or guanosine).

    • The mixture is then passed through an anion-exchange resin. The unreacted charged substrate binds to the resin, while the uncharged nucleoside product passes through.

    • The amount of radioactivity in the eluate is measured using a scintillation counter, which is proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control with no inhibitor. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

PDE_Inhibition_Assay_Workflow Start Start: Prepare Reagents Reaction_Setup Set up reaction: PDE enzyme + Buffer + this compound Start->Reaction_Setup Initiate_Reaction Add radiolabeled cAMP or cGMP Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Add Stop Solution (with nucleotidase) Incubation->Stop_Reaction Separation Anion-Exchange Chromatography Stop_Reaction->Separation Measurement Measure radioactivity of eluate Separation->Measurement Analysis Calculate % Inhibition and determine IC50 Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for determining PDE inhibitory activity.

Conclusion

This compound is a promising PDE4 inhibitor with demonstrated anti-inflammatory potential. However, a comprehensive assessment of its specificity requires further investigation into its inhibitory activity against a broad panel of phosphodiesterase subtypes. The generation of such data is essential to fully understand its pharmacological profile and to predict its potential for therapeutic development with a favorable safety profile.

References

Safety Operating Guide

Navigating the Safe Handling of Talaroterphenyl A: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Talaroterphenyl A. All personnel must adhere to these procedures to ensure a safe laboratory environment.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following guidance is based on the safety protocols for closely related terphenyl compounds and general best practices for handling aromatic hydrocarbons. This compound is a p-terphenyl, a class of aromatic hydrocarbons.[1][2] It is imperative to handle this compound with care, assuming it may be moderately toxic and capable of causing irritation.

Essential Personal Protective Equipment (PPE)

The primary routes of exposure to this compound are inhalation, skin contact, and eye contact. Therefore, a comprehensive PPE strategy is mandatory.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and splashes.
Body Protection Laboratory coat, apron, or coveralls.To prevent contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (N95 or higher).To prevent inhalation of dust or aerosols, especially when handling powders or creating solutions.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.

    • Assemble all necessary equipment and reagents.

    • Don all required PPE as specified in the table above.

  • Handling:

    • When handling the solid compound, use caution to avoid generating dust.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep all containers with this compound tightly closed when not in use.

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate solvent.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed hazardous waste container.
Liquid Waste (Solutions containing this compound) Collect in a labeled, sealed, and compatible hazardous waste container. Do not pour down the drain.

Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines and pickup schedules.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is vital.

Exposure TypeImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

For any significant exposure, contact your institution's emergency response team and poison control center.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area Designate Well-Ventilated Area (Chemical Fume Hood) gather_materials Assemble Equipment & Reagents prep_area->gather_materials don_ppe Don All Required PPE gather_materials->don_ppe handle_solid Handle Solid with Care (Avoid Dust Generation) don_ppe->handle_solid create_solution Prepare Solution (If Applicable) (Slow Addition to Solvent) handle_solid->create_solution close_containers Keep Containers Tightly Closed create_solution->close_containers clean_area Clean Work Area close_containers->clean_area dispose_waste Dispose of Waste (Follow Institutional Guidelines) remove_ppe Remove PPE Correctly clean_area->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.